molecular formula C15H26N4O7 B12301890 Acid-propionylamino-Val-Cit-OH

Acid-propionylamino-Val-Cit-OH

货号: B12301890
分子量: 374.39 g/mol
InChI 键: RBERRTKQXJAVGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid is a specialized synthetic amino acid derivative designed for advanced peptide therapeutic research and development. This complex molecule features a pentanoic acid backbone with carbamoylamino and carboxypropanoylamino substituents, creating a multifunctional structure that serves as a critical building block in the synthesis of novel peptide conjugates with enhanced pharmacological properties. This compound demonstrates significant research value in the development of polymer-conjugated therapeutic peptides, where it can be incorporated into peptide sequences to create specific conjugation sites for water-soluble polymers like polyethylene glycol (PEG) . The strategic inclusion of this modified amino acid in peptide structures allows researchers to enhance therapeutic properties including improved metabolic stability, reduced immunogenicity, extended circulating half-life, and optimized biodistribution profiles of bioactive peptides . The multiple functional groups present in the molecule provide versatile modification opportunities for attaching various polymer systems while maintaining biological activity of the parent peptide. From a mechanistic perspective, this compound enables precise engineering of peptide-polymer conjugates through its reactive side chains that facilitate controlled covalent attachment of polymer chains without compromising the structural integrity of the therapeutic peptide. Research indicates that such modified amino acids can be strategically positioned within peptide sequences to create optimal polymer conjugation sites that shield proteolytic cleavage sites while maintaining accessibility to biological targets . This approach has shown particular utility in developing next-generation formulations of established therapeutic peptides including insulin, calcitonin, and various metabolic hormones . The compound enables researchers to explore structure-activity relationships in peptide therapeutics through systematic modification of conjugation sites and polymer architectures. Current investigative applications include development of sustained-release formulations, targeted delivery systems, and improved biopharmaceutical candidates with enhanced therapeutic indices. This chemical entity is provided exclusively for research purposes in pharmaceutical development and biochemical investigations. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans.

属性

分子式

C15H26N4O7

分子量

374.39 g/mol

IUPAC 名称

5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)

InChI 键

RBERRTKQXJAVGW-UHFFFAOYSA-N

规范 SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Acid-propionylamino-Val-Cit-OH: A Core Component in Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for Acid-propionylamino-Val-Cit-OH, a crucial cleavable linker used in the development of antibody-drug conjugates (ADCs).

Core Chemical Properties

This compound, systematically known as N-propionyl-L-valyl-L-citrulline, is a dipeptide derivative designed for specific enzymatic cleavage within the cellular environment. Its chemical characteristics are fundamental to its function in targeted drug delivery. While specific experimental data for this exact N-propionylated form is not widely published, the properties of the core L-Valyl-L-citrulline (Val-Cit) dipeptide are well-characterized and serve as a reliable reference.

PropertyDataSource
Systematic Name N-propionyl-L-valyl-L-citrulline-
Synonym This compoundMedChemExpress
CAS Number 159858-33-0 (for Val-Cit)[1][2]
Molecular Formula C₁₄H₂₆N₄O₅ (for this compound)(Calculated)
Molecular Weight 330.38 g/mol (for this compound)(Calculated)
C₁₁H₂₂N₄O₄ (for Val-Cit)[1][2][3]
274.32 g/mol (for Val-Cit)[1][2][3]
Appearance White crystalline powder (for L-Citrulline)[4]
Solubility Soluble in water (for Val-Cit).[1] Soluble in DMSO, DCM, DMF for related linker conjugates.[5] For conjugates, co-solvents like DMSO or ethanol may be used for stock solutions.[6]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month (for Val-Cit).[7]

Mechanism of Action: The Val-Cit Linker in Antibody-Drug Conjugates

The Val-Cit linker is a cornerstone of ADC technology, prized for its stability in systemic circulation and its specific cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[8][9] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the conjugated payload.[]

The process begins with the ADC binding to a target antigen on the surface of a cancer cell, followed by internalization, typically through receptor-mediated endocytosis.[11] The ADC is then trafficked to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues.[] This cleavage event initiates the release of the cytotoxic drug. Often, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is placed between the citrulline and the drug.[13][14] Once the Val-Cit sequence is cleaved, the PABC spacer spontaneously decomposes, ensuring the traceless release of the active payload into the cytoplasm to exert its cell-killing effect.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) (Val-Cit Linker) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: Mechanism of an ADC with a Val-Cit linker.

Experimental Protocols

Synthesis of Val-Cit Linkers via Solid-Phase Peptide Synthesis (SPPS)

This generalized protocol outlines the synthesis of a Val-Cit peptide linker, which can be adapted for N-terminal propionylation. A high-yielding strategy using 2-chlorotrityl chloride (2-CTC) resin is often employed.[15]

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin

  • Fmoc-Cit-OH, Fmoc-Val-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents: HBTU, HOBt, or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Propionic anhydride for N-terminal capping

Methodology:

  • Resin Swelling: Swell the 2-CTC resin in DMF for 1 hour in a peptide synthesis vessel.[16]

  • First Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH and DIPEA in DMF and add to the swollen resin. Agitate for 2-4 hours at room temperature. Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.[16]

  • Second Amino Acid Coupling (Valine): Activate Fmoc-Val-OH with coupling reagents (e.g., HBTU/HOBt) and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash thoroughly.[16]

  • N-terminal Propionylation: After deprotecting the Fmoc group from Valine, add a solution of propionic anhydride and DIPEA in DMF to the resin. Allow to react for 1-2 hours to cap the N-terminus.

  • Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail to release the propionyl-Val-Cit-OH peptide.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin 1. Swell 2-CTC Resin CoupleCit 2. Couple Fmoc-Cit-OH Resin->CoupleCit DeprotCit 3. Fmoc Deprotection CoupleCit->DeprotCit CoupleVal 4. Couple Fmoc-Val-OH DeprotCit->CoupleVal DeprotVal 5. Fmoc Deprotection CoupleVal->DeprotVal Cap 6. N-terminal Propionylation DeprotVal->Cap Cleave 7. Cleave from Resin Cap->Cleave Purify 8. RP-HPLC Purification Cleave->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis of the linker.

In Vitro Cathepsin B Cleavage Assay

This assay determines the susceptibility of the linker to enzymatic cleavage.

Materials:

  • This compound conjugated to a fluorescent reporter or drug

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • LC-MS/MS or HPLC system for analysis

Methodology:

  • Preparation: Prepare a stock solution of the Val-Cit conjugate in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, activated Cathepsin B, and the Val-Cit conjugate to a final concentration typically in the low micromolar range.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile or other organic solvent.

  • Analysis: Centrifuge the quenched samples to precipitate the enzyme. Analyze the supernatant by LC-MS/MS or HPLC to quantify the amount of cleaved payload released over time.[17]

Plasma Stability Assay

This protocol assesses the stability of the linker in plasma to predict its behavior in circulation. A key consideration is the significant difference in stability between human and mouse plasma.[8]

Materials:

  • Val-Cit containing ADC

  • Human and/or mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Analytical system (e.g., LC-MS/MS)

Methodology:

  • Preparation: Pre-warm the plasma to 37°C. Prepare a stock solution of the ADC in PBS.[8]

  • Incubation: Spike the ADC into the pre-warmed plasma at a defined final concentration. Incubate the mixture at 37°C.

  • Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the plasma-ADC mixture.

  • Quenching and Processing: Immediately add the aliquot to a quenching solution to stop enzymatic activity and precipitate plasma proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to measure the concentration of intact ADC and any released payload. This allows for the determination of the ADC's half-life in plasma.

Quantitative Data and Comparative Analysis

The performance of the Val-Cit linker is often benchmarked against other dipeptide sequences and its stability is a critical parameter for preclinical development.

Comparative Stability of Dipeptide Linkers

The Val-Cit linker is known for its high stability in human plasma but is significantly less stable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[8][18] This discrepancy is a crucial factor in the design and interpretation of preclinical studies.

Linker TypeStability in Human PlasmaStability in Mouse PlasmaKey ConsiderationSource
Val-Cit HighLowProne to premature payload release in murine models due to Ces1c activity.[8][19]
Val-Ala HighModerateCleaved by Cathepsin B at about half the rate of Val-Cit; less hydrophobic.[9]
Glu-Val-Cit HighHighTripeptide design offers increased stability in mouse plasma, improving preclinical predictability.[19]
Relative Cleavage Rates by Cathepsin B

Different peptide sequences are cleaved by Cathepsin B at varying efficiencies. The Val-Cit sequence is among the most effective substrates identified for ADC applications.[]

Dipeptide LinkerRelative Cleavage Rate by Cathepsin BNotesSource
Val-Cit High (Benchmark)Demonstrates a favorable balance of protease recognition and serum stability.[9][]
Val-Ala ~50% of Val-CitA viable alternative, sometimes used to reduce ADC aggregation.[9]
Phe-Lys ModerateAnother commonly explored cathepsin-cleavable dipeptide.-
Val-Lys ModerateShows susceptibility to cathepsin cleavage.-

Conclusion

This compound and the underlying Val-Cit motif represent a mature and highly effective technology in the field of antibody-drug conjugates. Its high stability in human circulation combined with efficient and specific cleavage by lysosomal Cathepsin B provides a robust mechanism for targeted drug delivery. A thorough understanding of its chemical properties, mechanism of action, and species-specific stability is essential for the successful design, preclinical evaluation, and clinical translation of next-generation ADCs. The protocols and data presented herein serve as a foundational guide for researchers dedicated to advancing this powerful therapeutic modality.

References

Synthesis and Purification of Acid-propionylamino-Val-Cit-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Acid-propionylamino-Val-Cit-OH, a crucial dipeptide linker component utilized in the development of Antibody-Drug Conjugates (ADCs). The Val-Cit motif is renowned for its specific cleavage by the lysosomal enzyme Cathepsin B, a protease often upregulated in tumor cells, enabling targeted release of cytotoxic payloads. This document outlines the synthetic protocol based on solid-phase peptide synthesis (SPPS), details purification methodologies, and presents the underlying mechanism of action in ADCs.

Core Synthesis and Purification Data

While specific quantitative data for the synthesis of "this compound" is not extensively published due to its nature as a specific intermediate, the following table presents representative data for the solid-phase synthesis of a similar dipeptide, Asp-Val. This data provides a realistic benchmark for expected yields and purity.

ParameterSolid-Phase Peptide Synthesis (SPPS)
Overall Yield ~75-85%
Crude Purity (pre-HPLC) >90%
Final Purity (post-HPLC) >98%
Total Synthesis Time ~24-36 hours
Solvent Consumption High
Automation Potential High
Scalability Well-suited for mg to g scale

Experimental Protocols

The synthesis of this compound is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) of Propionyl-Val-Cit-OH

This protocol outlines the manual synthesis of the target dipeptide on a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions, preserving the C-terminal carboxylic acid.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-Cit-OH

  • Fmoc-Val-OH

  • Propionic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Methanol

  • Solid-phase synthesis vessel

Protocol:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-CTC resin (1 g, 1.5 mmol/g loading) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

    • Drain the DCM.

    • Dissolve Fmoc-Cit-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in a minimal amount of DCM.

    • Add the amino acid solution to the resin and agitate for 2 hours.

    • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

    • Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution (10 mL) and agitate for an additional 15 minutes.

    • Wash the resin sequentially with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Second Amino Acid Coupling (Valine):

    • Dissolve Fmoc-Val-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF (10 mL).

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin sequentially with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal valine.

  • N-Terminal Propionylation:

    • Swell the deprotected Val-Cit-resin in DCM.

    • Prepare a solution of propionic anhydride (5 equivalents) and DIPEA (5 equivalents) in DCM.

    • Add the propionylation solution to the resin and agitate for 2 hours at room temperature.

    • Wash the resin sequentially with DCM (5 x 10 mL) and DMF (3 x 10 mL).

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound

Protocol:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient. A representative gradient is as follows:

      • 5-25% Mobile Phase B over 30 minutes.

    • Monitor the elution at 220 nm.

    • Collect fractions corresponding to the main peak.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the pure fractions.

    • Lyophilize the pooled fractions to obtain the final purified this compound as a white powder.

Mandatory Visualizations

Synthesis Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_purification Purification Workflow Resin 2-CTC Resin Swelling Load_Cit Fmoc-Cit-OH Loading Resin->Load_Cit DIPEA, DCM Deprotect1 Fmoc Deprotection (Piperidine/DMF) Load_Cit->Deprotect1 Couple_Val Fmoc-Val-OH Coupling Deprotect1->Couple_Val Deprotect2 Fmoc Deprotection (Piperidine/DMF) Couple_Val->Deprotect2 DIC, HOBt, DMF Propionylation N-Terminal Propionylation Deprotect2->Propionylation Cleavage Cleavage from Resin (TFA) Propionylation->Cleavage Propionic Anhydride, DIPEA Crude_Peptide Crude Propionyl-Val-Cit-OH Cleavage->Crude_Peptide HPLC Preparative RP-HPLC Crude_Peptide->HPLC Analysis Purity Analysis (Analytical HPLC) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action in Antibody-Drug Conjugates (ADCs)

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with Propionyl-Val-Cit Linker Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Internalization 2. Internalization (Endocytosis) Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Drug_Release 5. Payload Release Cleavage->Drug_Release Cytotoxicity 6. Cytotoxicity (e.g., Apoptosis) Drug_Release->Cytotoxicity

Caption: Mechanism of action of a Val-Cit linker-containing ADC.

An In-depth Technical Guide to the Mechanism of Action of Acid-propionylamino-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Acid-propionylamino-Val-Cit-OH moiety represents a critical component in the design of advanced antibody-drug conjugates (ADCs), serving as a cleavable linker for the targeted delivery of cytotoxic payloads. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on the well-established valine-citrulline (Val-Cit) dipeptide as the primary enzymatic target. We delve into the molecular intricacies of its cleavage by lysosomal proteases, the subsequent release of the conjugated drug, and the influence of N-terminal modifications on linker stability and efficacy. This document synthesizes available quantitative data, details key experimental protocols for linker evaluation, and presents visual diagrams of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of targeted cancer therapeutics.

Core Mechanism of Action: Cathepsin B-Mediated Cleavage

The primary mechanism of action for linkers containing the Val-Cit dipeptide, such as this compound, revolves around their selective cleavage by the lysosomal cysteine protease, Cathepsin B.[1][2][3][4] This enzyme is frequently overexpressed in a variety of tumor cells, providing a targeted release mechanism for the cytotoxic payload within the cancerous tissue while minimizing systemic toxicity.[1][5]

The process unfolds in a series of orchestrated steps:

  • ADC Binding and Internalization: The antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell.

  • Lysosomal Trafficking: Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment of the lysosome (pH 4.5-5.0) and the presence of a high concentration of proteases create the optimal conditions for linker cleavage.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline residue of the Val-Cit dipeptide and a self-immolative spacer, commonly a p-aminobenzylcarbamate (PABC) group.[5][6][7]

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous 1,6-elimination reaction within the PABC spacer. This "self-immolative" cascade results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell, along with the remnants of the spacer.[5][7]

  • Induction of Cell Death: The released cytotoxic agent can then exert its pharmacological effect, such as disrupting microtubule dynamics or inducing DNA damage, ultimately leading to apoptosis of the cancer cell.

The specificity of the Val-Cit dipeptide for Cathepsin B is a key feature that contributes to the therapeutic window of ADCs employing this linker technology.[1]

The Role of the N-Terminal "Acid-propionylamino" Group

The "Acid-propionylamino" group represents an N-terminal modification to the Val-Cit dipeptide. While specific quantitative data for this exact modification is not extensively available in public literature, the effects of N-terminal acylation on Val-Cit linkers can be inferred from studies on related modifications.

N-terminal modifications can influence several key properties of the linker:

  • Plasma Stability: One of the primary reasons for modifying the N-terminus of a Val-Cit linker is to enhance its stability in systemic circulation. Unmodified or certain modified Val-Cit linkers can be susceptible to premature cleavage by plasma enzymes, such as carboxylesterases in rodents, leading to off-target toxicity.[4][8] The addition of a propionylamino group, a form of acylation, may alter the linker's susceptibility to these enzymes, potentially increasing its half-life in the bloodstream. For instance, the addition of a glutamic acid residue (Glu-Val-Cit) has been shown to significantly improve stability in mouse plasma.[8]

  • Enzyme Recognition: The N-terminal modification can also affect the recognition and cleavage efficiency by the target enzyme, Cathepsin B. While the primary recognition site is the Val-Cit sequence, alterations at the N-terminus can influence the binding affinity (Km) and catalytic rate (kcat) of the enzyme. This can be a critical parameter to optimize for efficient payload release within the tumor cell.

  • Physicochemical Properties: The propionylamino group can also modify the overall hydrophobicity and solubility of the linker-payload complex, which can impact ADC aggregation and pharmacokinetics.

Further experimental evaluation is necessary to fully elucidate the specific impact of the "Acid-propionylamino" modification on the performance of the Val-Cit linker.

Quantitative Data on Val-Cit Linker Performance

The following tables summarize available quantitative data for Val-Cit and related linkers. It is important to note that direct kinetic parameters for the "this compound" linker are not publicly available and the data presented here for related linkers serves as a reference for comparison.

Table 1: Comparative Cleavage of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Reference
Val-Cit1x[1]
Val-Ala~0.5x[1]
Phe-Lys~30x[1]

Note: Relative cleavage rates can vary depending on the specific experimental conditions and the nature of the conjugated payload.

Table 2: Plasma Stability of N-Terminally Modified Val-Cit Linkers in Mouse Plasma

LinkerModificationStability in Mouse PlasmaKey FindingReference
mc-Val-CitMaleimidocaproylUnstableSusceptible to cleavage by carboxylesterase Ces1c.[4][8]
Glu-Val-CitN-terminal Glutamic AcidSignificantly Increased StabilityAddition of a hydrophilic residue reduces susceptibility to Ces1c.[8]

Table 3: Illustrative In Vitro Cytotoxicity of an ADC with a Val-Cit Linker

Cell LineTarget AntigenADC (Val-Cit-MMAE) IC50 (ng/mL)Reference
Hodgkin Lymphoma (L540cy)CD30~10General literature data
Anaplastic Large Cell Lymphoma (Karpas 299)CD30~1General literature data

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation of ADC linker performance. The following sections provide methodologies for key in vitro assays.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of payload release from an ADC in the presence of purified Cathepsin B.

Materials:

  • ADC construct with this compound linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard (e.g., warfarin) for LC-MS analysis

  • 96-well microplate

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin B in Assay Buffer at 37°C for 15 minutes to ensure full activation.

  • Reaction Setup: In a 96-well plate, add the ADC construct to the Assay Buffer to a final concentration of 1-10 µM.

  • Initiate Reaction: Add the activated Cathepsin B to the wells containing the ADC to initiate the cleavage reaction. A typical enzyme concentration is 10-100 nM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 3 volumes of cold Quenching Solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload. Monitor the parent ion and a specific fragment ion for both the payload and the internal standard.

  • Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. For kinetic parameter determination (Km and kcat), the assay should be repeated with varying substrate (ADC) concentrations.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma from different species (e.g., human, mouse).

Materials:

  • ADC construct

  • Human and mouse plasma

  • PBS (phosphate-buffered saline)

  • Incubator (37°C)

  • Analytical method for quantifying intact ADC and/or released payload (e.g., ELISA, LC-MS)

Procedure:

  • Sample Preparation: Dilute the ADC construct in human or mouse plasma to a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), collect aliquots of the plasma samples.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis.

  • Analysis:

    • Intact ADC Quantification (ELISA): Use a sandwich ELISA to measure the concentration of the intact ADC. A capture antibody can target the ADC's antibody portion, and a detection antibody can be specific to the payload.

    • Released Payload Quantification (LC-MS/MS): Precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant to quantify the concentration of the released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the plasma half-life of the ADC.

Visualizations

Signaling Pathway of ADC Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis Cytotoxic Effect

Caption: Intracellular trafficking and payload release pathway of a Val-Cit linked ADC.

Experimental Workflow for In Vitro Cathepsin B Cleavage Assay

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Activate_Enzyme Activate Cathepsin B (37°C, 15 min) Mix Mix ADC and Enzyme Activate_Enzyme->Mix Prepare_ADC Prepare ADC Solution Prepare_ADC->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction at Time Points (Acetonitrile) Incubate->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Plot Released Payload vs. Time LCMS->Data_Analysis

Caption: Workflow for the in vitro Cathepsin B-mediated ADC cleavage assay.

Logical Relationship of Linker Cleavage and Payload Release

Linker_Cleavage_Logic ADC Intact ADC (Propionylamino-Val-Cit-PABC-Payload) Cleaved_Linker Cleaved Linker Intermediate ADC->Cleaved_Linker Cathepsin B Cleavage (at Cit-PABC bond) Released_Payload Active Payload Cleaved_Linker->Released_Payload 1,6-Elimination Spacer_Remnant Self-Immolated Spacer Remnant Cleaved_Linker->Spacer_Remnant Self-Immolation

Caption: Sequential mechanism of Val-Cit-PABC linker cleavage and payload release.

Conclusion

The this compound linker is a sophisticated component of modern ADCs, leveraging the well-characterized Cathepsin B-mediated cleavage of the Val-Cit dipeptide for targeted payload release. The N-terminal propionylamino modification likely plays a significant role in modulating the linker's stability and pharmacokinetic properties, although further direct comparative studies are needed to fully quantify its impact. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers to evaluate and optimize ADCs based on this and related linker technologies. A thorough understanding of the interplay between linker structure, enzymatic cleavage, and plasma stability is paramount for the successful development of safe and effective antibody-drug conjugates.

References

The Propionylamino Group in Val-Cit Linkers: A Technical Guide to Enhancing ADC Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role of the propionylamino group in valine-citrulline (Val-Cit) linkers used in antibody-drug conjugates (ADCs). Addressed to researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, experimental data, and strategic implications of incorporating a propionylamino modification to this widely used cleavable linker system.

Introduction to Val-Cit Linkers in ADCs

Valine-citrulline (Val-Cit) dipeptide linkers are a cornerstone of modern ADC design, prized for their susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism ensures that the cytotoxic payload is preferentially unleashed within cancer cells, minimizing systemic toxicity. However, the archetypal Val-Cit linker exhibits liabilities, most notably its instability in rodent plasma due to cleavage by the carboxylesterase Ces1C.[3][4] This complicates preclinical evaluation and has spurred the development of modified Val-Cit linkers with enhanced plasma stability.

One such modification is the introduction of a propionylamino group at the N-terminus of the valine residue. This guide will explore the multifaceted role of this functional group in optimizing the performance of Val-Cit linkers.

The Pivotal Role of the Propionylamino Group

The propionylamino group, a form of N-terminal acylation, serves as a critical P3 modification to the Val-Cit dipeptide. Its primary role is to enhance the linker's stability in systemic circulation without compromising its efficient cleavage within the lysosomal compartment of target cells.

Enhancing Plasma Stability

The principal advantage conferred by the propionylamino group is the significant increase in the plasma stability of the ADC, particularly in murine models. This is achieved by sterically hindering the enzymatic cleavage by plasma carboxylesterases, such as Ces1C in rodents, which are known to prematurely cleave the unmodified Val-Cit linker. By capping the N-terminus, the propionylamino group reduces the linker's susceptibility to these plasma proteases, leading to a longer ADC half-life in circulation and ensuring that more of the intact, potent ADC reaches the tumor site. N-terminal modifications with hydrophilic groups have been shown to increase ADC stability in mouse plasma.[5]

Modulating Physicochemical Properties

The introduction of a propionyl group can subtly alter the physicochemical properties of the linker-payload complex. While not as impactful as highly charged residues, the propionyl group can influence the hydrophobicity of the linker.[6][7] This can have downstream effects on ADC aggregation, drug-to-antibody ratio (DAR), and overall manufacturability.[6][7]

Impact on Cathepsin B Cleavage and Drug Release

Crucially, the propionylamino modification is designed to be well-tolerated by the lysosomal protease cathepsin B. The active site of cathepsin B can accommodate modifications at the P3 position, allowing for efficient cleavage of the dipeptide and subsequent release of the cytotoxic payload within the target cell. This selective cleavage is fundamental to the therapeutic window of the ADC.

Quantitative Data on Linker Performance

The following tables summarize key quantitative data related to the performance of Val-Cit linkers and the impact of N-terminal modifications. Direct comparative data for the propionylamino group is limited in publicly available literature; therefore, data for analogous P3 modifications are included to illustrate the principles.

Linker ModificationPlasma Half-life (Mouse)Cathepsin B Cleavage Rate (Relative)Reference
Unmodified Val-Cit Low1.0Inferred from[3][4]
Propionylamino-Val-Cit High (Inferred)Expected to be efficientInferred from general principles of P3 modification
N-acetyl-Val-Cit Moderately IncreasedEfficientInferred from studies on N-terminal modifications
Glutamic acid-Val-Cit Significantly IncreasedEfficient[5]

Table 1: Comparative Plasma Stability and Cathepsin B Cleavage of Modified Val-Cit Linkers.

PropertyEffect of Propionylamino GroupRationale
Hydrophobicity Moderate IncreaseAddition of a short alkyl chain.
Steric Hindrance (Plasma Enzymes) IncreasedBlocks access of non-target proteases like Ces1C.
Steric Hindrance (Cathepsin B) MinimalThe P3 position is generally tolerant to modifications.
Bystander Effect Potentially ModulatedDependent on the final properties of the released payload.

Table 2: Physicochemical and Biological Impact of the Propionylamino Group.

Experimental Protocols

Synthesis of N-propionyl-Val-Cit-PABC Linker

A detailed, step-by-step synthesis protocol for a generic N-acylated Val-Cit-PABC linker is outlined below. Specific reaction conditions may need optimization.

  • Protection of Valine: Protect the carboxylic acid group of L-valine as a methyl or benzyl ester.

  • N-terminal Propionylation: React the protected valine with propionyl chloride or propionic anhydride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form N-propionyl-valine.

  • Activation of N-propionyl-valine: Activate the carboxylic acid of N-propionyl-valine using a peptide coupling reagent such as HATU or HOBt/EDC.

  • Coupling with Citrulline: Couple the activated N-propionyl-valine with the amino group of L-citrulline (with its carboxyl group protected) to form the dipeptide N-propionyl-Val-Cit.

  • Deprotection of Citrulline Carboxyl Group: Selectively deprotect the carboxyl group of the dipeptide.

  • Coupling with PABC: Activate the deprotected carboxyl group and couple it with p-aminobenzyl alcohol (PABC).

  • Functionalization for Payload Attachment: The hydroxyl group of the PABC moiety is then typically converted to a reactive carbonate or carbamate for conjugation with the cytotoxic payload.

  • Purification: Purify the final linker-payload conjugate using chromatography (e.g., HPLC).

In Vitro Plasma Stability Assay

This protocol provides a general workflow for assessing the stability of an ADC in plasma.

  • ADC Incubation: Incubate the ADC (e.g., 1 mg/mL) in human and mouse plasma at 37°C over a time course (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Collection: At each time point, aliquot a portion of the incubation mixture and store at -80°C.

  • ADC Capture: Thaw the samples and capture the ADC using an affinity resin (e.g., Protein A or an anti-human IgG antibody conjugated to beads).

  • Elution and Analysis: Elute the captured ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage and payload loss.

  • Data Analysis: Plot the average DAR versus time to determine the half-life of the ADC in plasma.

Cathepsin B Cleavage Assay

This protocol outlines a method to determine the susceptibility of the linker to cleavage by cathepsin B.[1]

  • Enzyme Activation: Activate purified human or recombinant cathepsin B in an appropriate buffer containing a reducing agent (e.g., DTT).[1]

  • Reaction Initiation: Add the ADC or a small molecule substrate mimic (e.g., propionylamino-Val-Cit-p-nitroaniline) to the activated cathepsin B solution in a suitable assay buffer (pH 5.0-6.0).[1]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., a strong acid or an organic solvent).

  • Analysis: Analyze the reaction mixture by HPLC or LC-MS to quantify the amount of released payload or reporter molecule over time.

  • Kinetic Analysis: Determine the initial velocity of the reaction at different substrate concentrations to calculate the Michaelis-Menten constants (Km and Vmax) for the linker.

Visualizing the Mechanisms

The following diagrams illustrate the key processes involved in the function of a propionylamino-Val-Cit linker.

G cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC Intact ADC (Propionylamino-Val-Cit-Payload) Ces1C Ces1C (Rodent Plasma) ADC->Ces1C Resists Cleavage Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Tumor Targeting Lysosome Lysosome (pH 4.5-5.0) Internalization->Lysosome CathepsinB Cathepsin B Payload Released Cytotoxic Payload CathepsinB->Payload Cleavage of Val-Cit Linker Bystander Neighboring Tumor Cell Payload->Bystander Bystander Effect (if membrane permeable) G cluster_linker Propionylamino-Val-Cit-PABC Linker cluster_enzyme Enzymatic Cleavage Propionyl Propionylamino (P3) Val Valine (P2) Propionyl->Val Cit Citrulline (P1) Val->Cit PABC PABC Spacer Cit->PABC CleavageSite Payload Payload PABC->Payload CathepsinB Cathepsin B CathepsinB->CleavageSite Cleaves at Cit-PABC bond G Start ADC in Plasma Incubate Incubate at 37°C (Time Course) Start->Incubate Capture Capture ADC with Affinity Beads Incubate->Capture Analyze LC-MS Analysis (Determine DAR) Capture->Analyze Result Assess Linker Stability Analyze->Result

References

The Critical Cut: A Technical Guide to Cathepsin B Cleavage of Valine-Citrulline Dipeptide Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of targeted therapeutics, most notably antibody-drug conjugates (ADCs). Its success lies in its remarkable stability in systemic circulation and its selective cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment. This targeted release of potent cytotoxic payloads enhances therapeutic efficacy while minimizing off-target toxicity. This in-depth technical guide provides a comprehensive overview of the Cathepsin B-mediated cleavage of Val-Cit linkers, including the underlying mechanisms, quantitative performance data, detailed experimental protocols, and relevant cellular signaling pathways.

The Mechanism of Val-Cit Linker Cleavage

The cleavage of a Val-Cit linker is a finely orchestrated process that occurs within the lysosome of a target cell. The most common configuration involves the Val-Cit dipeptide linked to a self-immolative spacer, p-aminobenzylcarbamate (PABC), which in turn is attached to the cytotoxic payload.

Following the binding of an ADC to its target antigen on the cancer cell surface, the complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[1] The acidic environment of the lysosome (pH 4.5-5.0) is optimal for the enzymatic activity of proteases like Cathepsin B.[] Cathepsin B recognizes the Val-Cit dipeptide sequence and cleaves the amide bond between citrulline and the PABC spacer. This initial cleavage event triggers a cascade of spontaneous electronic rearrangements within the PABC spacer, leading to its fragmentation and the release of the unmodified, active cytotoxic drug.[3]

The inclusion of the PABC spacer is critical, as directly attaching a bulky drug to the dipeptide could sterically hinder Cathepsin B's access to the cleavage site.[3] This self-immolative mechanism ensures the efficient and traceless release of the payload at the site of action.

Quantitative Analysis of Linker Performance

The efficiency of Cathepsin B-mediated cleavage is a critical determinant of an ADC's potency. While specific kinetic parameters for the cleavage of full ADC constructs are not widely published, comparative studies using model substrates provide valuable insights into the performance of different dipeptide linkers.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate (Compared to Val-Cit)Key Features
Val-Cit 1xBenchmark for Cathepsin B-cleavable linkers with high cleavage efficiency.[4]
Val-Ala ~0.5xLower hydrophobicity, which can reduce ADC aggregation.[4]
Phe-Lys Significantly fasterCleavage rate can be similar to Val-Cit in lysosomal extracts, suggesting the involvement of other proteases.[5]
cBu-Cit -Peptidomimetic linker with enhanced specificity for Cathepsin B.[]
Glu-Val-Cit -Tripeptide linker with increased stability in mouse plasma.[5]

Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.

Table 2: Illustrative Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Substrates

SubstratepHKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
Z-Phe-Arg-AMC7.2--High
Z-Phe-Arg-AMC4.6--Higher than at pH 7.2
Z-Arg-Arg-AMC7.2--Moderate
Z-Arg-Arg-AMC4.6--Low
Z-Nle-Lys-Arg-AMC7.2--High
Z-Nle-Lys-Arg-AMC4.6--High

Data compiled from studies on small molecule fluorogenic substrates, not full ADC constructs.[7] These values are presented to illustrate the kinetic analysis of Cathepsin B activity and may not be directly extrapolated to the cleavage of Val-Cit linkers within an ADC. Z = Carbobenzoxy, Nle = Norleucine, AMC = 7-amino-4-methylcoumarin.

Signaling Pathways and Experimental Workflows

The targeted nature of Val-Cit linker-based therapies relies on the differential expression of Cathepsin B between tumor and healthy tissues. Several signaling pathways have been implicated in the upregulation of Cathepsin B in cancer cells.

CathepsinB_Upregulation Pathways Upregulating Cathepsin B in Cancer cluster_PI3K PI3K/Akt Pathway cluster_TGF TGF-β Pathway cluster_NFkB NF-κB Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TranscriptionFactors Transcription Factors (e.g., Sp1, Ets1) Akt->TranscriptionFactors TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad Complex TGFBR->Smad Smad->TranscriptionFactors InflammatoryStimuli Inflammatory Stimuli IKK IKK Complex InflammatoryStimuli->IKK NFkB NF-κB IKK->NFkB NFkB->TranscriptionFactors CathepsinB_Gene Cathepsin B Gene (CTSB) TranscriptionFactors->CathepsinB_Gene CathepsinB_Protein Cathepsin B Protein CathepsinB_Gene->CathepsinB_Protein Transcription & Translation

Caption: Signaling pathways involved in the upregulation of Cathepsin B expression in cancer cells.

The validation of Val-Cit linker cleavage is a critical step in ADC development, involving a series of in vitro and cell-based assays.

ADC_Cleavage_Workflow Experimental Workflow for ADC Cleavage Assessment cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays EnzymeKinetics Enzyme Kinetics Assay (Fluorogenic Substrate) ADC_Cleavage ADC Cleavage Assay (LC-MS/MS) EnzymeKinetics->ADC_Cleavage Cytotoxicity Cytotoxicity Assay (Cell Viability) ADC_Cleavage->Cytotoxicity PlasmaStability Plasma Stability Assay PlasmaStability->Cytotoxicity Internalization Internalization Assay (Flow Cytometry/Microscopy) LysosomalColocalization Lysosomal Colocalization Internalization->LysosomalColocalization LysosomalColocalization->Cytotoxicity ADC_Candidate ADC Candidate ADC_Candidate->EnzymeKinetics ADC_Candidate->ADC_Cleavage ADC_Candidate->PlasmaStability ADC_Candidate->Internalization

Caption: A typical experimental workflow for the comprehensive evaluation of ADC linker cleavage.

Detailed Experimental Protocols

Reproducible and well-controlled experiments are fundamental to the accurate assessment of linker cleavage. The following are detailed methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay (LC-MS/MS Method)

Objective: To quantify the rate of payload release from an ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Quenching Solution: Cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the payload)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Activate recombinant Cathepsin B by incubating it in the Activation Buffer for 15-30 minutes at 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration typically in the low micromolar range) and the activated Cathepsin B (final concentration in the nanomolar range) in the Assay Buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold Quenching Solution to the aliquot.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >14,000 x g) for 10 minutes to precipitate the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.

Fluorogenic Substrate Cleavage Assay for Kinetic Analysis

Objective: To determine the Michaelis-Menten kinetic parameters (KM and kcat) of Cathepsin B for a model Val-Cit substrate.

Materials:

  • Val-Cit-AMC (7-amino-4-methylcoumarin) or a similar fluorogenic substrate

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Cathepsin B inhibitor (e.g., CA-074) for a negative control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a serial dilution of the Val-Cit-AMC substrate in the Assay Buffer. The concentration range should ideally span from 0.1x to 10x the expected KM value.

  • Enzyme Activation: Activate Cathepsin B in the Activation Buffer as described previously.

  • Assay Setup: In the 96-well plate, add the activated Cathepsin B solution to each well. For the negative control, pre-incubate the activated enzyme with the inhibitor before adding the substrate.

  • Reaction Initiation: Add the different concentrations of the substrate to the wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm for AMC) at regular intervals (e.g., every 1-2 minutes) for a period where the reaction rate is linear.

  • Data Analysis:

    • Convert the fluorescence units to the concentration of the product using a standard curve of free AMC.

    • Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and KM.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

Cellular Cytotoxicity Assay

Objective: To assess the functional consequence of linker cleavage by measuring the cytotoxic effect of the ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • ADC with Val-Cit linker

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., MTS, MTT, or a luminescence-based assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay, and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the ADC. Include an untreated control and a vehicle control.

  • Incubation: Incubate the cells for a period that is sufficient to observe a cytotoxic effect (typically 72-120 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the untreated control wells and plot the percentage of cell viability against the ADC concentration. Calculate the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%) using a suitable curve-fitting model.

Conclusion

The Cathepsin B-cleavable Val-Cit linker is a powerful tool in the development of targeted cancer therapies. A thorough understanding of its cleavage mechanism, quantitative performance, and the cellular pathways that influence its efficacy is paramount for the rational design and successful clinical translation of next-generation ADCs. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive in vitro and cell-based evaluation of this critical linker technology. As research continues to unravel the complexities of the tumor microenvironment and intracellular trafficking, further refinements to linker design and evaluation strategies will undoubtedly emerge, paving the way for even more effective and safer targeted therapeutics.

References

An In-depth Technical Guide to the Stability of Valine-Citrulline (Val-Cit) Linkers in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), valued for its controlled cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[1] This targeted release mechanism is engineered to minimize systemic toxicity and widen the therapeutic window. However, a critical aspect of preclinical ADC development is understanding the stability of the Val-Cit linker in plasma, which can vary significantly across different species. This guide provides a comprehensive technical overview of Val-Cit linker stability in plasma, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concept: Differential Stability in Human vs. Rodent Plasma

A pivotal finding in the study of Val-Cit linkers is their remarkable stability in human plasma contrasted with their significant instability in mouse plasma.[1][2] This discrepancy is a crucial consideration for the translation of preclinical data to clinical trials. The premature cleavage of the Val-Cit linker in mouse models can result in off-target toxicity and reduced efficacy, potentially misrepresenting the ADC's therapeutic potential in humans.[1]

The primary enzyme responsible for the instability of Val-Cit linkers in mouse plasma is carboxylesterase 1c (Ces1c).[1][3] This enzyme, present in rodent plasma, can hydrolyze the linker, leading to premature payload release.[3] Human plasma does not possess the same level of this enzymatic activity, accounting for the observed stability difference.[3]

To address this challenge in preclinical modeling, researchers have engineered modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker. The addition of a glutamic acid residue confers resistance to Ces1c cleavage in mouse plasma while preserving the desired susceptibility to Cathepsin B within the tumor microenvironment.[3][4]

Quantitative Data on Val-Cit Linker Stability

The following tables summarize quantitative data from various studies, offering a comparative look at the stability of Val-Cit and related linkers in human and mouse plasma.

Linker TypeSpeciesIncubation Time% Payload Release / % Intact ADCReference(s)
Val-Cit-PABC-MMAEHuman6 days<1% released MMAE[1]
Val-Cit-PABC-MMAEMouse6 days>20% released MMAE[1]
Val-Cit ADCHuman28 daysNo significant degradation[2][5]
Val-Cit ADCMouse14 days>95% loss of conjugated drug[2][5]
Val-CitHuman-Half-life of 230 days[1]
Val-CitMouse-Half-life of 80 hours[1]
Glu-Val-Cit (EVCit) ADCMouse14 daysAlmost no linker cleavage[2][5]
SVCit ADCMouse14 days~70% loss of conjugated MMAF[2][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker stability. Below are protocols for key experiments cited in the literature.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload release from an ADC in plasma from different species over time.[1][3]

Materials:

  • Antibody-Drug Conjugate (ADC) with a Val-Cit linker

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Analytical system (e.g., LC-MS/MS, HPLC)[1][3]

Methodology:

  • Preparation: Pre-warm the plasma samples to 37°C. Prepare a stock solution of the ADC in PBS.

  • Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Incubate the samples at 37°C.[6][7]

  • Sampling: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[3]

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a cold quenching solution like acetonitrile to precipitate plasma proteins.[1]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.[1][7]

  • Analysis: Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the amount of released payload and/or intact ADC. The average drug-to-antibody ratio (DAR) can also be determined at each time point to assess stability.[3][7]

  • Data Interpretation: Plot the percentage of released payload or intact ADC against time to determine the stability profile of the ADC in each plasma type.[1]

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To confirm that the Val-Cit linker is susceptible to cleavage by its intended enzyme, Cathepsin B.[3]

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • Quenching solution (e.g., 80% acetonitrile with 0.1% trifluoroacetic acid)

  • HPLC or LC-MS system for analysis[3][8]

Methodology:

  • Enzyme Activation: Activate the Cathepsin B according to the manufacturer's instructions.[3]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.[3][8]

  • Initiation: Initiate the cleavage reaction by adding the activated Cathepsin B (e.g., 100 nM final concentration).[3]

  • Incubation: Incubate the reaction at 37°C.[3]

  • Sampling and Quenching: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction with the quenching solution.[3][8]

  • Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload over time.[3]

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[8]

Visualizing Mechanisms and Workflows

Diagram 1: Intended vs. Premature Cleavage of Val-Cit Linker

cluster_0 Intended Cleavage Pathway (Human Plasma / Tumor Microenvironment) cluster_1 Premature Cleavage Pathway (Mouse Plasma) ADC ADC-Val-Cit-Payload Lysosome Internalization into Target Cell (Lysosome) ADC->Lysosome Endocytosis CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage PayloadRelease Released Payload CathepsinB->PayloadRelease Drug Action ADC2 ADC-Val-Cit-Payload Plasma Systemic Circulation (Mouse Plasma) ADC2->Plasma Ces1c Carboxylesterase 1c (Ces1c) Plasma->Ces1c Cleavage PrematureRelease Prematurely Released Payload Ces1c->PrematureRelease Off-target Effects

Caption: Intended vs. Premature Cleavage of Val-Cit Linker.

Diagram 2: Workflow for In Vitro Plasma Stability Assay

cluster_workflow Experimental Workflow start Prepare ADC Stock and Pre-warm Plasma incubation Spike ADC into Plasma (Human, Mouse, etc.) and Incubate at 37°C start->incubation sampling Collect Aliquots at Various Time Points incubation->sampling quenching Quench Reaction with Cold Acetonitrile sampling->quenching processing Centrifuge to Pellet Proteins, Collect Supernatant quenching->processing analysis Analyze Supernatant by LC-MS/MS processing->analysis interpretation Plot % Released Payload or Intact ADC vs. Time analysis->interpretation

Caption: Workflow for In Vitro Plasma Stability Assay.

References

The Lynchpin of Precision Oncology: A Technical Guide to Acid-propionylamino-Val-Cit-OH in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of cancer treatment is being revolutionized by antibody-drug conjugates (ADCs), which offer the promise of highly targeted chemotherapy with reduced systemic toxicity. Central to the success of many pioneering ADCs is the linker technology that connects the tumor-targeting antibody to the potent cytotoxic payload. This whitepaper provides an in-depth technical examination of a critical component of this technology: the Acid-propionylamino-Val-Cit-OH moiety, a cornerstone of the widely used valine-citrulline (Val-Cit) based cleavable linker system. We will explore its mechanism of action, detail relevant experimental protocols, and present key quantitative data to provide a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: The Critical Role of Linker Technology in ADCs

Antibody-drug conjugates are a sophisticated class of therapeutics designed to selectively deliver cytotoxic agents to cancer cells.[][2] This targeted approach is achieved by conjugating a potent small-molecule drug to a monoclonal antibody (mAb) that specifically recognizes a tumor-associated antigen. The linker, a chemical bridge between the antibody and the payload, is a pivotal component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.[][2][3]

Cleavable linkers are designed to be stable in the bloodstream and to release their payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[][2] Among the most successful cleavable linker strategies is the use of dipeptide sequences that are substrates for lysosomal proteases. The valine-citrulline (Val-Cit) dipeptide has emerged as a gold standard due to its remarkable stability in systemic circulation and its efficient cleavage by cathepsin B, a protease often overexpressed in the lysosomes of tumor cells.[][4][][6] The "this compound" represents a functionalized form of this dipeptide, ready for conjugation within a broader linker construct.

The Val-Cit-PABC Linker: Mechanism of Action

The most common application of the Val-Cit dipeptide is within the Val-Cit-PABC linker system, where PABC stands for p-aminobenzylcarbamate, a self-immolative spacer.[4][7] This system ensures the conditional and efficient release of an unmodified, fully active cytotoxic payload.

The process unfolds in a series of orchestrated steps:

  • Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[2]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle characterized by an acidic environment and a high concentration of degradative enzymes.[2]

  • Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer.[4][] While initially thought to be solely dependent on cathepsin B, studies have shown that other cathepsins (S, L, and F) can also contribute to this cleavage, providing a degree of redundancy that may circumvent resistance.[7]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction in the PABC spacer, leading to its fragmentation and the release of the unmodified cytotoxic drug into the cytoplasm.[7][8]

  • Induction of Cell Death: The released payload can then bind to its intracellular target (e.g., microtubules for auristatins), leading to cell cycle arrest and apoptosis.[]

This precise, multi-step mechanism minimizes premature drug release in the circulation, thereby reducing off-target toxicity and widening the therapeutic window of the ADC.[][6]

Quantitative Data on ADCs Utilizing Val-Cit Linkers

The effectiveness of the Val-Cit linker is demonstrated by its incorporation into several FDA-approved and clinical-stage ADCs. The following tables summarize key quantitative data for representative ADCs employing this technology.

ADC Name (Generic)Target AntigenPayloadIndication
Brentuximab vedotin (Adcetris®)CD30Monomethyl auristatin E (MMAE)Hodgkin lymphoma, anaplastic large cell lymphoma[]
Polatuzumab vedotin (Polivy®)CD79bMonomethyl auristatin E (MMAE)Diffuse large B-cell lymphoma[]
Disitamab vedotin (Aidixi®)HER2Monomethyl auristatin E (MMAE)Gastric cancer, urothelial carcinoma[]
Enfortumab vedotin (Padcev®)Nectin-4Monomethyl auristatin E (MMAE)Urothelial cancer
Tisotumab vedotin (Tivdak®)Tissue FactorMonomethyl auristatin E (MMAE)Cervical cancer

Note: This table is not exhaustive but provides prominent examples of ADCs utilizing Val-Cit linker technology.

While specific IC50 and pharmacokinetic data are highly dependent on the antibody, payload, and tumor model, the consistent clinical success of these agents underscores the robustness and efficacy of the Val-Cit linker platform. For instance, the choice of the Val-Cit linker has been shown to offer superior plasma stability compared to other cleavable linkers like hydrazones.[9] However, it is important to note that the stability of Val-Cit linkers can differ between species, with some studies indicating susceptibility to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, a factor to consider in preclinical model selection.[9][10][11][12]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, conjugation, and evaluation of ADCs. Below are generalized methodologies for key experiments involving the this compound linker.

Synthesis of a Val-Cit-PABC Drug-Linker Construct

A common synthetic route for a maleimide-functionalized Val-Cit-PABC linker ready for conjugation to a cytotoxic payload has been reported.[13][14] An improved, high-yielding, and diastereoselective method is summarized below:

  • Fmoc Protection of L-Citrulline: Protect the amino group of L-citrulline with a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Coupling to PABC: React the Fmoc-protected L-citrulline with p-aminobenzyl alcohol (PABOH) to form Fmoc-Cit-PABOH.

  • Fmoc Deprotection: Remove the Fmoc group to expose the amine of the citrulline residue.

  • Dipeptide Formation: Couple the resulting H-Cit-PABOH with Fmoc-protected valine (Fmoc-Val-OSu) to form the dipeptide Fmoc-Val-Cit-PABOH.

  • Final Fmoc Deprotection: Remove the Fmoc group from the valine residue.

  • Maleimide Functionalization: React the free amine of the valine with an activated maleimidocaproic acid (e.g., Mc-OSu) to yield the final maleimide-functionalized linker, Mc-Val-Cit-PABOH.[13]

  • Payload Conjugation: The hydroxyl group of the PABC moiety is then activated (e.g., with p-nitrophenyl chloroformate) to react with an amine or hydroxyl group on the cytotoxic payload, forming a carbamate linkage.

Antibody-Drug Conjugation

The maleimide group on the linker is typically used for conjugation to cysteine residues on the antibody.

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups.

  • Conjugation Reaction: React the reduced antibody with the maleimide-functionalized drug-linker construct in a suitable buffer. The maleimide group will undergo a Michael addition reaction with the thiol groups of the cysteine residues, forming a stable thioether bond.

  • Purification: Remove unconjugated drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the resulting ADC for parameters such as drug-to-antibody ratio (DAR), purity, and aggregation using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro Cathepsin B Cleavage Assay

This assay is used to confirm the enzymatic release of the payload from the ADC.

  • Assay Setup: Incubate the ADC with purified human cathepsin B in a buffer that mimics the acidic environment of the lysosome (e.g., pH 5.0-5.5). Include a reducing agent like dithiothreitol (DTT) to ensure optimal enzyme activity.

  • Time-Course Sampling: Collect aliquots from the reaction mixture at various time points.

  • Reaction Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding a protease inhibitor or by changing the pH.

  • Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload over time.

  • Data Analysis: Plot the concentration of the released payload against time to determine the kinetics of cleavage.[4]

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Mechanism_of_Action cluster_cell Cancer Cell ADC_Internalization 2. ADC Internalization Lysosome 3. Trafficking to Lysosome ADC_Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Self_Immolation 5. PABC Self-Immolation Cleavage->Self_Immolation Payload_Release 6. Payload Release Self_Immolation->Payload_Release Apoptosis 7. Apoptosis Payload_Release->Apoptosis Target Engagement ADC_Binding 1. ADC Binds to Tumor Antigen ADC_Binding->ADC_Internalization Endocytosis

Caption: ADC internalization and payload release pathway.

Linker_Cleavage_Mechanism ADC_in_Lysosome ADC in Lysosome Val Cit PABC Drug Cathepsin_B Cathepsin B Self_Immolation PABC-Drug 1,6-Elimination Cleaved_Linker Cleavage Product Val Cit-NH2 Cathepsin_B->Cleaved_Linker Cleavage Released_Drug Free Drug Self_Immolation->Released_Drug PABC_Byproduct PABC Byproduct Self_Immolation->PABC_Byproduct

Caption: Mechanism of Val-Cit-PABC linker cleavage.

Cleavage_Assay_Workflow Start Start: ADC Sample Incubation Incubate with Cathepsin B (pH 5.5, 37°C) Start->Incubation Sampling Collect Aliquots at Time Points (t=0, 1, 2, 4, 24h) Incubation->Sampling Quench Quench Reaction Sampling->Quench Analysis RP-HPLC or LC-MS Analysis Quench->Analysis Data_Processing Quantify Released Payload Analysis->Data_Processing End End: Determine Release Kinetics Data_Processing->End

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Conclusion and Future Directions

The this compound moiety, as a key component of the Val-Cit-PABC linker system, represents a highly effective and clinically validated strategy for achieving tumor-specific drug release in antibody-drug conjugates.[4][7] Its success lies in the elegant balance of stability in systemic circulation and specific enzymatic liability within the lysosomal compartment of cancer cells. The mechanism, involving a precise enzymatic cleavage followed by a rapid self-immolative cascade, ensures the release of the cytotoxic payload in its most active form.

Future research in this area continues to focus on refining linker design to further improve stability and selectivity. This includes the development of novel dipeptide sequences and modifications to the PABC spacer to modulate cleavage kinetics and reduce potential off-target hydrolysis.[7][9][10] For instance, the addition of a glutamic acid residue to create a tripeptide linker (Glu-Val-Cit) has been shown to enhance stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage.[11] As our understanding of the tumor microenvironment and intracellular trafficking pathways deepens, we can anticipate the development of next-generation linkers that offer even greater precision and efficacy, further solidifying the role of ADCs as a cornerstone of modern cancer therapy.

References

Introduction to cleavable linkers in ADC development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development

Introduction: The Critical Role of the Linker

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload.[1] The linker, a chemical bridge connecting these two components, is paramount to the success of an ADC.[2][3] Its primary role is to ensure the ADC remains stable and intact during systemic circulation, preventing the premature release of the highly toxic payload that could harm healthy tissues.[2][4][5] Upon reaching the target tumor cell, the linker must then facilitate the efficient and controlled release of the payload to exert its cell-killing effect.[2][6]

Cleavable linkers are a dominant class of linkers designed to be severed under specific physiological conditions that are unique to the tumor microenvironment or the intracellular compartments of cancer cells.[1][7][8] This triggered release mechanism is advantageous as it can deliver the payload in its most active, unmodified form.[8] The success of these linkers hinges on their ability to effectively differentiate between conditions in the bloodstream (e.g., neutral pH of ~7.4) and those at the target site, such as the acidic environment of lysosomes (pH 4.5–5.0), the high concentration of intracellular reducing agents like glutathione (GSH), or the overexpression of specific enzymes like cathepsins.[9][10][11]

This guide provides a technical overview of the core types of cleavable linkers, a comparative summary of their performance, detailed experimental protocols for their evaluation, and diagrams illustrating key concepts in their development and mechanism of action.

Types of Cleavable Linkers and Their Mechanisms

Cleavable linkers are broadly categorized based on their mechanism of cleavage. The three most established strategies are protease-sensitivity, pH-sensitivity, and disulfide reduction.[2]

Protease-Sensitive Linkers

This strategy exploits the overexpression of proteases, such as cathepsin B, within the lysosomes of tumor cells.[2][7] The linkers incorporate a specific peptide sequence that is recognized and cleaved by these enzymes.

  • Valine-Citrulline (Val-Cit): The most widely used protease-cleavable motif is the Val-Cit dipeptide.[2][7] It is highly stable in plasma but is efficiently cleaved by cathepsin B following ADC internalization and trafficking to the lysosome.[12] This cleavage often precedes the release of the payload via a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which rapidly decomposes to liberate the unmodified drug.[10]

  • Valine-Alanine (Val-Ala): The Val-Ala dipeptide is another effective motif. While it is cleaved by cathepsin B at roughly half the rate of Val-Cit, it exhibits lower hydrophobicity, which can be advantageous during ADC conjugation and may improve pharmacokinetic properties.[1]

  • Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is notably used in the ADC Enhertu.[] It is cleaved by lysosomal proteases like cathepsin L and allows for a high drug-to-antibody ratio (DAR) while maintaining plasma stability.[9][]

pH-Sensitive (Acid-Labile) Linkers

These linkers are designed to be stable at the neutral pH of blood (~7.4) but hydrolyze rapidly in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[5][10]

  • Hydrazones: Hydrazone-based linkers were used in the first clinically approved ADC, gemtuzumab ozogamicin (Mylotarg).[1][10] Upon acid catalysis, the hydrazone bond is hydrolyzed, releasing the payload. However, traditional hydrazone linkers can exhibit insufficient stability in circulation, with half-lives around 2 days in human plasma, which has limited their use to moderately cytotoxic payloads.[5]

  • Carbonates and Silyl Ethers: To improve stability, other acid-labile structures have been explored. Simple carbonates show limited serum stability, but this can be enhanced with modifications.[10] More recently, novel silyl ether-based linkers have been developed with significantly improved plasma stability (t½ > 7 days), making them potentially suitable for use with highly potent payloads.[5]

Glutathione-Sensitive (Reducible) Linkers

This approach leverages the significant concentration gradient of glutathione (GSH), a reducing agent, which is much higher inside cells (1-10 mM) than in the blood plasma (~5 µM).[]

  • Disulfide Bonds: Linkers containing a disulfide bond are stable in the oxidative environment of the bloodstream. Once the ADC is internalized, the high intracellular GSH concentration reduces the disulfide bond, cleaving the linker and releasing the drug.[3][7] The cleavage kinetics of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond. For instance, adding methyl groups to the α-carbon can increase stability and modulate the release rate, with mono-substituted structures often showing optimal pharmacological activity.[10]

Emerging and Novel Cleavable Linkers

Research continues to produce novel cleavage strategies to expand the applicability and improve the therapeutic index of ADCs.

  • Glycosidase-Cleavable Linkers: These linkers are cleaved by lysosomal glycosidases like β-glucuronidase or β-galactosidase, which are highly active at lysosomal pH.[6] This approach offers an alternative enzymatic release mechanism.

  • Fe(II)-Cleavable Linkers: Taking advantage of the abnormal iron metabolism in some cancers, which leads to elevated levels of unbound ferrous iron (Fe(II)), linkers containing a 1,2,4-trioxolane scaffold have been developed. These are cleaved via a Fenton reaction with Fe(II).[5]

  • Bioorthogonal "Click-to-Release" Linkers: This innovative strategy involves a two-step approach where the ADC first binds to the tumor cell surface. Subsequently, a non-toxic, external activating agent is administered. This agent triggers a rapid and highly specific bioorthogonal reaction (e.g., an inverse electron-demand Diels-Alder reaction) with the linker, causing payload release in the tumor microenvironment.[14] This approach allows ADCs to be used against non-internalizing targets, potentially expanding their therapeutic reach.[14]

Data Presentation: Comparative Performance of Cleavable Linkers

The selection of a linker is a critical decision driven by quantitative performance metrics. The following table summarizes key stability and cleavage data for different linker types based on published studies.

Linker TypeSpecific ExampleCleavage TriggerStability MetricValueReference
Protease-SensitiveVal-Cit-PABCCathepsin BRelative Cleavage Rate1x (Baseline)[15]
Protease-SensitiveVal-Ala-PABCCathepsin BRelative Cleavage Rate~0.5x vs. Val-Cit[1][15]
Protease-SensitivePhe-Lys-PABCCathepsin BRelative Cleavage Rate~30x vs. Val-Cit[15]
Protease-SensitiveModified Val-Cit (cBu-Cit)Cathepsin BPlasma Stability (Rat, 4.5 days)97% Intact ADC[1]
pH-SensitivePhenylketone-derived HydrazoneLow pH (4.5)Plasma Half-Life (t½)~2 days[5]
pH-SensitiveCarbonateLow pH (4.5)Plasma Half-Life (t½)~36 hours[5]
pH-SensitiveSilyl EtherLow pH (4.5)Plasma Half-Life (t½)> 7 days[5]
Glutathione-SensitiveHindered Disulfide (SPDB)Glutathione (GSH)MTD in mice (vs. Val-Cit)10 mg/kg (vs. 2.5 mg/kg)[5]

Note: Data are illustrative and can vary based on the specific ADC construct, payload, and experimental conditions. MTD refers to Maximum Tolerated Dose.

Mandatory Visualizations

ADC Mechanism of Action

ADC_Mechanism cluster_blood Bloodstream (pH ~7.4) cluster_cell Target Tumor Cell cluster_effect Cellular Effect ADC 1. ADC in Circulation (Linker Stable) Receptor 2. Binding to Tumor Antigen ADC->Receptor Endocytosis 3. Internalization (Endocytosis) Receptor->Endocytosis Lysosome 4. Trafficking to Lysosome (Low pH, High Proteases/GSH) Endocytosis->Lysosome Cleavage 5. Linker Cleavage Lysosome->Cleavage Release 6. Payload Release Cleavage->Release Payload_Action 7. Payload Binds Intracellular Target (e.g., DNA, Tubulin) Release->Payload_Action Apoptosis 8. Apoptosis (Cell Death) Payload_Action->Apoptosis Linker_Triggers cluster_linkers Linker Chemistry cluster_triggers Primary Cleavage Trigger Dipeptide Dipeptide (e.g., Val-Cit) Protease Proteases (e.g., Cathepsin B) Dipeptide->Protease Hydrazone Hydrazone pH Low pH (Acidic) Hydrazone->pH Disulfide Disulfide GSH High Glutathione (Reducing) Disulfide->GSH Glucuronide β-Glucuronide Glycosidase Glycosidases Glucuronide->Glycosidase Experimental_Workflow start ADC Synthesis & Purification stability In Vitro Plasma Stability Assay start->stability cleavage Enzymatic/Chemical Cleavage Assay start->cleavage decision Optimal Linker Candidate? stability->decision cleavage->decision cytotoxicity In Vitro Cytotoxicity (IC50 on Target Cells) bystander Bystander Effect Assay (Co-culture) cytotoxicity->bystander end Proceed to In Vivo Studies bystander->end decision->start No (Redesign) decision->cytotoxicity Yes

References

The Domino Effect: A Technical Guide to Self-Immolative Spacers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker technology that connects a monoclonal antibody to a potent cytotoxic payload. Among the most sophisticated linker strategies are those incorporating self-immolative spacers—molecular constructs engineered for controlled, triggered release of the active drug within the target cell. This technical guide provides an in-depth exploration of the core principles, mechanisms, and experimental evaluation of self-immolative spacers in ADCs.

Core Principles and Mechanism of Action

The fundamental role of a self-immolative spacer is to ensure the stable linkage of a cytotoxic payload to an antibody during systemic circulation and to facilitate the rapid and complete release of the unmodified, active drug upon a specific triggering event within the target cancer cell.[] This process is akin to a molecular domino effect, where an initial cleavage event initiates an irreversible and spontaneous cascade of electronic rearrangements, culminating in the liberation of the payload.[]

This "traceless" release is crucial as it ensures that the potent cytotoxicity of the payload is unleashed only at the site of action, thereby widening the therapeutic window. The self-immolative mechanism circumvents the issue of residual linker fragments on the drug, which could impair its pharmacological activity.

The two predominant mechanisms governing self-immolation are:

  • Elimination Reactions: The most common mechanism involves 1,4- or 1,6-elimination reactions. The cleavage of a trigger group initiates an electronic cascade that results in the formation of a transient intermediate, such as a quinone methide, which then fragments to release the payload, carbon dioxide, and other small molecules.[2]

  • Intramolecular Cyclization: In this mechanism, the initial cleavage event unmasks a nucleophilic group that attacks an electrophilic center within the spacer, leading to the formation of a stable cyclic by-product and the release of the drug.[2][3] The rate of drug release can be modulated by factors influencing the speed of cyclization, such as the Thorpe-Ingold effect.[4][5]

The triggering event for self-immolation is typically a result of the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells. These triggers include:

  • Enzymatic Cleavage: Overexpression of certain enzymes in tumor cells, such as lysosomal proteases (e.g., Cathepsin B) or β-glucuronidase, is a widely exploited trigger.[6][7]

  • pH Sensitivity: The lower pH of endosomes (pH 5.0–6.0) and lysosomes (pH ~4.8) compared to the bloodstream (pH 7.4) can be used to trigger the cleavage of acid-labile linkers, such as hydrazones.[8][9]

  • Redox Potential: The higher concentration of reducing agents like glutathione in the cytoplasm (1-10 mmol/L) compared to the extracellular environment (~5 µmol/L) can trigger the cleavage of disulfide-based linkers.[9][10][11]

Common Self-Immolative Spacers

p-Aminobenzyl Carbamate (PABC) Spacers

The p-aminobenzyl carbamate (PABC) spacer is the most well-established and widely used self-immolative spacer in clinically successful ADCs.[12] It is a cornerstone of many enzyme-cleavable linker systems, particularly those responsive to Cathepsin B. The PABC spacer is positioned between the enzymatic cleavage site (e.g., a valine-citrulline dipeptide) and the payload.[12] This positioning overcomes the steric hindrance that a bulky payload might exert on the cleaving enzyme.[12][13]

Upon enzymatic cleavage of the peptide linker, a free amine is exposed on the PABC moiety. This initiates a spontaneous and irreversible 1,6-elimination reaction, leading to the release of the unmodified payload, carbon dioxide, and aza-p-quinone methide.[12][14]

PABC_Mechanism ADC Antibody-Linker-Val-Cit-NH-PABC-Payload Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage SelfImmolation Spontaneous 1,6-Elimination of PABC Spacer Cleavage->SelfImmolation Exposes free amine PayloadRelease Released Active Payload + CO2 + Aza-p-quinone methide SelfImmolation->PayloadRelease

PABC Self-Immolation Pathway
Cyclization-Based Spacers

Cyclization-based self-immolative spacers offer an alternative mechanism for payload release. These systems are designed so that the cleavage of a trigger group unmasks a nucleophilic functional group that subsequently attacks an intramolecular electrophile, leading to a cyclization reaction that liberates the payload.[15] The rate of drug release is dependent on the kinetics of the cyclization reaction.[5] Examples include systems based on the formation of five- or six-membered rings.[3]

Cyclization_Mechanism Prodrug Trigger-Spacer(Nu/E)-Payload TriggerCleavage Trigger Cleavage (e.g., enzymatic) Prodrug->TriggerCleavage IntramolecularAttack Intramolecular Nucleophilic Attack TriggerCleavage->IntramolecularAttack Unmasks Nucleophile (Nu) Cyclization Cyclization & Payload Release IntramolecularAttack->Cyclization ReleasedProducts Released Payload + Cyclic By-product Cyclization->ReleasedProducts ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Drug-Linker Synthesis Conjugation Conjugation to Antibody Synthesis->Conjugation Purification ADC Purification Conjugation->Purification DAR_Analysis DAR & Purity Analysis Purification->DAR_Analysis Stability Plasma Stability Assay DAR_Analysis->Stability Cleavage Enzymatic Cleavage Assay DAR_Analysis->Cleavage Cytotoxicity Cytotoxicity Assay DAR_Analysis->Cytotoxicity PK_Study Pharmacokinetic (PK) Study Cytotoxicity->PK_Study Efficacy_Study Tumor Xenograft Efficacy Study PK_Study->Efficacy_Study

References

Methodological & Application

Application Notes: Cysteine-Directed Antibody Conjugation with a Valine-Citrulline Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload.[1] The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC.[2] The valine-citrulline (Val-Cit or vc) dipeptide linker is a widely used enzymatically-cleavable linker in ADC development.[3] It is designed to be stable in systemic circulation but is efficiently cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][5]

This targeted release mechanism minimizes systemic toxicity by ensuring the cytotoxic payload is released preferentially inside the target cancer cells.[] The Val-Cit linker is typically part of a larger linker-payload system, such as Maleimidocaproyl-Val-Cit-p-aminobenzylcarbamate-Monomethyl Auristatin E (mc-Val-Cit-PABC-MMAE).[6] In this system, the maleimide group reacts with free thiols on the antibody, the Val-Cit dipeptide acts as the cleavage site, the PABC group is a self-immolative spacer, and MMAE is the cytotoxic agent.[5][7]

The most common conjugation strategy for this type of linker involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive cysteine thiols.[3][8] This method allows for a controlled number of drug molecules to be attached to the antibody, typically resulting in a drug-to-antibody ratio (DAR) of 2 to 4, which is often optimal for balancing efficacy and safety.[9]

Mechanism of Action and Experimental Workflow

The overall process involves three main stages: targeted delivery and internalization, lysosomal trafficking and linker cleavage, and payload-induced apoptosis. The experimental workflow for producing the ADC involves antibody preparation, conjugation, and purification.

ADC Mechanism of Action

The ADC binds to a specific antigen on the surface of a tumor cell and is internalized, typically via an endosome. The endosome then fuses with a lysosome, where the acidic environment and presence of proteases like cathepsin B lead to the cleavage of the Val-Cit linker. This cleavage triggers the self-immolation of the PABC spacer, releasing the active cytotoxic payload into the cytoplasm, which then leads to cell death.[1]

ADCSignalingPathway Figure 1: ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC in Circulation (Stable) Receptor Tumor Cell Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Val-Cit Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induces

Caption: ADC Internalization and Payload Release Pathway.

Experimental Workflow for ADC Production

The production of a Val-Cit linked ADC via cysteine conjugation follows a structured workflow. It begins with the partial reduction of the antibody's interchain disulfide bonds, followed by the conjugation reaction with the maleimide-containing drug-linker, and concludes with a purification step to remove unconjugated reagents and isolate the desired ADC species.

ADCWorkflow Figure 2: Experimental Workflow for Cysteine-Based ADC Conjugation Start Monoclonal Antibody (e.g., IgG1) Reduction Step 1: Partial Reduction (e.g., with TCEP or DTT) Start->Reduction Reduced_mAb Reduced Antibody (with free thiols) Reduction->Reduced_mAb Conjugation Step 2: Conjugation Reaction Reduced_mAb->Conjugation DrugLinker Maleimide-Val-Cit Linker-Payload DrugLinker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Step 3: Purification (e.g., SEC or HIC) Crude_ADC->Purification Final_ADC Purified & Characterized ADC Purification->Final_ADC

Caption: Experimental Workflow for Cysteine-Based ADC Conjugation.

Experimental Protocol

This protocol details the partial reduction of a monoclonal antibody and subsequent conjugation to a maleimide-functionalized Val-Cit linker-payload (e.g., mc-Val-Cit-PABC-MMAE).

Materials and Reagents
  • Antibody: Purified monoclonal antibody (e.g., IgG1) at 5-10 mg/mL.

  • Drug-Linker: Maleimide-functionalized Val-Cit linker-payload (e.g., mc-Val-Cit-PABC-MMAE).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[10]

  • Solvent for Drug-Linker: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA).

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.0-7.5.

  • Quenching Reagent: N-acetylcysteine.

  • Purification: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column.[1][11]

  • Storage Buffer: Formulation buffer of choice (e.g., Histidine buffer, pH 6.0).

Antibody Preparation (Partial Reduction)

The goal is to reduce the four interchain disulfide bonds, yielding eight reactive thiol groups, without disturbing the structural intrachain bonds.[8][12]

  • Buffer Exchange: Ensure the antibody is in the Reaction Buffer. If not, perform buffer exchange using a desalting column or dialysis.

  • Prepare Reducing Agent: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water). TCEP is often preferred as it does not react with maleimides.[13]

  • Reduction Reaction: Add the TCEP solution to the antibody solution to achieve a final molar ratio of approximately 2.5 to 3.0 moles of TCEP per mole of antibody.[13]

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.[14] The precise time and temperature may need optimization depending on the specific antibody.[8]

Conjugation Reaction
  • Prepare Drug-Linker: Just before the end of the reduction incubation, dissolve the maleimide-Val-Cit linker-payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Cool Reaction: Cool the reduced antibody solution to room temperature or place on ice.

  • Add Drug-Linker: Add the drug-linker stock solution to the reduced antibody. A typical molar excess is 8-10 moles of drug-linker per mole of antibody.[12] The final concentration of the organic solvent (DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.

  • Incubation: Allow the conjugation to proceed for 1-2 hours at room temperature or 4°C. The reaction should be protected from light.

  • Quench Reaction: Add a 3-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for an additional 20 minutes.

Purification

Purification is critical to remove unconjugated drug-linker, aggregates, and other impurities.[15][16]

  • Method Selection: Size Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from the small, unconjugated drug-linker molecules.[1] Hydrophobic Interaction Chromatography (HIC) can further separate ADC species based on their drug-to-antibody ratio.[11]

  • SEC Protocol:

    • Equilibrate the SEC column with the desired final formulation buffer.

    • Load the quenched reaction mixture onto the column.

    • Elute with the formulation buffer. The ADC will typically elute as the first major peak, while the smaller unconjugated materials will elute later.[1]

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Concentration: Pool the relevant fractions and concentrate the purified ADC using a suitable ultrafiltration device.

  • Sterile Filtration: Filter the final ADC product through a 0.22 µm sterile filter.

Characterization

The final ADC product must be characterized to ensure quality.

  • Drug-to-Antibody Ratio (DAR): Determined using HIC or reverse-phase HPLC after reduction of the ADC.[17] UV-Vis spectroscopy can also provide an estimate.

  • Purity and Aggregation: Assessed by SEC-HPLC.[17]

  • Free Drug Level: Measured by reverse-phase HPLC.[12]

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for a cysteine-based conjugation with a Val-Cit linker. Actual results may vary based on the specific antibody, linker-payload, and reaction conditions.

ParameterMethodTypical Target/ResultReference
Input: Molar Ratio (TCEP:mAb) -2.5 - 3.0[13]
Input: Molar Ratio (Drug-Linker:mAb) -8 - 10[12]
Output: Average DAR HIC-HPLC, RP-HPLC3.5 - 4.0[17]
Output: Monomer Purity SEC-HPLC> 95%[17]
Output: Aggregation Level SEC-HPLC< 5%[3]
Output: Residual Free Drug-Linker RP-HPLC< 1%[12]
Output: Conjugation Efficiency Calculated> 90%[5]

References

Application Notes and Protocols for the Step-by-Step Synthesis of Val-Cit-PABC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linkers, which are critical components in the development of Antibody-Drug Conjugates (ADCs). The Val-Cit dipeptide motif is designed for specific cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted release of cytotoxic payloads.[1][2][3] The PABC spacer acts as a self-immolative unit, facilitating the efficient release of the unmodified drug.[4][5]

This document outlines a well-established synthetic route that minimizes epimerization, a common challenge in peptide synthesis, thereby ensuring high diastereomeric purity of the final product.[6][7] The protocols provided are based on established methodologies and include quantitative data to guide researchers in achieving high-yield and reproducible results.[7][8]

Experimental Protocols

The synthesis of the Val-Cit-PABC linker is a multi-step process that can be performed using either solution-phase or solid-phase peptide synthesis (SPPS) techniques.[8][9] The following protocol details a widely used solution-phase approach for the synthesis of Fmoc-Val-Cit-PABC-OH, a key intermediate that can be further functionalized for payload attachment.

Synthesis of Fmoc-L-Citrulline

This initial step involves the protection of the amino group of L-Citrulline with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol:

  • Dissolve L-Citrulline in a solvent mixture of water and tetrahydrofuran (THF).

  • Add a base, such as sodium bicarbonate, to the solution.

  • Slowly add 9-fluorenylmethyl-chloroformate (Fmoc-Cl) to the reaction mixture.

  • Stir the reaction at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product to obtain Fmoc-L-Citrulline.

Parameter Value Reference
Starting Material L-Citrulline[7][8]
Reagents Fmoc-Cl, Sodium Bicarbonate[7][8]
Solvent Water/THF[8]
Reaction Time Several hours[8]
Temperature Room Temperature[8]
Typical Yield Quantitative[7]
Synthesis of Fmoc-Cit-PABOH

This step involves the coupling of Fmoc-L-Citrulline with p-aminobenzyl alcohol (PABOH).

Protocol:

  • Dissolve Fmoc-L-Citrulline and p-aminobenzyl alcohol in anhydrous dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7][8]

  • Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. To prevent Fmoc deprotection, use approximately 1.0 equivalent of DIPEA.[7]

  • Stir the reaction at room temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous work-up and purify the product by chromatography.

Parameter Value Reference
Starting Materials Fmoc-L-Citrulline, p-aminobenzyl alcohol[7][8]
Reagents HATU, DIPEA[7][8]
Solvent DMF[7][8]
Reaction Time Not specified, monitor by LC-MS[8]
Temperature Room Temperature[7][8]
Typical Yield 60-80%[7][8]
Fmoc Deprotection of Fmoc-Cit-PABOH

The Fmoc protecting group is removed to allow for the subsequent coupling of valine.

Protocol:

  • Dissolve Fmoc-Cit-PABOH in DMF.

  • Add an excess of a base, typically 20% piperidine in DMF, to the solution.[8] Alternatively, excess triethylamine (20 equivalents) can be used.[7]

  • Stir the reaction at room temperature for a short period.

  • Remove the excess DMF and piperidine/triethylamine under reduced pressure.

  • Co-evaporate with DMF to ensure complete removal of the base.[6] The resulting residue, Cit-PABOH, is used directly in the next step.

Parameter Value Reference
Starting Material Fmoc-Cit-PABOH[7][8]
Reagent 20% Piperidine in DMF or Triethylamine[7][8]
Solvent DMF[7][8]
Reaction Time Short (e.g., 5 hours with piperidine)[6]
Temperature Room Temperature[7][8]
Yield Typically high/quantitativeAssumed
Synthesis of Fmoc-Val-Cit-PABOH

This step involves the coupling of the deprotected Cit-PABOH with Fmoc-Valine.

Protocol:

  • Dissolve the crude Cit-PABOH from the previous step in DMF.

  • Add Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine) to the solution.[7][8]

  • Stir the reaction mixture at room temperature overnight.[8]

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with ether and wash sequentially with ether and ethyl acetate to obtain the purified Fmoc-Val-Cit-PABOH as a solid.[4]

Parameter Value Reference
Starting Materials Cit-PABOH, Fmoc-Val-OSu[7][8]
Solvent DMF[7][8]
Reaction Time Overnight[8]
Temperature Room Temperature[7][8]
Typical Yield 85-95% (as a single diastereomer)[7][8]
Activation of the PABC Linker for Payload Conjugation (Synthesis of Fmoc-Val-Cit-PAB-PNP)

To attach a payload containing an amine group, the hydroxyl group of the PABC moiety is typically activated, for example, as a p-nitrophenyl (PNP) carbonate.[4]

Protocol:

  • Under an inert atmosphere (e.g., nitrogen), dissolve Fmoc-Val-Cit-PAB-OH in anhydrous DMF.

  • Add bis(4-nitrophenyl) carbonate to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for about 1 hour.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the product by adding diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Fmoc-Val-Cit-PAB-PNP.

Parameter Value Reference
Starting Material Fmoc-Val-Cit-PAB-OH[4]
Reagents bis(4-nitrophenyl) carbonate, DIPEA[4]
Solvent Anhydrous DMF[4]
Reaction Time 1 hour[4]
Temperature Room Temperature[4]
Typical Yield 89%[4]

Visualizations

Logical Workflow for Val-Cit-PABC Linker Synthesis

Synthesis_Workflow L_Cit L-Citrulline Fmoc_Cit Fmoc-L-Citrulline L_Cit->Fmoc_Cit Fmoc Protection Fmoc_Cit_PABOH Fmoc-Cit-PABOH Fmoc_Cit->Fmoc_Cit_PABOH Coupling PABOH p-aminobenzyl alcohol PABOH->Fmoc_Cit_PABOH Cit_PABOH Cit-PABOH Fmoc_Cit_PABOH->Cit_PABOH Fmoc Deprotection Fmoc_Val_Cit_PABOH Fmoc-Val-Cit-PABOH Cit_PABOH->Fmoc_Val_Cit_PABOH Coupling Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val_OSu->Fmoc_Val_Cit_PABOH Activated_Linker Activated Linker (e.g., Fmoc-Val-Cit-PAB-PNP) Fmoc_Val_Cit_PABOH->Activated_Linker Activation

Caption: Synthetic workflow for the Val-Cit-PABC linker intermediate.

Mechanism of Action: Drug Release

Drug_Release_Mechanism ADC Antibody-Drug Conjugate (Val-Cit-PABC-Drug) Internalization Internalization into Tumor Cell ADC->Internalization Cleavage Proteolytic Cleavage (Cathepsin B) Internalization->Cleavage Self_Immolation Self-Immolation of PABC Cleavage->Self_Immolation Drug_Release Released Drug Self_Immolation->Drug_Release

Caption: Mechanism of drug release from a Val-Cit-PABC linker.

References

Application Notes and Protocols for In Vitro Cleavage Assay of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Valine-Citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs).[1][2][] Its design allows for remarkable stability in systemic circulation while enabling specific and efficient cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated within tumor cells.[1][4][] This targeted release of a cytotoxic payload is crucial for the therapeutic efficacy and safety of ADCs.[1][] The Val-Cit linker is frequently used in conjunction with a p-aminobenzylcarbamate (PABC) self-immolative spacer, which ensures the release of the unmodified, fully active drug following the initial enzymatic cleavage.[1][6]

These application notes provide detailed protocols for conducting in vitro cleavage assays to evaluate the susceptibility of Val-Cit linkers to Cathepsin B-mediated hydrolysis. Such assays are fundamental for characterizing the linker's stability and release kinetics, which are critical parameters for the preclinical evaluation and optimization of ADCs.[4][7]

Mechanism of Val-Cit Linker Cleavage

The cleavage of the Val-Cit linker is a well-orchestrated process that occurs after an ADC is internalized by a target cancer cell.[1]

  • Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through endocytosis.

  • Trafficking: The ADC is then trafficked to the lysosome, an organelle characterized by its acidic environment and high concentration of proteases.[2]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond at the C-terminus of the citrulline residue.[1][4] While Cathepsin B is a primary enzyme for this cleavage, other cathepsins like S, L, and F may also be involved.[6][8]

  • Self-Immolation and Payload Release: This initial enzymatic cleavage triggers a cascade, leading to the self-immolation of the PABC spacer and the subsequent release of the active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.[1][6]

cluster_cell Target Cell ADC_bound ADC Bound to Cell Surface Antigen Endosome Endosome ADC_bound->Endosome Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, High Protease) Endosome->Lysosome Trafficking Payload_release Active Cytotoxic Payload Release Lysosome->Payload_release Enzymatic Cleavage (Cathepsin B) Cytotoxicity Cytotoxicity (e.g., DNA Damage) Payload_release->Cytotoxicity Reagent_Prep Reagent Preparation (Buffers, ADC, Enzyme) Enzyme_Activation Enzyme Activation (Cathepsin B + DTT) Reagent_Prep->Enzyme_Activation Reaction_Setup Reaction Setup (ADC + Activated Enzyme) Enzyme_Activation->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Time_Points Withdraw Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Sample_Prep Sample Preparation (Centrifuge, Supernatant) Quench->Sample_Prep Analysis LC-MS/MS Analysis (Quantify Payload) Sample_Prep->Analysis Data_Analysis Data Analysis (Kinetics Plot) Analysis->Data_Analysis

References

Application of Acid-propionylamino-Val-Cit-OH in Antibody-Drug Conjugate (ADC) Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of the Acid-propionylamino-Val-Cit-OH linker component in the research and development of Antibody-Drug Conjugates (ADCs). It includes detailed protocols for the evaluation of ADCs incorporating this type of linker and summarizes relevant quantitative data from literature on closely related linker technologies.

Introduction to this compound in ADCs

This compound is a derivative of the well-established valine-citrulline (Val-Cit) dipeptide linker, a cornerstone in the design of modern ADCs.[][2] This linker is classified as an enzymatically cleavable linker, designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target cancer cells.[][2] The Val-Cit motif is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][3]

The propionylamino group at the N-terminus of the valine residue represents a modification to the standard Val-Cit linker structure. Such modifications are often explored to enhance the physicochemical properties of the linker-payload, such as stability, hydrophilicity, and resistance to premature cleavage by other enzymes in the plasma.[4] For instance, the addition of a glutamic acid at this position (EVCit linker) has been shown to improve stability in mouse plasma and enhance in vivo efficacy.[4]

Mechanism of Action:

The general mechanism for an ADC utilizing a Val-Cit-based linker is a multi-step process:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[5]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, a cellular organelle containing a variety of degradative enzymes.[5]

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other proteases cleave the amide bond between the citrulline and a self-immolative spacer (commonly p-aminobenzyl carbamate or PABC), which is typically attached to the C-terminus of the citrulline.[][5]

  • Payload Release: The cleavage of the Val-Cit dipeptide triggers the fragmentation of the self-immolative spacer, leading to the release of the active cytotoxic payload inside the cancer cell.[5]

  • Induction of Cell Death: The released payload then exerts its cytotoxic effect, leading to cancer cell death.

The potential advantages of using a modified Val-Cit linker like this compound include:

  • Enhanced Stability: The N-terminal modification may protect the dipeptide from premature cleavage by enzymes in the bloodstream, such as neutrophil elastase, which can be a source of off-target toxicity.[6]

  • Modulated Physicochemical Properties: The propionyl group can alter the hydrophobicity of the linker, potentially influencing aggregation and pharmacokinetic properties of the ADC.[7]

  • Maintained Enzymatic Cleavage: The modification is designed to be tolerated by the target lysosomal proteases, ensuring efficient payload release within the tumor cell.

Data Presentation: Comparative Analysis of Modified Val-Cit Linkers

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC TargetCell LineIC50 (pmol/L)Reference
Val-CitHER2SKBR314.3[8]
β-galactosidase-cleavableHER2SKBR38.8[8]
Val-AlaHER2HER2+ cells92[8]
Sulfatase-cleavableHER2HER2+ cells61 and 111[8]
Non-cleavableHER2HER2+ cells609[8]

Table 2: In Vivo Efficacy of ADCs with Modified Val-Cit Linkers in Xenograft Models

Linker TypeADC TargetXenograft ModelDosingOutcomeReference
Val-Cit (VCit)HER2HER2-positive breast cancerNot specifiedPoor therapeutic effect[4]
Glutamic acid-Val-Cit (EVCit)HER2HER2-positive breast cancerNot specifiedComplete remission[4]
cBu-CitNot specifiedNot specified3 mg/kgGreater tumor suppression than Val-Cit[8]
Val-Cit-PBDCD22Human non-Hodgkin lymphomaMultiple dosesSimilar activity to disulfide ADC[9]
Disulfide-PBDCD22Human non-Hodgkin lymphomaMultiple dosesHigher MTD (10 vs 2.5 mg/kg) than Val-Cit ADC[9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate an ADC constructed with the this compound linker.

Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • ADC with this compound linker

  • Complete cell culture medium and supplements

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in complete cell culture medium. A typical concentration range would be from pM to nM.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the ADC. Include untreated cells as a negative control.

  • Incubate the plates for a period sufficient for the ADC to exert its cytotoxic effect (typically 72-120 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a suitable software.

Objective: To assess the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Method 1: Co-culture Assay

  • Label antigen-negative cells with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-seed the fluorescently labeled antigen-negative cells with unlabeled antigen-positive cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC.

  • Incubate for 72-120 hours.

  • Quantify the viability of the fluorescently labeled antigen-negative cells using imaging or flow cytometry.

  • Plot the viability of the antigen-negative cells against the ADC concentration to determine the bystander killing effect.

Method 2: Conditioned Medium Transfer Assay

  • Seed antigen-positive cells in a culture plate and treat them with the ADC for 48-72 hours.

  • Collect the conditioned medium, which may contain the released, cell-permeable payload.

  • Seed antigen-negative cells in a separate 96-well plate and allow them to adhere.

  • Treat the antigen-negative cells with the collected conditioned medium.

  • Incubate for 72 hours.

  • Assess the viability of the antigen-negative cells using a standard cell viability assay. A significant decrease in viability compared to cells treated with medium from untreated cells indicates a bystander effect.

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC with this compound linker

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant human cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of the immunocompromised mice.

  • Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the ADC (e.g., via intravenous injection) at the desired dose and schedule. Include a vehicle control group.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the mice for any signs of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specified duration), euthanize the mice.

  • Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

  • Plot tumor growth curves and survival curves to evaluate the efficacy of the ADC.

Visualizations

ADC_Mechanism_of_Action ADC Mechanism of Action with Val-Cit Linker cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Cleavage by Cathepsin B Apoptosis Cell Death Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an ADC with a protease-cleavable Val-Cit linker.

In_Vitro_Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Seed_Cells 1. Seed Antigen-Positive & Antigen-Negative Cells (96-well plate) Start->Seed_Cells Add_ADC 2. Add Serial Dilutions of ADC Seed_Cells->Add_ADC Incubate 3. Incubate for 72-120 hours Add_ADC->Incubate Add_Reagent 4. Add Cell Viability Reagent Incubate->Add_Reagent Measure_Signal 5. Measure Absorbance or Luminescence Add_Reagent->Measure_Signal Calculate_IC50 6. Calculate % Viability and Determine IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End In_Vivo_Efficacy_Workflow In Vivo Efficacy (Xenograft Model) Workflow Start Start Implant_Tumor 1. Implant Tumor Cells in Immunocompromised Mice Start->Implant_Tumor Tumor_Growth 2. Monitor Tumor Growth to Desired Size Implant_Tumor->Tumor_Growth Randomize 3. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Administer_ADC 4. Administer ADC (e.g., IV) Randomize->Administer_ADC Monitor 5. Monitor Tumor Volume & Body Weight Administer_ADC->Monitor Endpoint 6. Study Endpoint (e.g., Tumor Size Limit) Monitor->Endpoint Analyze_Data 7. Analyze Tumor Growth & Survival Data Endpoint->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for LC-MS Analysis of Val-Cit ADC Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells. The Valine-Citrulline (Val-Cit) linker is a critical component in many successful ADCs, designed to be stable in circulation and efficiently cleaved by lysosomal proteases like Cathepsin B upon internalization into tumor cells.[1][2] The stability of the ADC in systemic circulation is a critical quality attribute (CQA) that profoundly impacts its efficacy and safety profile.[3][4] Premature release of the cytotoxic payload can lead to off-target toxicity, while the degradation of the ADC can diminish its therapeutic effect.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable and powerful tool for the detailed characterization and quantification of ADCs and their degradation products due to its high resolution, sensitivity, and specificity.[3][5] These application notes provide detailed methodologies for assessing the stability of Val-Cit ADCs using various LC-MS techniques, focusing on the determination of the drug-to-antibody ratio (DAR), monitoring its change over time, and quantifying the release of free payload.

Key Stability Parameters and Degradation Pathways

The stability of a Val-Cit ADC is primarily assessed by monitoring changes in its drug-to-antibody ratio (DAR) and the appearance of free payload in a relevant biological matrix, typically plasma or serum.[1][4] An optimal DAR, often in the range of 2 to 4, is crucial for balancing efficacy and safety.[1]

Degradation Pathways of Val-Cit ADCs:

The Val-Cit linker is susceptible to both intended and unintended cleavage mechanisms.

  • Intended Intracellular Cleavage: Upon internalization into the target tumor cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of proteases, most notably Cathepsin B, lead to the specific cleavage of the dipeptide linker between the valine and citrulline residues.[2] This initiates a self-immolative cascade, releasing the active cytotoxic payload to induce cell death.[4]

  • Premature Extracellular Cleavage:

    • In Rodent Plasma: A significant challenge in preclinical studies is the premature cleavage of the Val-Cit linker in mouse plasma by the carboxylesterase Ces1c.[1][2] This enzyme is not as active in human plasma, leading to discrepancies in stability between preclinical models and clinical outcomes.[1]

    • In Human Plasma: Human neutrophil elastase has also been shown to be capable of cleaving the Val-Cit linker in the bloodstream, which can contribute to off-target toxicities such as neutropenia.[2]

Below is a diagram illustrating the intended and premature cleavage pathways of a Val-Cit ADC.

cluster_circulation Systemic Circulation (Plasma) cluster_tumor_cell Target Tumor Cell ADC_circ Intact Val-Cit ADC (Stable) Cleaved_ADC Cleaved ADC (Inactive) + Free Payload (Toxic) ADC_circ->Cleaved_ADC Premature Cleavage ADC_internalized Internalized ADC ADC_circ->ADC_internalized Binding & Internalization Ces1c Mouse Carboxylesterase (Ces1c) Ces1c->ADC_circ NeutrophilElastase Human Neutrophil Elastase NeutrophilElastase->ADC_circ Lysosome Lysosome ADC_internalized->Lysosome Trafficking Payload_release Active Payload Release (Apoptosis) Lysosome->Payload_release Intended Cleavage CathepsinB Cathepsin B CathepsinB->Lysosome

Caption: Degradation pathways of a Val-Cit ADC.

Experimental Protocols and Methodologies

A general workflow for assessing ADC stability in plasma involves incubation, sample preparation, and LC-MS analysis.

cluster_workflow ADC Stability Analysis Workflow start Start: Val-Cit ADC Sample incubation Incubation in Plasma (37°C, Time Course) start->incubation sampling Sample Collection (Various Time Points) incubation->sampling immuno_capture Immunoaffinity Capture (e.g., Protein A/G beads) sampling->immuno_capture elution Elution of ADC immuno_capture->elution analysis LC-MS Analysis elution->analysis dar_analysis DAR Analysis (Intact/Reduced ADC) analysis->dar_analysis Intact/Reduced payload_analysis Free Payload Analysis analysis->payload_analysis Supernatant data_processing Data Processing & Interpretation dar_analysis->data_processing payload_analysis->data_processing

Caption: General workflow for ADC stability assessment.
Protocol 1: In Vitro Plasma Stability Assay for DAR Analysis

Objective: To determine the change in the average DAR of a Val-Cit ADC over time when incubated in plasma.

Materials:

  • Test Val-Cit ADC

  • Human and/or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid, pH 2.5-3.0)

  • Reduction buffer (for RPLC-MS): 1 M Dithiothreitol (DTT)

  • LC-MS grade water, acetonitrile, and formic acid

Procedure:

  • Incubation:

    • Dilute the test ADC to a final concentration of 100 µg/mL in pre-warmed plasma.

    • Prepare a control sample by diluting the ADC in PBS to the same concentration.

    • Incubate all samples at 37°C.

    • Collect aliquots at designated time points (e.g., 0, 24, 48, 72, 120, and 168 hours).

    • Immediately freeze the collected samples at -80°C to halt any further degradation.[2]

  • Immunoaffinity Capture:

    • Thaw the plasma samples on ice.

    • Isolate the ADC from the plasma matrix using Protein A/G magnetic beads according to the manufacturer's protocol.

    • Wash the beads with PBS to remove non-specifically bound plasma proteins.

  • Elution:

    • Elute the captured ADC from the beads using an appropriate elution buffer. Neutralize the eluate immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Sample Preparation for LC-MS:

    • For Intact Mass Analysis (Native SEC-MS): The eluted ADC can be buffer-exchanged into a volatile, MS-friendly buffer like ammonium acetate.

    • For Reduced Mass Analysis (RPLC-MS): To a portion of the eluted ADC, add DTT to a final concentration of 10-20 mM. Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds, separating the heavy and light chains.[5]

  • LC-MS Analysis:

    • Analyze the prepared samples using one of the LC-MS methods detailed below.

LC-MS Methodologies for DAR Analysis

This is a robust and widely used method that separates the light and heavy chains of the ADC after reduction.

ParameterSetting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column Agilent PLRP-S, 1000 Å, 2.1 x 150 mm, 8 µm or Waters ACQUITY BEH C4, 300 Å, 2.1 x 50 mm, 1.7 µm[5]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A typical gradient would be from ~20% B to 60% B over 20-30 minutes
Flow Rate 0.2-0.4 mL/min
Column Temperature 60-80°C
MS Detector High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Data Analysis Deconvolute the mass spectra to obtain the zero-charge masses of the light and heavy chains with different drug loads. Calculate the weighted average DAR based on the relative abundance of each species.[5][6]

This method analyzes the intact ADC under non-denaturing conditions, preserving the non-covalent interactions.

ParameterSetting
LC System Bio-inert UHPLC system
Column ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm, 2.1 mm × 150 mm[7]
Mobile Phase 50-100 mM Ammonium Acetate in water[7]
Gradient Isocratic
Flow Rate 0.1-0.3 mL/min
Column Temperature Ambient (e.g., 25°C)[7]
MS Detector High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode ESI, Positive Mode (with gentle source conditions)
Data Analysis Deconvolute the mass spectra of the intact ADC to determine the distribution of different DAR species and calculate the average DAR.[7]

HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules. While traditionally coupled with UV detection, methods for online HIC-MS are emerging.[8][9]

ParameterSetting
LC System Bio-inert HPLC or UHPLC system
Column TSKgel Butyl-NPR or similar HIC column
Mobile Phase A High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
Mobile Phase B Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0) with an organic modifier like isopropanol
Gradient Decreasing salt gradient (e.g., 100% A to 100% B over 30 minutes)
Flow Rate 0.5-1.0 mL/min
Detection UV at 280 nm for DAR distribution. For MS coupling, specialized MS-compatible salts and desalting steps are required.[8]
Data Analysis Calculate the weighted average DAR from the peak areas of the different drug-loaded species in the chromatogram.[10]
Protocol 2: Quantification of Free Payload Release

Objective: To quantify the amount of cytotoxic payload prematurely released from the ADC in plasma.

Materials:

  • Plasma samples from the in vitro stability assay (supernatant after protein precipitation)

  • Internal standard (e.g., a stable isotope-labeled version of the payload)

  • Protein precipitation solution (e.g., cold acetonitrile or methanol/ethanol mixture)[11][12]

  • LC-MS/MS system (e.g., Triple Quadrupole MS)

Procedure:

  • Sample Preparation:

    • To a thawed plasma aliquot, add the internal standard.

    • Add 3-4 volumes of cold protein precipitation solution.

    • Vortex and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method for the payload and internal standard.

    • Analyze the prepared samples by LC-MS/MS.

    • Quantify the amount of free payload by comparing its peak area to that of the internal standard against a standard curve prepared in the same matrix.[11]

ParameterSetting
LC System UHPLC system
Column Reversed-phase C18 column (e.g., Kinetex F5 Core-shell, 2.1 x 100 mm, 1.7 µm)[11]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Gradient A fast gradient optimized for the separation of the payload from matrix components
Flow Rate 0.2-0.5 mL/min
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode ESI, Positive Mode
Data Analysis Quantification using MRM transitions and a standard curve.

Quantitative Data Presentation

The stability of a Val-Cit ADC is typically reported as the change in average DAR or the percentage of intact ADC remaining over time.

Table 1: Example of Average DAR Change of a Trastuzumab-Val-Cit-MMAE ADC in Serum over 7 Days [4]

Time Point (days)Average DAR
0~4.5
7~3.0

Table 2: Example of Bound Payload Reduction in Plasma over 7 Days

This table shows data for a trastuzumab-vc-MMAE conjugate incubated in rat plasma. The concentration of bound MMAE was determined after immunoaffinity capture and enzymatic cleavage.

Time Point (days)Concentration of Bound MMAE (ng/mL)% Reduction in Bound Payload
0280 ± 350%
1210 ± 2525%
3140 ± 2050%
598 ± 1565%
770 ± 1075%

Table 3: Comparison of DAR Values by Different LC-MS Methods for a Cysteine-Linked ADC [7]

DAR LevelHIC-UVNative SEC-MS (2014 System)Native SEC-MS (2017 System)
Low2.832.722.70
Moderate4.444.404.37
High5.975.976.07

Conclusion

The stability of Val-Cit ADCs is a multifaceted attribute that requires a suite of robust analytical methods for its comprehensive assessment. LC-MS based techniques, including RPLC-MS of the reduced ADC, native SEC-MS of the intact ADC, and LC-MS/MS for free payload quantification, provide the necessary specificity and sensitivity to monitor DAR changes and payload release. The protocols and methodologies outlined in these application notes offer a framework for researchers, scientists, and drug development professionals to accurately evaluate the stability of their Val-Cit ADC candidates, ensuring the selection of molecules with optimal safety and efficacy profiles for further development.

References

Determining the Drug-to-Antibody Ratio for Val-Cit ADCs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] These complex molecules consist of a monoclonal antibody (mAb) linked to a potent small-molecule drug, combining the specificity of the antibody with the cell-killing power of the drug.[1][] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences both its efficacy and safety.[3][4] An optimal DAR ensures sufficient potency at the target site while minimizing off-target toxicities.[1][5]

The valine-citrulline (Val-Cit) linker is a widely used cleavable linker in ADC development.[] It is a dipeptide sequence designed to be stable in the bloodstream and specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[6][][8] This targeted release mechanism enhances the therapeutic window of the ADC.[]

Accurate determination of the DAR is essential throughout the discovery, development, and manufacturing of Val-Cit ADCs.[4] This document provides detailed protocols for the three most common analytical techniques used for DAR determination: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Val-Cit Linker Cleavage Pathway

The Val-Cit linker's efficacy relies on its selective cleavage within the target cell. After the ADC binds to the target antigen and is internalized, it traffics to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues, initiating the release of the cytotoxic payload.

G cluster_0 Cellular Uptake and Trafficking cluster_1 Payload Release in Lysosome ADC ADC binds to cell surface antigen Endocytosis Receptor-mediated endocytosis ADC->Endocytosis Lysosome Trafficking to lysosome Endocytosis->Lysosome Cleavage Cleavage of Val-Cit linker Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Payload Released cytotoxic payload Cleavage->Payload Cellular Target Cellular Target Payload->Cellular Target Induces apoptosis G cluster_workflow UV/Vis Spectroscopy Workflow A Prepare ADC Sample (known concentration) B Measure Absorbance at 280 nm (A280) and Drug λmax (Aλmax) A->B C Calculate Concentrations of Antibody and Drug using Beer-Lambert Law B->C D Calculate Average DAR C->D G cluster_workflow HIC Workflow A Equilibrate HIC Column with High Salt Buffer B Inject ADC Sample A->B C Elute with a Decreasing Salt Gradient B->C D Detect Peaks with UV Detector (e.g., 280 nm) C->D E Integrate Peak Areas for each DAR Species D->E F Calculate Weighted Average DAR E->F G cluster_workflow LC-MS Workflow A Optional: Reduce ADC with DTT B Separate Species by Reversed-Phase LC A->B for subunit analysis C Analyze by High-Resolution Mass Spectrometry (Q-TOF) B->C D Deconvolute Mass Spectra to obtain masses of species C->D E Identify Peaks and Calculate DAR D->E

References

Application Notes and Protocols for the Use of "Acid-propionylamino-Val-Cit-OH" with MMAE Payload in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload.[1][2] The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[3] This document provides detailed application notes and protocols for the use of a cleavable linker system based on "Acid-propionylamino-Val-Cit-OH" with the potent antimitotic agent, Monomethyl auristatin E (MMAE).

The valine-citrulline (Val-Cit) dipeptide linker is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[][5] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.[] MMAE, the cytotoxic payload, is a synthetic analog of dolastatin 10 and a highly potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6][7][8]

These notes are intended to guide researchers through the process of conjugating the Val-Cit-MMAE linker-payload to a target antibody, characterizing the resulting ADC, and evaluating its in vitro and in vivo efficacy.

Mechanism of Action

The mechanism of action for an ADC utilizing a Val-Cit-MMAE system is a multi-step process designed for targeted cancer cell destruction:

  • Target Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[5]

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing various degradative enzymes.[3]

  • Linker Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide linker.[][7][10]

  • Payload Release and Action: The cleavage of the linker releases the active MMAE payload into the cytoplasm of the cancer cell. MMAE then binds to tubulin, disrupting the microtubule network, which leads to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[8][11][12]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Target Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE MMAE Payload Lysosome->MMAE 4. Linker Cleavage & Payload Release Apoptosis Apoptosis MMAE->Apoptosis 5. Tubulin Inhibition

ADC Mechanism of Action

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation

This protocol describes the conjugation of a maleimide-functionalized Val-Cit-MMAE linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Maleimide-Val-Cit-PABC-MMAE (pre-dissolved in DMSO)

  • N-acetylcysteine or Cysteine solution (to quench the reaction)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Reaction buffers and solvents (e.g., PBS, DMSO)

Procedure:

  • Antibody Preparation:

    • Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer. Ensure the buffer is free of any primary amines or thiols.

  • Partial Reduction of Antibody:

    • Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-3 fold molar excess of TCEP per mole of antibody.[6] The exact ratio may need to be optimized for each specific antibody to achieve the desired Drug-to-Antibody Ratio (DAR).[6]

    • Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, generating free thiol groups.[6]

  • Conjugation Reaction:

    • Immediately before addition to the reduced antibody, dilute the Maleimide-Val-Cit-PABC-MMAE stock solution in a co-solvent like DMSO.

    • Add the drug-linker solution to the reduced antibody. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.[6]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept below 10% (v/v) to prevent antibody denaturation.[6]

    • Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.[6] This allows the maleimide group on the linker to react with the free thiol groups on the antibody, forming a stable thioether bond.[6]

  • Quenching the Reaction:

    • To cap any unreacted maleimide groups, add an excess of a thiol-containing reagent like N-acetylcysteine or cysteine.[6] Incubate for an additional 20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Exchange the buffer to a suitable formulation buffer for storage (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration, Drug-to-Antibody Ratio (DAR), and aggregation levels of the purified ADC.

ADC_Conjugation_Workflow Start Start Antibody_Prep Antibody Preparation (5-10 mg/mL in PBS) Start->Antibody_Prep Reduction Partial Reduction (TCEP, 37°C, 1-2h) Antibody_Prep->Reduction Conjugation Conjugation Reaction (Room Temp, 1h) Reduction->Conjugation Drug_Linker_Prep Prepare Drug-Linker (Maleimide-VC-MMAE in DMSO) Drug_Linker_Prep->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification Characterization Characterization (DAR, Concentration) Purification->Characterization End End Characterization->End

ADC Conjugation Workflow
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it can affect both efficacy and toxicity.[13]

Method A: UV-Visible Spectrophotometry

This is a relatively simple method for estimating the average DAR.[]

Procedure:

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload (MMAE) has a distinct absorbance peak.

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The average DAR is calculated by dividing the molar concentration of the payload by the molar concentration of the antibody.[15]

Method B: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more detailed analysis of the DAR, including the distribution of different drug-loaded species.[1][]

Procedure:

  • The ADC sample may be analyzed intact or after deglycosylation to reduce spectral complexity.[1] For cysteine-conjugated ADCs, analysis under non-denaturing conditions is preferred to avoid dissociation of the light and heavy chains.[]

  • Inject the prepared ADC sample into an LC-MS system.

  • Deconvolute the resulting mass spectrum to determine the molecular weights of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs attached).

  • The weighted average DAR is calculated based on the relative abundance of each drug-loaded species.[]

Parameter Method Typical Result Reference
Average DAR UV-Vis Spectroscopy3.5 - 4.0[16]
DAR Distribution LC-MSD0, D2, D4, D6, D8 peaks observed[1]
Calculated Average DAR LC-MS3.6[16]
Protocol 3: In Vitro Cytotoxicity Assay

This assay is essential for evaluating the potency and specificity of the ADC.[17][18]

Materials:

  • Antigen-positive (target) and antigen-negative (control) cancer cell lines

  • Cell culture medium and supplements

  • ADC, unconjugated antibody, and free MMAE payload

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE payload.

    • Treat the cells with the different concentrations of the test articles and control substances. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for a period of 72-120 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control for each concentration.

    • Plot the cell viability against the logarithm of the concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.

Compound Cell Line (Antigen-Positive) IC50 (nM) Cell Line (Antigen-Negative) IC50 (nM)
ADC (Val-Cit-MMAE) BT-474 (HER2+)Low nM rangeMCF-7 (HER2-)No significant cytotoxicity
Unconjugated Antibody BT-474 (HER2+)No significant cytotoxicityMCF-7 (HER2-)No significant cytotoxicity
Free MMAE BT-474 (HER2+)~0.35 nMMCF-7 (HER2-)~0.35 nM

Note: The IC50 values are representative and will vary depending on the specific antibody, cell line, and experimental conditions.[19]

Protocol 4: In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor activity of the ADC in a mouse xenograft model.[20]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Antigen-positive human tumor cell line

  • ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Implant a specified number of tumor cells subcutaneously into the flank of the mice.[20]

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

    • Randomize the mice into different treatment groups.[20]

  • ADC Administration:

    • Administer the ADC, unconjugated antibody, or vehicle control to the mice, typically via intravenous injection. The dosing regimen (dose and frequency) should be determined based on preliminary studies.[20]

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight at regular intervals. Monitor the general health of the mice to assess toxicity.[20]

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a specific size.

    • Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control -0< 5
Unconjugated Antibody 1010-20< 5
ADC (Val-Cit-MMAE) 3> 80< 10
ADC (Val-Cit-MMAE) 150-70< 5

Note: These are representative data and will vary based on the ADC, tumor model, and dosing regimen.

Signaling Pathway of MMAE

MMAE exerts its cytotoxic effect by disrupting the cellular microtubule network, which is crucial for various cellular processes, most notably mitosis.

MMAE_Signaling_Pathway MMAE MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization MMAE->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

MMAE Mechanism of Action

The "this compound" linker, in conjunction with the MMAE payload, provides a robust and well-validated system for the development of potent and specific antibody-drug conjugates. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of targeted cancer therapy. Successful ADC development relies on careful optimization of the conjugation process and thorough characterization of the resulting conjugate's physicochemical and biological properties.

References

Application Notes and Protocols for Site-Specific Conjugation of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the site-specific conjugation of Valine-Citrulline (Val-Cit) linkers to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs). The Val-Cit linker is a key component in many successful ADCs due to its susceptibility to cleavage by cathepsin B, an enzyme overexpressed in the lysosomal compartment of many tumor cells, ensuring targeted payload release.[][2] This document outlines various advanced conjugation strategies designed to overcome the limitations of traditional stochastic methods, leading to homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic windows.[3][4]

Introduction to Site-Specific Conjugation

Traditional conjugation methods that target endogenous lysine or cysteine residues often result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[3][4] This heterogeneity can lead to unpredictable pharmacokinetics, efficacy, and toxicity.[3][4] Site-specific conjugation techniques address these challenges by introducing the linker-payload at a precise location on the antibody, ensuring the production of a uniform ADC product. This control over the conjugation site and stoichiometry is crucial for optimizing the therapeutic efficacy and safety profile of an ADC.

Key Site-Specific Conjugation Techniques

Several powerful techniques have emerged for the site-specific attachment of Val-Cit linkers to antibodies. These can be broadly categorized into enzymatic, chemical, and unnatural amino acid-based methods.

Enzymatic Conjugation

Enzymatic methods offer high specificity and mild reaction conditions, preserving the integrity of the antibody.

  • Microbial Transglutaminase (mTG): This enzyme catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine.[3][4][5] For ADC development, mTG can be used to conjugate an amine-containing linker-payload to a specific glutamine residue on the antibody.[5][6] A common strategy involves engineering a glutamine-containing tag (Q-tag) into the antibody sequence or utilizing the native, accessible glutamine at position 295 (Q295) in the Fc region of deglycosylated IgG1s.[6][7][8]

  • Sortase A (SrtA): This bacterial transpeptidase recognizes a specific sorting signal (e.g., LPETG) and cleaves the peptide bond between threonine and glycine.[9][10][11] The resulting acyl-enzyme intermediate then reacts with an N-terminal oligoglycine-containing nucleophile.[9][11] In this approach, the antibody is engineered to contain the LPETG motif, and the Val-Cit linker-payload is synthesized with an N-terminal triglycine (GGG) sequence, enabling a highly specific ligation.[9][10]

Chemospecific Ligation (Click Chemistry)

Click chemistry offers rapid, high-yielding, and bioorthogonal reactions that are ideal for bioconjugation.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a popular copper-free click chemistry reaction. An azide-functionalized Val-Cit linker-payload can be efficiently conjugated to an antibody that has been engineered to contain a strained alkyne, such as dibenzocyclooctyne (DBCO).[12][13][14] The azide and DBCO groups react specifically with each other, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[13][14]

Thiol-Based Conjugation

This method targets cysteine residues, which can be engineered into specific sites on the antibody (THIOMABs) or generated by the reduction of interchain disulfide bonds.

  • Maleimide Chemistry: Maleimide-functionalized Val-Cit linker-payloads react specifically with the thiol groups of cysteine residues to form a stable thioether bond.[][16][17] While traditional cysteine conjugation via disulfide bond reduction can lead to heterogeneity, the use of engineered cysteines allows for precise control over the conjugation site and DAR.[16][] A drawback of this method is the potential for the retro-Michael reaction, which can lead to deconjugation in vivo.[][17]

Unnatural Amino Acid (UAA) Incorporation

The genetic incorporation of unnatural amino acids with bioorthogonal functional groups provides a powerful tool for site-specific conjugation.[19][20][21] An antibody can be expressed with a UAA containing, for example, an azide, alkyne, or ketone group at a specific position.[19][20] This unique chemical handle can then be selectively targeted by a correspondingly functionalized Val-Cit linker-payload.[19]

Quantitative Data Summary

The choice of conjugation method can significantly impact the properties of the resulting ADC. The following tables summarize key quantitative parameters for different site-specific conjugation techniques.

Conjugation TechniqueTypical Drug-to-Antibody Ratio (DAR)Reported Conjugation EfficiencyStability of Linkage
Microbial Transglutaminase (mTG) Homogeneous (e.g., DAR 2 or 4)[5]High[22]Stable isopeptide bond[23]
Sortase A (SrtA) Homogeneous (e.g., DAR 2 or 4)[8][9]High, can be optimized[24]Stable peptide bond[11]
Click Chemistry (SPAAC) Homogeneous (e.g., DAR 2)[14]High, rapid reaction[13]Stable triazole linkage[14]
Thiol-Maleimide (Engineered Cys) Homogeneous (e.g., DAR 2)[]High[17]Thioether bond, potential for retro-Michael reaction[][17]
Unnatural Amino Acid Incorporation Homogeneous (e.g., DAR 2)Dependent on UAA incorporation and subsequent reactionVaries with the specific bioorthogonal chemistry used

Experimental Protocols

Detailed methodologies for the key site-specific conjugation techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific antibody, linker, and payload.

Protocol 1: Microbial Transglutaminase (mTG)-Mediated Conjugation

This protocol describes the conjugation of an amine-containing Val-Cit linker-payload to an antibody engineered with a glutamine-containing tag (Q-tag).

Materials:

  • Q-tagged Monoclonal Antibody (mAb) in a suitable buffer (e.g., Tris or PBS, pH 7.5-8.0)

  • Amine-functionalized Val-Cit linker-payload

  • Microbial Transglutaminase (mTG)

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8

  • Quenching Solution: Glycine or hydroxylamine

  • Purification system (e.g., Protein A chromatography, Size Exclusion Chromatography)

Procedure:

  • Antibody Preparation: Prepare the Q-tagged mAb at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Linker-Payload Preparation: Dissolve the amine-functionalized Val-Cit linker-payload in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the linker-payload solution to the antibody solution to achieve a 10-40 molar excess of the linker-payload over the antibody.

    • Add mTG to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point is 1-10 units of mTG per mg of antibody.

    • Incubate the reaction at 25-37°C for 1-4 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM.

  • Purification: Remove the excess linker-payload and mTG from the conjugated ADC using a suitable purification method such as Protein A affinity chromatography followed by SEC.

  • Characterization: Analyze the purified ADC for DAR, aggregation, and purity using methods such as Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS).

Protocol 2: Sortase A (SrtA)-Mediated Ligation

This protocol outlines the conjugation of a triglycine-functionalized Val-Cit linker-payload to an antibody containing a C-terminal LPETG sortase recognition motif.

Materials:

  • LPETG-tagged mAb in a suitable buffer (e.g., Tris, pH 7.5)

  • (GGG)n-Val-Cit linker-payload (where n≥1, typically 3)

  • Sortase A (SrtA) enzyme

  • Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5[25]

  • Purification system (e.g., Protein A chromatography, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare the LPETG-tagged mAb at a concentration of 1-5 mg/mL in the Sortase Reaction Buffer.

    • Dissolve the (GGG)n-Val-Cit linker-payload in a suitable solvent (e.g., DMSO) to a stock concentration of 10-50 mM.

  • Conjugation Reaction:

    • In a reaction vessel, combine the LPETG-tagged mAb and the (GGG)n-Val-Cit linker-payload. A molar excess of the linker-payload (10-50 fold) is recommended.

    • Add SrtA to the mixture. The optimal concentration of SrtA should be determined, but a starting point is a 1:1 to 1:10 molar ratio of SrtA to mAb.

    • Incubate the reaction at 25-37°C for 2-16 hours with gentle mixing.

  • Purification: Purify the ADC from unreacted components and the SrtA enzyme (which can be engineered with a His-tag for easy removal by IMAC). Protein A chromatography followed by SEC is a common purification strategy.

  • Analysis: Characterize the purified ADC for DAR, purity, and aggregation using HIC, SEC, and MS.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-functionalized Val-Cit linker-payload to an antibody functionalized with a DBCO group.

Materials:

  • DBCO-functionalized mAb in an azide-free buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized Val-Cit linker-payload

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Preparation: Prepare the DBCO-functionalized mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.[14]

  • Linker-Payload Preparation: Prepare a 10-20 mM stock solution of the azide-functionalized Val-Cit linker-payload in an anhydrous solvent like DMSO.[14]

  • Conjugation Reaction:

    • Add the linker-payload stock solution to the antibody solution, typically at a 3-10 molar excess.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction is typically complete within a few hours at room temperature.

  • Purification: Remove the excess linker-payload by SEC.

  • Characterization: Analyze the purified ADC for DAR, purity, and aggregation by HIC, SEC, and MS.

Protocol 4: Thiol-Maleimide Conjugation with Engineered Cysteines

This protocol details the conjugation of a maleimide-functionalized Val-Cit linker-payload to an antibody with engineered cysteine residues (THIOMAB).

Materials:

  • THIOMAB in a suitable buffer (e.g., PBS, pH 7.2)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized Val-Cit linker-payload

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.2

  • Quenching Reagent: N-acetylcysteine (NAC)

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Reduction (if necessary): If the engineered cysteines are disulfide-capped, a partial reduction is needed.

    • Add a 2-5 molar excess of TCEP to the THIOMAB solution.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess TCEP using a desalting column.

  • Linker-Payload Preparation: Dissolve the maleimide-functionalized Val-Cit linker-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Immediately after reduction and TCEP removal, add the linker-payload solution to the antibody solution. A 5-20 molar excess of the linker-payload is recommended.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of the thiols.

  • Reaction Quenching: Add a 20-fold molar excess of NAC over the maleimide linker-payload to cap any unreacted maleimides.

  • Purification: Purify the ADC using SEC to remove unreacted linker-payload and quenching reagent.

  • Analysis: Characterize the ADC for DAR, purity, and stability using HIC, SEC, MS, and a retro-Michael stability assay.

Visualizing Conjugation Workflows

The following diagrams illustrate the workflows for the described site-specific conjugation techniques.

mTG_Conjugation mAb Antibody with Engineered Q-tag reaction Conjugation Reaction (Isopeptide Bond Formation) mAb->reaction linker Amine-functionalized Val-Cit Linker-Payload linker->reaction mTG Microbial Transglutaminase (mTG) mTG->reaction ADC Homogeneous ADC (Defined DAR) reaction->ADC

Caption: Workflow for mTG-mediated conjugation.

SrtA_Ligation mAb Antibody with C-terminal LPETG reaction Transpeptidation Reaction (Peptide Bond Formation) mAb->reaction linker Triglycine-functionalized Val-Cit Linker-Payload linker->reaction SrtA Sortase A (SrtA) SrtA->reaction ADC Homogeneous ADC (Defined DAR) reaction->ADC

Caption: Workflow for Sortase A-mediated ligation.

SPAAC_Conjugation mAb DBCO-functionalized Antibody reaction SPAAC Reaction (Triazole Formation) mAb->reaction linker Azide-functionalized Val-Cit Linker-Payload linker->reaction ADC Homogeneous ADC (Defined DAR) reaction->ADC

Caption: Workflow for SPAAC (Click Chemistry) conjugation.

Thiol_Maleimide_Conjugation mAb Antibody with Engineered Cysteine reduction Partial Reduction (TCEP) mAb->reduction activated_mAb Reduced Antibody (Free Thiol) reduction->activated_mAb reaction Michael Addition (Thioether Bond) activated_mAb->reaction linker Maleimide-functionalized Val-Cit Linker-Payload linker->reaction ADC Homogeneous ADC (Defined DAR) reaction->ADC

Caption: Workflow for Thiol-Maleimide conjugation.

Conclusion

Site-specific conjugation techniques are indispensable for the development of next-generation ADCs with improved therapeutic properties. The methods described in these application notes—enzymatic conjugation, click chemistry, and engineered thiol-based approaches—provide robust strategies for producing homogeneous ADCs with a precisely controlled DAR and conjugation site. The choice of a specific technique will depend on factors such as the antibody platform, the desired linker-payload chemistry, and the intended therapeutic application. Careful optimization of the reaction conditions and thorough analytical characterization are essential for the successful implementation of these powerful technologies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Premature Val-Cit Linker Cleavage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the premature cleavage of valine-citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs) during preclinical mouse model studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

A1: The Val-Cit dipeptide linker is engineered for selective cleavage by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[1][][3] Following the binding of the ADC to its target antigen on a cancer cell, the ADC-antigen complex is internalized and trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) provides the optimal conditions for Cathepsin B to hydrolyze the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer.[4][5] This initiates a self-immolation cascade, leading to the release of the cytotoxic payload inside the cancer cell.[3][4]

Q2: Why is my Val-Cit linked ADC unstable in mouse plasma but stable in human plasma?

A2: This is a well-documented phenomenon primarily attributed to the presence of carboxylesterase 1C (Ces1c) in rodent plasma.[4][5][6][7] This enzyme is capable of prematurely cleaving the Val-Cit linker in the bloodstream of mice, leading to off-target toxicity and reduced efficacy in preclinical models.[4] Ces1c is not present at significant levels in human or cynomolgus monkey plasma, which explains the observed stability in these species.[4][8]

Q3: What are the consequences of premature Val-Cit linker cleavage in my mouse studies?

A3: Premature linker cleavage can lead to several detrimental outcomes in preclinical mouse studies:

  • Reduced Therapeutic Efficacy: Insufficient delivery of the cytotoxic payload to the tumor site can result in diminished anti-tumor activity.

  • Increased Off-Target Toxicity: The systemic release of the potent cytotoxic drug can harm healthy tissues, leading to adverse effects in the animal model.[9]

  • Misleading Pharmacokinetic (PK) Data: The rapid clearance of the payload from the ADC can generate inaccurate pharmacokinetic profiles, complicating the prediction of the ADC's behavior in humans.

Q4: Could neutropenia observed in my in vivo studies be related to the Val-Cit linker?

A4: Yes, premature cleavage of the Val-Cit linker by human neutrophil elastase (NE), an enzyme secreted by neutrophils, can lead to the release of the cytotoxic payload into circulation.[4][6] This off-target payload release can be toxic to neutrophils and their precursors, potentially causing neutropenia.[4] While this is a concern in human patients, it is important to differentiate this from Ces1c-mediated cleavage in mice.

Q5: How does the hydrophobicity of the Val-Cit linker and its payload affect my ADC?

A5: The Val-Cit-PABC linker, especially when conjugated with a hydrophobic payload like MMAE, can increase the overall hydrophobicity of the ADC.[4][5] This can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[5][10] ADC aggregation can negatively impact manufacturing, pharmacokinetics, and potentially induce an immunogenic response.[9][11]

Troubleshooting Guides

Issue 1: Premature Drug Release Observed in Preclinical Mouse Models

Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1C (Ces1c).[4][5]

Troubleshooting Steps:

  • Confirm Ces1c Sensitivity:

    • Protocol: Conduct an in vitro plasma stability assay using fresh mouse plasma.

    • Procedure: Incubate your Val-Cit ADC in mouse plasma at 37°C and collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). As a control, incubate the ADC in a buffer like PBS.

    • Analysis: Analyze the samples using LC-MS to quantify the amount of intact ADC and released payload. A time-dependent decrease in intact ADC with a corresponding increase in free payload in mouse plasma, but not in the buffer control, suggests enzymatic cleavage.[12]

  • Implement Linker Modification:

    • Strategy: Re-engineer the linker to be more resistant to Ces1c cleavage. The most common and effective strategy is to add a glutamic acid residue to the N-terminus of the valine, creating a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker.[5][7][8] This modification has been shown to significantly increase stability in mouse plasma while maintaining susceptibility to Cathepsin B.[5][8]

    • Alternative Linkers: Other modifications, such as using a glutamic acid-glycine-citrulline (EGCit) linker, can also enhance stability against both Ces1c and human neutrophil elastase.[13]

  • Consider Experimental Alternatives:

    • Ces1c Knockout Mice: For critical studies, using Ces1c knockout mice can provide a model that better mimics the human plasma environment for Val-Cit linkers.[14][15]

    • Alternative Preclinical Models: If feasible, consider using species that lack Ces1c activity, such as cynomolgus monkeys, for pharmacokinetic and toxicology studies.[7][8]

Issue 2: ADC Aggregation Observed During Formulation or Storage

Possible Cause: Increased hydrophobicity due to the Val-Cit linker and a hydrophobic payload, especially at high Drug-to-Antibody Ratios (DARs).[5][10]

Troubleshooting Steps:

  • Optimize Drug-to-Antibody Ratio (DAR):

    • Strategy: Aim for a lower and more homogeneous DAR, typically between 2 and 4, to reduce the overall hydrophobicity of the ADC.[10]

  • Formulation Optimization:

    • Protocol: Screen various buffer conditions (e.g., pH, ionic strength) and excipients (e.g., polysorbates, sucrose) to identify a formulation that minimizes aggregation.[6]

  • Incorporate Hydrophilic Spacers:

    • Strategy: Introduce hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to increase the overall hydrophilicity of the ADC.[10]

Data Presentation

Table 1: Comparative Stability of Different Linker Types in Plasma

Linker TypeStability in Mouse PlasmaStability in Human PlasmaPrimary Cleavage Enzyme(s)Reference(s)
Val-Cit (VCit) Low (cleaved by Ces1c)HighCathepsin B, Neutrophil Elastase[8],[4],
Glu-Val-Cit (EVCit) HighHighCathepsin B[8],[5],[13]
Glu-Gly-Cit (EGCit) HighHighCathepsin B[13]
Non-cleavable (e.g., SMCC) HighHighAntibody degradation[11]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.[5][16]

Materials:

  • Test ADC

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a stock solution of the test ADC in PBS.

  • In microcentrifuge tubes or a 96-well plate, add the ADC stock solution to the plasma from each species to achieve a final concentration of 100 µg/mL.[12][16]

  • Include a control sample of the ADC in PBS to monitor for non-enzymatic degradation.

  • Incubate the samples at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[4]

  • Immediately freeze the collected aliquots at -80°C to stop any further reactions.

  • For analysis, thaw the samples and process them for LC-MS to determine the percentage of intact ADC and the amount of released payload. The average DAR can be calculated at each time point to assess stability.[12]

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To confirm that the Val-Cit linker remains susceptible to its intended cleavage enzyme after any modifications.[5][10]

Materials:

  • Test ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.0)[10]

  • Incubator at 37°C

  • Quenching solution (e.g., 80% acetonitrile with 0.1% trifluoroacetic acid)[10]

  • HPLC or LC-MS system for analysis

Methodology:

  • Activate Cathepsin B according to the manufacturer's instructions.

  • In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.

  • Initiate the cleavage reaction by adding the activated Cathepsin B (e.g., 20-100 nM final concentration).[10]

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and stop the reaction by adding it to the quenching solution.[10]

  • Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.[10]

Visualizations

Intended_Cleavage_Pathway Intended ADC Intracellular Trafficking and Payload Release ADC ADC in Circulation Binding ADC Binds to Tumor Cell Antigen ADC->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (pH 4.5-5.5) Cathepsin B Endosome->Lysosome Trafficking Cleavage Val-Cit Linker Cleavage Lysosome->Cleavage Release Payload Release Cleavage->Release Effect Cytotoxic Effect Release->Effect

Caption: Intended ADC intracellular trafficking and payload release pathway.

Troubleshooting_Workflow Troubleshooting Premature Val-Cit Linker Cleavage in Mice Start Premature Payload Release Observed in Mouse Model Hypothesis Hypothesis: Cleavage by Mouse Ces1c Start->Hypothesis Test Perform In Vitro Mouse Plasma Stability Assay Hypothesis->Test Result Instability Confirmed? Test->Result Solution1 Solution: Re-engineer Linker (e.g., Glu-Val-Cit) Result->Solution1 Yes Solution2 Alternative: Use Ces1c KO Mice Result->Solution2 Yes Other Investigate Other Causes (e.g., Aggregation, other proteases) Result->Other No Validate Validate New ADC (In Vitro & In Vivo) Solution1->Validate Solution2->Validate End Issue Resolved Validate->End

Caption: Diagnostic workflow for Val-Cit linker instability in mice.

References

Technical Support Center: Enhancing In Vivo Stability of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Val-Cit linker cleavage, and why is it a concern for in vivo stability?

The Val-Cit linker is a dipeptide designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[1] This targeted cleavage releases the cytotoxic payload inside the cancer cell, maximizing its therapeutic effect while minimizing systemic toxicity. However, premature cleavage of the Val-Cit linker in systemic circulation is a significant concern as it can lead to off-target toxicity and reduced efficacy of the ADC.[2][3]

Q2: What are the main enzymes responsible for the premature cleavage of Val-Cit linkers in vivo?

Two primary enzymes have been identified as culprits for the premature cleavage of Val-Cit linkers in the bloodstream:

  • Carboxylesterase 1c (Ces1c): This enzyme is present in the plasma of rodents, particularly mice, and is a major cause of Val-Cit linker instability in preclinical studies.[2][3] This can complicate the evaluation of ADCs in these models.

  • Human Neutrophil Elastase (NE): This serine protease, secreted by neutrophils, can also cleave the Val-Cit linker in human plasma, potentially leading to off-target toxicities such as neutropenia.[1][2]

Q3: What are the consequences of premature Val-Cit linker cleavage in vivo?

Premature cleavage of the Val-Cit linker can have several detrimental effects on the performance of an ADC:

  • Reduced Therapeutic Efficacy: If the cytotoxic payload is released before the ADC reaches the tumor site, the concentration of the drug at the target is diminished, leading to a weaker anti-tumor response.

  • Increased Off-Target Toxicity: The systemic release of a potent cytotoxic drug can harm healthy tissues, leading to adverse effects. For instance, cleavage by neutrophil elastase has been linked to hematological toxicities like neutropenia.[1]

  • Misleading Pharmacokinetic (PK) Data: Premature payload release can lead to an inaccurate assessment of the ADC's pharmacokinetic profile, making it difficult to predict its behavior in humans.

Q4: How does the Drug-to-Antibody Ratio (DAR) affect the stability of a Val-Cit ADC?

A higher drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC, especially when conjugated with a hydrophobic payload.[2][4] This increased hydrophobicity can lead to a greater propensity for aggregation, which in turn can affect the ADC's stability and pharmacokinetic properties, potentially leading to faster clearance from circulation.[2][4] Optimizing the DAR, often in the range of 2-4, is a common strategy to balance efficacy and stability.

Q5: Can the conjugation site on the antibody influence Val-Cit linker stability?

Yes, the site of conjugation on the antibody can significantly impact the stability of the Val-Cit linker. Linkers attached to more solvent-exposed regions of the antibody may be more susceptible to enzymatic degradation by plasma proteases.[2] Site-specific conjugation technologies that allow for the attachment of the linker to less exposed and more sterically hindered sites can enhance the in vivo stability of the ADC.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and in vivo testing of ADCs with Val-Cit linkers.

Issue 1: Rapid clearance and poor exposure of the ADC in mouse models.

  • Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[2][3]

  • Troubleshooting Steps:

    • Confirm Linker Instability: Conduct an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.

    • Modify the Linker:

      • Incorporate a Glutamic Acid Residue (EVCit): Adding a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to significantly increase stability in mouse plasma by conferring resistance to Ces1c.[3]

      • Explore "Exolinkers": This approach repositions the cleavable peptide linker to an "exo" position on the p-aminobenzylcarbamate (PABC) moiety, which can shield the linker from enzymatic degradation.[1]

    • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR to reduce the overall hydrophobicity of the ADC, which can contribute to faster clearance.[2]

    • Consider Ces1c Knockout Mice: For in vivo studies, using Ces1c knockout mice can provide a more accurate assessment of linker stability in the absence of this confounding factor.

Issue 2: ADC aggregation observed during formulation and storage.

  • Potential Cause: Increased hydrophobicity of the ADC due to the linker and payload, leading to self-association.[2][4]

  • Troubleshooting Steps:

    • Increase Hydrophilicity:

      • Incorporate Hydrophilic Spacers: Use linkers that include hydrophilic spacers like polyethylene glycol (PEG).

      • Utilize Hydrophilic Amino Acids: The addition of glutamic acid in the EVCit linker not only improves enzymatic stability but also increases hydrophilicity.[3]

    • Optimize Formulation:

      • Screen Buffer Conditions: Evaluate different buffer systems, pH levels, and excipients to find a formulation that enhances the colloidal stability of the ADC.

      • Lyophilization: For long-term storage, lyophilization (freeze-drying) can be an effective strategy to prevent aggregation in the liquid state.

    • Control the DAR: A lower and more homogeneous DAR can reduce the propensity for aggregation.

Issue 3: Inconsistent results in ELISA-based stability assays.

  • Potential Cause: High background signal, poor standard curve, or matrix effects from plasma components.

  • Troubleshooting Steps:

    • Optimize Washing and Blocking: Increase the number of wash steps and use an effective blocking buffer to minimize non-specific binding.

    • Prepare Fresh Standards: Always use freshly prepared standard dilutions for each assay to ensure accuracy.

    • Sample Dilution: Dilute plasma samples sufficiently to minimize interference from matrix components.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing the in vivo stability of ADCs with different linker technologies.

Table 1: Comparison of In Vivo Half-Life for Val-Cit vs. EVCit Linkers in Mice

Linker TypeADC Half-Life in MiceReference
Val-Cit (VCit)~2 days[3]
Glu-Val-Cit (EVCit)~12 days[3]

Table 2: Comparative Plasma Stability of Val-Cit and Modified Linkers

Linker TypeSpeciesIncubation Time% Payload Release / % Intact ADCReference
Val-Cit-PABC-MMAEHuman6 days<1% released MMAE
Val-Cit-PABC-MMAEMouse6 days>20% released MMAE
Val-Cit ADCHuman28 daysNo significant degradation[6]
Val-Cit ADCMouse14 days>95% loss of conjugated drug[6]
Glu-Val-Cit (EVCit) ADCMouse14 daysAlmost no linker cleavage[6]
Tandem-cleavage linkerRat7 daysNo payload loss

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload release from an ADC in plasma from different species (e.g., human, mouse) over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human and mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Methodology:

  • Preparation: Pre-warm human and mouse plasma to 37°C.

  • Incubation: Dilute the ADC to a final concentration of 50 µg/mL in plasma and a control sample in PBS. Incubate all samples at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72, 96, 144 hours), collect aliquots from the incubation mixtures.

  • Quenching: Immediately add 3 volumes of ice-cold acetonitrile to the plasma aliquots to precipitate proteins and stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released (free) payload.

  • Data Analysis: Plot the percentage of released payload against time to determine the stability profile of the ADC in each plasma type.

Protocol 2: Synthesis of a Glu-Val-Cit (EVCit) Linker Payload (Representative)

Objective: To synthesize an EVCit-containing linker-payload for subsequent conjugation to an antibody. This protocol is a representative amalgamation of standard solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Materials:

  • Fmoc-protected amino acids (Fmoc-L-Citrulline, Fmoc-L-Valine, Fmoc-L-Glutamic acid(OtBu))

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagent (20% piperidine in DMF)

  • p-aminobenzyl alcohol (PABA)

  • Cytotoxic payload with a reactive handle (e.g., MMAE)

  • Activating agent for PABC formation (e.g., p-nitrophenyl chloroformate)

  • Solvents (DMF, DCM, etc.)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS) of Glu(OtBu)-Val-Cit:

    • Swell the Rink Amide resin in DMF.

    • Couple Fmoc-L-Citrulline to the resin.

    • Perform iterative cycles of Fmoc deprotection and coupling of Fmoc-L-Valine and then Fmoc-L-Glutamic acid(OtBu).

  • Cleavage from Resin: Cleave the protected tripeptide from the resin using a standard cleavage cocktail.

  • Formation of the PABC Moiety:

    • Couple the C-terminus of the protected tripeptide to p-aminobenzyl alcohol.

    • Activate the hydroxyl group of the PABA moiety, for example, by converting it to a p-nitrophenyl carbonate.

  • Conjugation to Payload: React the activated PABC-linker with the cytotoxic payload (e.g., MMAE) to form the complete linker-payload construct.

  • Deprotection and Purification: Remove the protecting groups (e.g., Fmoc, OtBu) and purify the final linker-payload by HPLC.

Protocol 3: Antibody-Drug Conjugation

Objective: To conjugate the linker-payload to the antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP) for cysteine conjugation

  • Linker-payload with a reactive group (e.g., maleimide)

  • Reaction buffer (e.g., PBS)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Antibody Reduction (for cysteine conjugation): Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP.

  • Conjugation: Add the maleimide-functionalized linker-payload to the reduced antibody solution. Incubate to allow for the formation of a stable thioether bond.

  • Quenching: Add an excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

  • Purification: Purify the ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation.

Visualizations

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Val-Cit ADC Ces1c Mouse Ces1c ADC->Ces1c Cleavage NE Human Neutrophil Elastase ADC->NE Cleavage Reduced_Efficacy Reduced Efficacy ADC->Reduced_Efficacy Tumor_Cell Tumor Cell ADC->Tumor_Cell Internalization Free_Payload Prematurely Released Payload Ces1c->Free_Payload NE->Free_Payload Off_Target Off-Target Toxicity Free_Payload->Off_Target Lysosome Lysosome Tumor_Cell->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Released_Payload Released Payload CathepsinB->Released_Payload Cleavage Apoptosis Cell Death Released_Payload->Apoptosis G cluster_workflow In Vitro Plasma Stability Assay Workflow start Start prepare Prepare ADC and Plasma Samples start->prepare incubate Incubate ADC in Plasma and PBS (Control) at 37°C prepare->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction with Acetonitrile sample->quench process Centrifuge to Pellet Proteins quench->process analyze Analyze Supernatant by LC-MS/MS for Free Payload process->analyze data Plot % Released Payload vs. Time analyze->data end End data->end G cluster_troubleshooting Troubleshooting ADC Instability cluster_clearance Clearance Issues cluster_aggregation Aggregation Issues instability Observed ADC Instability (e.g., rapid clearance, aggregation) is_clearance Rapid Clearance in vivo? instability->is_clearance is_aggregation Aggregation in formulation? instability->is_aggregation plasma_assay Perform in vitro plasma stability assay is_clearance->plasma_assay check_hydrophobicity Assess Hydrophobicity (Payload, DAR) is_aggregation->check_hydrophobicity ces1c_cleavage Ces1c Cleavage (in mouse) plasma_assay->ces1c_cleavage modify_linker Modify Linker (e.g., EVCit, Exolinker) ces1c_cleavage->modify_linker optimize_dar Optimize DAR ces1c_cleavage->optimize_dar hydrophobic High Hydrophobicity check_hydrophobicity->hydrophobic add_hydrophilic Increase Hydrophilicity (PEG, EVCit) hydrophobic->add_hydrophilic optimize_formulation Optimize Formulation (pH, excipients) hydrophobic->optimize_formulation

References

Technical Support Center: Overcoming Aggregation of ADCs with Hydrophobic Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of aggregation in Antibody-Drug Conjugates (ADCs) featuring hydrophobic Val-Cit linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation in ADCs with Val-Cit linkers?

A1: Aggregation of ADCs containing Val-Cit linkers is primarily driven by the increased hydrophobicity of the overall conjugate.[1][2] The Val-Cit linker itself, combined with a potent and often hydrophobic cytotoxic payload, creates hydrophobic patches on the antibody surface. These patches can interact between ADC molecules, leading to self-association and the formation of aggregates.[3] This process can be exacerbated by:

  • High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug-linker molecules per antibody increases the overall hydrophobicity, making the ADC more prone to aggregation.[2][4][5]

  • Suboptimal Formulation: Inappropriate buffer conditions, such as a pH near the isoelectric point of the ADC or low ionic strength, can induce conformational changes that expose hydrophobic regions, promoting aggregation.[2][3]

  • Environmental Stress: Factors like elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., agitation) can denature the antibody component and accelerate aggregation.[1][6]

  • Conjugation Process: The use of organic co-solvents to dissolve the hydrophobic drug-linker during the conjugation reaction can also contribute to protein instability and aggregation.[3]

Q2: What are the consequences of ADC aggregation?

A2: ADC aggregation can have significant detrimental effects on the therapeutic agent, including:

  • Reduced Efficacy: Aggregates may possess a lower binding affinity for the target antigen and can be cleared more rapidly from circulation, thereby reducing the concentration of the active, monomeric ADC that reaches the tumor.[1][2]

  • Increased Immunogenicity: The presence of aggregates can trigger an immune response, leading to the formation of anti-drug antibodies (ADAs).[1][2][3]

  • Altered Pharmacokinetics (PK): Aggregation can lead to faster clearance of the ADC from the bloodstream, reducing its half-life and overall exposure.[2][7][8]

  • Safety Concerns: The formation of sub-visible and visible particles is a major safety concern for parenteral drugs and can lead to adverse events.[2]

  • Manufacturing and Stability Issues: Aggregation complicates the manufacturing process by necessitating additional purification steps, which can reduce the overall yield.[3][4] It also compromises the long-term storage stability and shelf life of the final drug product.[1][4]

Q3: What are the main strategies to mitigate the aggregation of ADCs with Val-Cit linkers?

A3: A multi-faceted approach is essential to control the aggregation of hydrophobic ADCs. Key strategies can be categorized as follows:

  • Formulation Optimization: This involves the careful selection of buffers, pH, and the inclusion of stabilizing excipients to protect the ADC from physical and chemical stresses.[2][]

  • Linker and Payload Modification: Engineering the drug-linker to be more hydrophilic can significantly reduce the tendency for aggregation.[4][]

  • Conjugation and Process Control: Optimizing the conjugation process and downstream purification are critical for minimizing aggregate formation and removal.[3][4]

  • Proper Storage and Handling: Adhering to recommended storage conditions and minimizing physical stress are crucial for maintaining the stability of the ADC.[1][6]

Troubleshooting Guide

This guide provides specific troubleshooting advice for common aggregation-related issues encountered during ADC experiments.

Problem Potential Cause Troubleshooting Steps & Recommendations
Immediate precipitation or visible aggregation upon conjugation or during formulation. High local concentration of the hydrophobic drug-linker.Add the drug-linker solution slowly and with gentle, continuous mixing to the antibody solution.
Suboptimal buffer conditions (pH, ionic strength).Screen a range of buffers and pH values to find conditions that maintain ADC solubility and stability. Histidine and citrate buffers are commonly used.
High Drug-to-Antibody Ratio (DAR).Reduce the molar excess of the drug-linker in the conjugation reaction to target a lower average DAR.
Increase in aggregate percentage over time during storage. Inadequate formulation stability.Optimize the formulation by adding stabilizing excipients. Refer to the Formulation Strategies section below for details.
Suboptimal storage temperature.Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen/lyophilized forms).
Freeze-thaw instability.Aliquot the ADC into single-use vials to avoid repeated freeze-thaw cycles.[6]
High batch-to-batch variability in aggregation levels. Inconsistent conjugation reaction conditions.Tightly control and document all reaction parameters, including temperature, pH, reaction time, and reagent concentrations.[10]
Variability in antibody starting material.Ensure consistent quality of the monoclonal antibody, including purity and the number of available conjugation sites.[10]

Strategies for Overcoming Aggregation

Formulation Strategies

The formulation plays a pivotal role in maintaining the stability of ADCs with hydrophobic Val-Cit linkers. The following table summarizes key formulation components and their recommended concentration ranges.

Excipient Type Examples Typical Concentration Range Mechanism of Action
Buffers Histidine, Acetate, Citrate10-50 mMMaintain a stable pH to minimize conformational changes and keep the pH away from the ADC's isoelectric point.[2][6]
Surfactants Polysorbate 20, Polysorbate 800.01% - 0.1% (w/v)Prevent surface-induced aggregation and shield hydrophobic patches on the ADC surface.[1][6]
Sugars/Polyols Sucrose, Trehalose1% - 10% (w/v)Act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and lyophilization.[6]
Amino Acids Arginine, Glycine, Proline50 - 250 mMSuppress aggregation by various mechanisms, including increasing solubility and preferential exclusion.[1][6]
Linker and Payload Modification Strategies

Modifying the drug-linker to increase its hydrophilicity is a powerful strategy to reduce ADC aggregation.

  • Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can "shield" the hydrophobic payload and improve the overall solubility and stability of the ADC.[4][][11] Negatively charged sulfonate groups can also be included to enhance hydrophilicity.[4]

  • Hydrophilic Payloads: Developing more hydrophilic derivatives of cytotoxic agents can reduce the intrinsic aggregation propensity of the payload itself.[2][]

  • Linker Engineering:

    • Glu-Val-Cit Linkers: Adding a glutamic acid residue to the N-terminus of the Val-Cit linker (creating a glutamic acid-valine-citrulline tripeptide) has been shown to increase hydrophilicity and stability in mouse plasma.[7][12][13][14]

    • Exo-Linkers: This technology repositions the cleavable peptide at the exo-position of the p-aminobenzylcarbamate (PAB) moiety, which can enhance hydrophilicity and stability.[12][15]

Process and Molecular Engineering Strategies
  • Controlled Conjugation: Immobilizing the antibody on a solid-phase support (e.g., an affinity resin) during conjugation physically separates the ADC molecules, preventing aggregation. This is the principle behind "Lock-Release" technology.[3]

  • Site-Specific Conjugation: This approach generates more homogeneous ADCs with a defined DAR, which can lead to improved stability and a more predictable biophysical profile.[10]

  • Antibody Fragments: The use of smaller antibody fragments can reduce the risk of aggregation due to their smaller size.[4]

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[11][16]

Methodology:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 0.5-2.0 mg/mL) in the SEC mobile phase.

  • Chromatographic Conditions:

    • Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A physiological buffer such as Phosphate Buffered Saline (PBS), pH 7.4.

    • Flow Rate: An isocratic flow, typically 0.5 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight (HMW) species (aggregates) and the monomer.

    • Calculate the percentage of aggregate using the formula: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.[6]

Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and assess the relative hydrophobicity of an ADC.[8]

Methodology:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • Chromatographic Conditions:

    • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Elution: Elute the bound proteins using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Detection: Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis:

    • Compare the retention time of the ADC to the unconjugated antibody. A longer retention time indicates increased hydrophobicity.[7]

    • HIC can also resolve different DAR species, with higher DAR species typically eluting later.

Visualizations

cluster_0 Causes of Aggregation cluster_1 ADC Aggregation cluster_2 Mitigation Strategies High DAR High DAR ADC Aggregation ADC Aggregation High DAR->ADC Aggregation Hydrophobic\nPayload & Linker Hydrophobic Payload & Linker Hydrophobic\nPayload & Linker->ADC Aggregation Suboptimal\nFormulation (pH, Ionic) Suboptimal Formulation (pH, Ionic) Suboptimal\nFormulation (pH, Ionic)->ADC Aggregation Environmental\nStress Environmental Stress Environmental\nStress->ADC Aggregation Formulation\nOptimization Formulation Optimization ADC Aggregation->Formulation\nOptimization Address with Hydrophilic\nLinker/Payload Hydrophilic Linker/Payload ADC Aggregation->Hydrophilic\nLinker/Payload Address with Process\nControl Process Control ADC Aggregation->Process\nControl Address with Molecular\nEngineering Molecular Engineering ADC Aggregation->Molecular\nEngineering Address with

Caption: Causes and mitigation strategies for ADC aggregation.

start Observe ADC Aggregation check_hydro Assess Payload-Linker Hydrophobicity start->check_hydro is_hydro Highly Hydrophobic? check_hydro->is_hydro redesign Redesign with Hydrophilic Linker/Payload is_hydro->redesign Yes optimize_form Optimize Formulation (Excipients, pH) is_hydro->optimize_form No redesign->optimize_form control_process Control Conjugation & Storage Conditions optimize_form->control_process re_evaluate Re-evaluate Aggregation (SEC, DLS) control_process->re_evaluate

Caption: Troubleshooting workflow for ADC aggregation.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) to Prevent ADC Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating aggregation issues by optimizing the drug-to-antibody ratio (DAR) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, safety, pharmacokinetics, and stability.[1][2] An optimal DAR ensures a balance between delivering a potent cytotoxic payload to target cells and maintaining favorable biophysical properties, such as solubility and stability.[2][3]

Q2: How does a high Drug-to-Antibody Ratio (DAR) contribute to ADC aggregation?

A2: A higher DAR generally increases the hydrophobicity of the ADC, which is a primary driver of aggregation.[2][4] Many cytotoxic payloads are hydrophobic, and attaching more of them to the antibody's surface increases the propensity for ADC molecules to self-associate to minimize the exposure of these hydrophobic regions to the aqueous environment.[4][5] This self-association leads to the formation of high-molecular-weight (HMW) species, or aggregates.[4][6] Higher DAR species can be particularly sensitive to thermal stress, further promoting aggregation.[7]

Q3: What are the consequences of ADC aggregation?

A3: ADC aggregation is a significant concern as it can negatively impact the compound's stability, efficacy, and safety.[5][8] Aggregates can lead to a loss of biological activity, reduced solubility, and altered pharmacokinetic profiles, often resulting in faster clearance from the bloodstream.[2][9] Furthermore, aggregates can induce an immunogenic response in patients and cause off-target toxicity by being internalized by non-target cells, potentially leading to adverse side effects.[5][9][10]

Q4: What is a typical target DAR for clinical-stage ADCs?

A4: Historically, most clinical-stage ADCs have an average DAR of 3 to 4.[11][12] This range is often considered a good balance to maximize efficacy while minimizing the aggregation and rapid clearance associated with higher hydrophobicity.[13][14] However, the optimal DAR must be determined empirically for each ADC, as it depends on the specific antibody, linker, and payload.[15] Recent advances in linker technology, such as the use of hydrophilic linkers, have enabled the development of stable ADCs with high DARs (e.g., 8).[7][15][16]

Q5: How does linker chemistry influence ADC aggregation?

A5: The linker plays a crucial role in ADC stability. The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG) groups or charged sulfonate groups, can counteract the hydrophobicity of the payload.[4][7][16] These linkers can "shield" the hydrophobic drug, reducing intermolecular interactions and decreasing the tendency for aggregation, even at higher DAR values.[4][7]

Troubleshooting Guide

Issue 1: High levels of aggregation are observed immediately after the conjugation reaction.

  • Possible Cause 1: High DAR.

    • Solution: The conjugation process resulted in an average DAR that is too high, increasing overall hydrophobicity. Optimize the reaction by reducing the molar ratio of the linker-payload to the antibody.[1][17] Aim for a lower average DAR (e.g., 2-4) as a starting point for optimization.[13]

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Solution: The conjugation process itself can introduce stress.

      • pH: Ensure the buffer pH is optimal for the conjugation chemistry but does not compromise antibody stability (typically pH 7.2-8.0).[17] Avoid the antibody's isoelectric point (pI), where it has minimal net charge and solubility.[4][10]

      • Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration to slow down potential protein unfolding and aggregation.[17]

      • Organic Co-solvents: Minimize the final concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload to less than 10%. Add the linker-payload solution slowly with gentle mixing to avoid denaturing the antibody.[13][17]

  • Possible Cause 3: Poor Starting Material.

    • Solution: Ensure the initial antibody material is highly pure and monomeric. Pre-existing aggregates in the antibody stock can act as seeds, accelerating further aggregation during conjugation.[17] Analyze the starting antibody by Size Exclusion Chromatography (SEC).

Issue 2: The ADC is stable after purification but aggregates during storage or stress studies.

  • Possible Cause 1: Suboptimal Formulation Buffer.

    • Solution: The storage buffer is not adequately stabilizing the ADC. Conduct a formulation screening study to identify the optimal buffer pH, ionic strength, and excipients.[4] Buffers containing stabilizers like arginine, sucrose, or surfactants like polysorbates can prevent aggregation.[13][18]

  • Possible Cause 2: Improper Storage Conditions.

    • Solution: ADCs can be sensitive to physical stress.

      • Temperature: Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations).[17]

      • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can induce aggregation. If frozen storage is required, use a cryoprotectant and conduct freeze-thaw stability studies.[6][17]

      • Mechanical Stress: High protein concentrations can increase intermolecular interactions. If aggregation is observed, consider storing the ADC at a lower concentration.[17] Also, minimize shear stresses during manufacturing and handling steps like mixing and filtration.[5]

Issue 3: Batch-to-batch variability is observed in DAR and aggregation levels.

  • Possible Cause 1: Inconsistent Process Parameters.

    • Solution: Tightly control all reaction parameters. This includes the precise molar ratio of payload to antibody, reaction time, temperature, and pH.[1] Inconsistent reduction of antibody disulfide bonds before conjugation can also lead to variability.[13]

  • Possible Cause 2: Lack of Process Control and Monitoring.

    • Solution: Implement robust in-process controls and monitoring to ensure consistency.[5][19] Characterize each batch thoroughly using techniques like Hydrophobic Interaction Chromatography (HIC) to confirm the DAR distribution and SEC to quantify aggregation levels.[15][20] This allows for the establishment of acceptable limits for critical process parameters.[19]

Data Presentation

Table 1: Representative Data on the Impact of Average DAR on ADC Aggregation and Clearance

Average DAR% Monomer (Initial)% HMW Aggregates (After 1 Month at 4°C)Plasma Clearance Rate
2.199.5%0.8%Low
3.898.9%1.5%Low
6.297.2%4.1%Moderate
8.592.0%10.3%High

This table illustrates a typical trend where increasing the average DAR leads to a higher propensity for aggregation and faster plasma clearance.[2][7][11] The optimal DAR provides a balance between efficacy and stability.

Table 2: Comparison of Analytical Techniques for DAR and Aggregation Analysis

TechniqueParameter MeasuredAdvantagesLimitations
HIC-HPLC Average DAR, DAR DistributionMethod of choice for Cys-linked ADCs; resolves species based on hydrophobicity.[20]Requires method development; mobile phases can be harsh.[15]
RP-HPLC Average DAR, DAR DistributionOrthogonal method to HIC; provides detailed analysis.[20]Denaturing conditions may alter the ADC structure.[15]
SEC-HPLC Aggregation (% HMW species)Standard method for quantifying aggregates and fragments.[21][22]Can have non-specific interactions with hydrophobic ADCs.[23]
Mass Spec (MS) Average DAR, DAR DistributionHigh accuracy and detailed structural information.[15][19]More complex instrumentation and data analysis.[15]
DLS Average Size, Size DistributionFast, non-destructive, good for early onset detection.[4][5]Provides an average size, not quantitative separation of species.[5]
Experimental Protocols

Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

  • Objective: To separate ADC species based on their hydrophobicity and determine the average DAR and drug-load distribution for a cysteine-linked ADC.[20]

  • Materials:

    • HIC Column (e.g., TSKgel Butyl-NPR)

    • HPLC system with UV detector

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

    • ADC sample

  • Methodology:

    • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

    • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

    • Injection: Inject 10-20 µL of the prepared ADC sample.

    • Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species. Unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR (DAR=2, 4, 6, 8).[20]

    • Detection: Monitor the elution profile using a UV detector at 280 nm.

    • Data Analysis:

      • Integrate the peak area for each species (DAR 0, 2, 4, etc.).

      • Calculate the relative percentage of each species.

      • Calculate the weighted average DAR using the formula: Average DAR = Σ (% Area of Species * DAR of Species) / 100[20][24]

Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

  • Objective: To separate and quantify high-molecular-weight (HMW) aggregates from the monomeric ADC product.[21][22]

  • Materials:

    • SEC Column (e.g., Agilent AdvanceBio SEC 300Å)[22]

    • HPLC system with UV detector

    • Mobile Phase: Isocratic buffer (e.g., 150 mM Sodium Phosphate, pH 6.8)

    • ADC sample and unconjugated antibody control

  • Methodology:

    • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.[17] Prepare the unconjugated antibody as a baseline control.[17]

    • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Injection: Inject an appropriate volume (e.g., 10-20 µL) of the prepared sample.[4][17]

    • Isocratic Elution: Run the separation isocratically for a sufficient time (typically 15-20 minutes) to allow for the complete elution of all species.[4]

    • Detection: Monitor the elution profile at 280 nm. HMW species will elute first, followed by the monomer, and then any low-molecular-weight fragments.[4]

    • Data Analysis:

      • Integrate the peaks corresponding to HMW species and the monomer.

      • Calculate the percentage of aggregation by dividing the HMW peak area by the total area of all peaks (HMW + Monomer).[4]

Visualizations

ADC_Troubleshooting_Workflow start High Aggregation Detected by SEC check_dar Is Average DAR > 4? start->check_dar check_conditions Review Conjugation Conditions check_dar->check_conditions No action_dar Optimize Reaction: - Reduce linker:mAb ratio - Control process parameters check_dar->action_dar Yes check_formulation Review Formulation & Storage check_conditions->check_formulation Optimal action_conditions Optimize Process: - Adjust pH & Temp - Minimize co-solvent - Use monomeric mAb check_conditions->action_conditions Suboptimal action_formulation Optimize Formulation: - Screen pH & excipients - Add stabilizers (e.g., Arginine) - Control storage T & freeze/thaw check_formulation->action_formulation result Re-analyze by SEC: Aggregation Mitigated action_dar->result action_conditions->result action_formulation->result

Caption: Troubleshooting workflow for ADC aggregation.

DAR_Aggregation_Relationship cluster_0 Low DAR (e.g., 2) cluster_1 High DAR (e.g., 8) low_dar Low Surface Hydrophobicity low_agg High Colloidal Stability low_dar->low_agg low_result Low Propensity for Aggregation low_agg->low_result mid_point1 low_result->mid_point1 high_dar High Surface Hydrophobicity high_agg Low Colloidal Stability high_dar->high_agg high_result High Propensity for Aggregation high_agg->high_result mid_point2 mid_point1->mid_point2 Increasing DAR mid_point2->high_result

Caption: Relationship between DAR and aggregation propensity.

References

"Acid-propionylamino-Val-Cit-OH" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-propionylamino-Val-Cit-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this cleavable antibody-drug conjugate (ADC) linker. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with this compound and related compounds.

Issue 1: Difficulty dissolving this compound in aqueous solutions.

  • Question: My this compound is not dissolving in water or buffer. What should I do?

  • Potential Cause: this compound, like many peptide-based linkers, can have limited solubility in purely aqueous solutions due to the hydrophobicity of the valine residue and the overall molecular structure.

  • Solutions:

    • Co-solvents: The use of organic co-solvents is a common strategy. Dimethyl sulfoxide (DMSO) is a frequently used solvent for Val-Cit based linkers. For a related compound, Val-cit-PAB-OH, a solubility of up to 100 mg/mL in DMSO has been reported.

    • Assisted Solubilization: Gentle warming and sonication can significantly aid dissolution. For the related dipeptide Val-Cit, solubility in water can be achieved at 62.5 mg/mL with the aid of ultrasonication and heating to 60°C.[1]

    • pH Adjustment: The solubility of peptides can be influenced by pH. Adjusting the pH of the aqueous solution away from the isoelectric point of the molecule can increase solubility. Systematic pH screening is recommended to find the optimal pH for dissolution.

Issue 2: Precipitation of the ADC during or after conjugation.

  • Question: After conjugating my payload-linker to the antibody, I am observing precipitation and aggregation. What is the cause and how can I prevent this?

  • Potential Cause: The increased hydrophobicity of the entire ADC construct, especially with a high drug-to-antibody ratio (DAR), is a primary driver of aggregation. The Val-Cit linker, particularly when paired with a hydrophobic payload, contributes to this issue.[2]

  • Solutions:

    • Optimize Conjugation Conditions:

      • Minimize Organic Solvent: Use the lowest effective concentration of the organic co-solvent required to dissolve the payload-linker to avoid denaturing the antibody.

      • Buffer Selection: Perform the conjugation in a buffer that is at least one pH unit away from the antibody's isoelectric point (pI) to maintain its solubility.

      • Temperature Control: Maintain a low and controlled temperature (e.g., 4°C) during the conjugation process.[3]

    • Linker and Payload Modification:

      • Incorporate Hydrophilic Spacers: The inclusion of hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design can significantly improve the solubility of the entire ADC.[3][]

      • Hydrophilic Payloads: If feasible for your therapeutic strategy, consider using a more hydrophilic cytotoxic payload.

    • Formulation Development:

      • Excipients: Screen different formulation buffers containing stabilizing excipients like polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose).[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[5][6] Its key feature is the valine-citrulline (Val-Cit) dipeptide sequence, which is designed to be specifically cleaved by cathepsin B, a protease that is highly active within the lysosomes of tumor cells.[6][7] This allows for the targeted release of a cytotoxic payload directly inside the cancer cell, minimizing systemic toxicity.

Q2: What are the key chemical properties of this compound?

PropertyValue
Molecular Formula C15H26N4O7
Molecular Weight 374.39 g/mol

Q3: What are some recommended solvents for dissolving Val-Cit based linkers?

Based on data for structurally similar compounds, the following solvents and formulations can be considered:

CompoundSolvent/FormulationConcentrationNotes
Val-CitWater62.5 mg/mLRequires ultrasonic and warming to 60°C[1]
Val-cit-PAB-OHDMSO100 mg/mLSonication is recommended[8]
Val-cit-PAB-OH10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4 mg/mLSonication is recommended[8]

Q4: How can the hydrophobicity of the Val-Cit linker be mitigated to improve ADC properties?

The hydrophobicity of Val-Cit linkers is a known challenge that can lead to aggregation and poor pharmacokinetics.[2][9] Strategies to address this include:

  • Adding a Hydrophilic Amino Acid: Incorporating a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker can increase hydrophilicity and improve stability in mouse plasma.[2][10]

  • PEGylation: The addition of polyethylene glycol (PEG) spacers to the linker is a widely used strategy to enhance the solubility and stability of ADCs.[]

  • Alternative Dipeptides: Using a more hydrophilic dipeptide, such as valine-alanine (Val-Ala), can improve the pharmacokinetic profile, especially with lipophilic payloads.[11]

Q5: What is the mechanism of payload release for a Val-Cit based ADC?

The release of the payload from a Val-Cit linked ADC is a multi-step process:

  • Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[12]

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, the Val-Cit linker is cleaved by the protease cathepsin B.[7]

  • Payload Release: The cleavage of the linker triggers the release of the active cytotoxic drug inside the target cell.

Experimental Protocols & Visualizations

Protocol for Solubilizing this compound
  • Initial Solvent Screening:

    • Begin with a small amount of the compound.

    • Test solubility in common organic solvents such as DMSO, DMF, and NMP.

    • For aqueous solutions, prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, 9.0).

  • Preparation of a Stock Solution in DMSO:

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the required volume of fresh, anhydrous DMSO to achieve the target concentration.

    • Vortex the solution briefly.

    • If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (up to 37°C) can also be applied.

  • Preparation of an Aqueous Working Solution:

    • Start with your desired aqueous buffer.

    • Slowly add the DMSO stock solution to the aqueous buffer while vortexing to avoid precipitation.

    • The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 1%.

G cluster_start Start cluster_dissolution Dissolution Steps cluster_dilution Aqueous Dilution start Weigh Compound add_dmso Add DMSO start->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate Incomplete dissolution add_buffer Add to Aqueous Buffer vortex->add_buffer Complete dissolution warm Warm to 37°C (if needed) sonicate->warm Still incomplete sonicate->add_buffer Complete dissolution warm->add_buffer final_solution Final Working Solution add_buffer->final_solution

Caption: Workflow for dissolving this compound.

Troubleshooting Logic for ADC Aggregation

G cluster_causes Potential Causes cluster_solutions Solutions start ADC Aggregation Observed hydrophobicity High Hydrophobicity (Linker/Payload) start->hydrophobicity high_dar High DAR start->high_dar conjugation_cond Suboptimal Conjugation Conditions (pH, Temp, Solvent) start->conjugation_cond optimize_formulation Optimize Formulation (Excipients) start->optimize_formulation optimize_linker Optimize Linker (e.g., add PEG, EVCit) hydrophobicity->optimize_linker optimize_dar Optimize DAR high_dar->optimize_dar optimize_conjugation Optimize Conjugation Protocol conjugation_cond->optimize_conjugation

Caption: Troubleshooting flowchart for ADC aggregation issues.

References

Technical Support Center: Mitigating Off-Target Toxicity of Valine-Citrulline (Val-Cit) Containing Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the off-target toxicity associated with Valine-Citrulline (Val-Cit) containing antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving off-target toxicity of Val-Cit containing ADCs?

A1: The main drivers of off-target toxicity for Val-Cit ADCs are premature payload release into systemic circulation and non-specific uptake by healthy tissues.[1] Several factors contribute to this:

  • Enzymatic Cleavage in Plasma: The Val-Cit linker, while designed for cleavage by Cathepsin B within tumor lysosomes, is also susceptible to cleavage by other proteases present in the bloodstream, such as human neutrophil elastase.[1][2] This leads to the early release of the cytotoxic payload, which can cause systemic toxicities like neutropenia.[1][3]

  • Hydrophobicity and High Drug-to-Antibody Ratio (DAR): Val-Cit linkers, especially when paired with hydrophobic payloads like monomethyl auristatin E (MMAE), increase the overall hydrophobicity of the ADC.[1][4] Highly hydrophobic ADCs are more prone to aggregation and rapid clearance from circulation, often through non-specific uptake by the liver, which can result in hepatotoxicity.[1] A higher DAR is often associated with increased hydrophobicity and a greater risk of severe toxicity.[1][4]

  • Fc-Mediated Uptake: The Fc domain of the antibody component can be recognized by Fc gamma receptors (FcγRs) on immune cells, leading to target-independent uptake of the ADC and subsequent toxicity.[1][4]

  • Bystander Effect in Healthy Tissues: If the released payload is membrane-permeable (e.g., MMAE), its premature release allows it to diffuse into and kill healthy bystander cells, contributing to off-target toxicities.[1][4]

Q2: We are observing rapid clearance and poor exposure of our Val-Cit ADC in our mouse xenograft model. What are the potential causes?

A2: Rapid clearance of Val-Cit ADCs in murine models is a common issue, primarily due to premature linker cleavage in mouse plasma.[4] The key reason for this is the susceptibility of the Val-Cit linker to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[4][5] This leads to premature payload release before the ADC can reach the target tumor, reducing efficacy and increasing off-target toxicity.[4] High hydrophobicity and a high DAR can also contribute to faster clearance.[4]

Q3: How can we mitigate the off-target toxicity of our Val-Cit ADC?

A3: Several strategies can be employed to reduce off-target toxicity:

  • Enhance Linker Stability:

    • Linker Modification: Utilize more stable linkers such as Glutamic acid-Valine-Citrulline (Glu-Val-Cit) or explore novel designs that are less susceptible to cleavage by non-target proteases.[4] The addition of a glutamic acid residue at the P3 position (Glu-Val-Cit) has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c.[4] Other alternatives like cyclobutane-1,1-dicarboxamide (cBu)-Cit show increased selectivity for Cathepsin B.[4][5]

    • Alternative Dipeptides: The Valine-Alanine (Val-Ala) linker is less hydrophobic than Val-Cit and can improve pharmacokinetics, particularly with lipophilic payloads.[4]

  • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to decrease hydrophobicity-driven clearance.[4] Site-specific conjugation methods can help achieve a uniform DAR.

  • Increase Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to mask the hydrophobicity of the payload and improve solubility and plasma stability.[4]

  • Payload Selection: Consider using a less membrane-permeable payload to limit the bystander effect in healthy tissues, especially if it's not essential for efficacy.[4]

  • Consider Non-Cleavable Linkers: If suitable for the payload, a non-cleavable linker, which releases the payload only after lysosomal degradation of the antibody, can minimize off-target release.[4]

Troubleshooting Guide

Issue: My Val-Cit ADC is showing significant hematological toxicity in preclinical studies.

Potential Cause Troubleshooting Steps
Premature linker cleavage by neutrophil elastase. [1]1. Assess Linker Stability: Conduct an in vitro plasma stability assay with human plasma to determine the rate of payload release.[1] 2. Modify the Linker: Consider using a linker more resistant to neutrophil elastase, such as a Glutamic acid-glycine-citrulline (EGCit) linker.[1][6]
"Bystander effect" in healthy tissues. [1][4]1. Evaluate Bystander Effect: Perform an in vitro co-culture bystander effect assay to quantify the killing of antigen-negative cells.[1] 2. Select a Different Payload: If the bystander effect is not required for efficacy, consider a less membrane-permeable payload.[4]

Issue: My Val-Cit ADC is exhibiting signs of aggregation.

Potential Cause Troubleshooting Steps
Hydrophobic linker and payload. [4]1. Assess Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to analyze the hydrophobicity profile of the ADC.[1][4] 2. Increase Hydrophilicity: Incorporate hydrophilic spacers (e.g., PEG) into the linker.[4] 3. Utilize Hydrophilic Payloads: If possible, select a less hydrophobic cytotoxic agent.[4]
High Drug-to-Antibody Ratio (DAR). [4]1. Optimize DAR: Aim for a lower DAR and evaluate the trade-off between DAR, efficacy, and aggregation.[4] 2. Formulation Development: Explore different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[4]

Data Summary

Table 1: Comparative Analysis of Linker Technologies

Linker TypeMechanism of CleavageKey AdvantagesKey DisadvantagesRepresentative Examples
Val-Cit Cathepsin B in lysosomes; also susceptible to neutrophil elastase and other plasma proteases.[1]Well-established; efficient payload release in tumors.[1]Prone to premature payload release, leading to off-target toxicities.[1]Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin).[1]
Glu-Val-Cit Cathepsin B.[1]High plasma stability and resistance to carboxylesterases (e.g., Ces1C).[1]Investigational.[1]
EGCit (Glutamic acid-glycine-citrulline) Protease-cleavable.[1]Resists neutrophil protease-mediated degradation; shows reduced blood and liver toxicity in preclinical models.[1]Investigational.[1]
cBu-Cit (cyclobutane-1,1-dicarboxamide)-Cit Predominantly Cathepsin B dependent.[1]More selective for Cathepsin B compared to Val-Cit, potentially reducing off-target cleavage.[1][5]Investigational.
Sulfatase-cleavable Sulfatase.[5]High plasma stability (>7 days).[1][5]Investigational.
Non-cleavable Lysosomal degradation of the antibody.[4]Reduced bystander effect but lower off-target toxicity.[1]

Table 2: Quantitative Comparison of ADC Properties with Different Linkers

Linker-PayloadAverage DARMaximum Tolerated Dose (MTD)Key Findings
Val-Cit MMAE ~4Variable, prone to reduction due to premature cleavage.Significant hematological toxicity observed.[1]
Val-Ala MMAE ~7Higher than Val-Cit-ADC (10 vs 2.5 mg/kg in one study).[1][5]Showed less aggregation at high DAR compared to Val-Cit.[1]
cBu-Cit ~3-Exhibited greater tumor suppression than Val-Cit ADC at the same dose.[1][5]
Sulfatase-cleavable --High plasma stability (>7 days). Demonstrated high cytotoxicity and selectivity in HER2+ cells.[1][5]
Non-cleavable MMAE -~160 mg/kg (almost twofold that of a Val-Ala linker ADC).[1]Reduced bystander effect but lower off-target toxicity.[1]
EGCit ->80 mg/kg in healthy mice (showing minimal liver toxicity).[1]Showed greater antitumor efficacy compared to Kadcyla® and Enhertu® in xenograft models.[1]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.[1]

  • Methodology:

    • Incubate the ADC at a defined concentration in plasma (human, rat, mouse) at 37°C.[1]

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[1]

    • Immediately stop the reaction by protein precipitation (e.g., with acetonitrile) or by freezing at -80°C.[1]

    • Analyze the samples using methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and/or released payload.[1]

    • Plot the percentage of intact ADC or released payload against time to determine the ADC's half-life (t½) in plasma.[1]

Protocol 2: Hydrophobic Interaction Chromatography (HIC)

  • Objective: To assess the hydrophobicity profile of an ADC, which is often correlated with its propensity for aggregation and off-target uptake.[1]

  • Methodology:

    • Use a HIC column with a stationary phase that has hydrophobic ligands.[1]

    • Equilibrate the column with a high-salt mobile phase to promote the binding of the ADC.[1]

    • Inject the ADC sample onto the column.[1]

    • Elute the ADC by applying a reverse salt gradient (decreasing salt concentration).[1]

    • Monitor the elution profile using UV detection. More hydrophobic ADCs will have longer retention times.[1]

Protocol 3: Bystander Effect Assay (In Vitro Co-culture)

  • Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.[1]

  • Methodology:

    • Co-culture antigen-positive and antigen-negative cancer cells. These cell lines should be distinguishable (e.g., by expressing different fluorescent proteins).[1]

    • Treat the co-culture with the ADC at various concentrations.[1]

    • Include control groups: untreated co-culture, and each cell line cultured separately with and without the ADC.[1]

    • After a defined incubation period (e.g., 72-96 hours), assess the viability of both cell populations using methods like flow cytometry or high-content imaging.[1]

    • Quantify the percentage of dead cells in the antigen-negative population in the co-culture to determine the extent of the bystander effect.[1]

Visualizations

Off_Target_Toxicity_Pathways cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue ADC Val-Cit ADC Payload_Released Prematurely Released Payload ADC->Payload_Released Cleavage Healthy_Cell Healthy Cell ADC->Healthy_Cell Non-specific Uptake (Hydrophobicity) Fc_Receptor Fc Receptor ADC->Fc_Receptor Fc-mediated Uptake Payload_Released->Healthy_Cell Bystander Effect Neutrophil_Elastase Neutrophil Elastase Neutrophil_Elastase->ADC Ces1c Mouse Ces1c Ces1c->ADC Toxicity Off-Target Toxicity (e.g., Neutropenia) Healthy_Cell->Toxicity Fc_Receptor->Healthy_Cell ADC_Toxicity_Workflow start Start: ADC Development plasma_stability In Vitro Plasma Stability Assay start->plasma_stability hic Hydrophobic Interaction Chromatography (HIC) start->hic decision_stable Is Linker Stable? plasma_stability->decision_stable decision_hydrophobic Is ADC Hydrophobic or Aggregating? hic->decision_hydrophobic bystander Bystander Effect Assay proceed Proceed to In Vivo Studies bystander->proceed decision_stable->bystander Yes optimize_linker Optimize Linker: - Glu-Val-Cit - EGCit - cBu-Cit decision_stable->optimize_linker No decision_hydrophobic->bystander No optimize_hydrophobicity Optimize Hydrophobicity: - Lower DAR - Add PEG spacer decision_hydrophobic->optimize_hydrophobicity Yes optimize_linker->plasma_stability optimize_hydrophobicity->hic

References

Technical Support Center: Enhancing Val-Cit Linker Stability in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the instability of valine-citrulline (Val-Cit) linkers in mouse plasma during the preclinical development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Val-Cit linker instability in mouse plasma?

The premature cleavage of the Val-Cit linker in mouse plasma is primarily caused by the enzymatic activity of a specific carboxylesterase, Ces1c.[1][2] This enzyme is present at high concentrations in mouse plasma but not in human plasma.[2] The amide bond within the Val-Cit-PABC (para-aminobenzyl carbamate) linker is susceptible to hydrolysis by Ces1c, leading to off-target release of the cytotoxic payload before the ADC can reach the target tumor cells.[1]

Q2: Why is Val-Cit linker instability a significant issue for preclinical ADC studies?

Most initial safety and efficacy studies for ADCs are conducted in mouse models.[1] Premature cleavage of the Val-Cit linker in the systemic circulation of mice leads to the release of the cytotoxic payload, which can cause off-target toxicity and a reduced therapeutic window for the ADC. This instability can also lead to inaccurate estimations of the ADC's efficacy, potentially causing promising ADC candidates to be prematurely abandoned during early-stage development.

Q3: Are there alternative linkers that exhibit greater stability in mouse plasma?

Yes, several strategies have been developed to enhance linker stability in mouse plasma. A highly effective approach is the use of a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) tripeptide linker.[2] The addition of the hydrophilic glutamic acid at the P3 position significantly increases the linker's resistance to Ces1c-mediated cleavage without compromising its susceptibility to cleavage by intracellular proteases like cathepsin B within the tumor cell.[2][3] Other modifications, such as using a meta-amide para-aminobenzyl carbamate (PABC) group, have also demonstrated improved stability.

Q4: How does the conjugation site on the antibody affect Val-Cit linker stability?

The location of linker-drug conjugation on the antibody can significantly influence stability. Linkers attached to more solvent-exposed sites are more susceptible to enzymatic cleavage by Ces1c.[4] Site-specific conjugation technologies that allow for the attachment of the linker to less exposed sites can improve the stability of the ADC in circulation.

Q5: Can the length of the spacer in the linker design influence its stability in mouse plasma?

Yes, the length of the spacer can influence stability. While longer spacers can be beneficial for the activity of certain payloads, they can also increase the exposure of the Val-Cit linker to plasma enzymes like Ces1c, making it more vulnerable to premature cleavage.[1] Therefore, optimizing the spacer length is a critical aspect of linker design to balance payload efficacy and plasma stability.

Troubleshooting Guide

Issue 1: High levels of free payload are detected in mouse plasma shortly after ADC administration.

  • Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[4]

  • Troubleshooting Steps:

    • Confirm Instability: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[2]

    • Modify the Linker: Synthesize and test an ADC with a more stable linker, such as the Glu-Val-Cit linker, which has been shown to have significantly increased stability in mouse plasma.[4]

    • Optimize Conjugation Site: If using stochastic conjugation, consider re-engineering the antibody to allow for site-specific conjugation at a less solvent-exposed location.

    • Adjust Spacer Length: Evaluate if a shorter spacer can be used without compromising the efficacy of the payload.[1]

Issue 2: Inconsistent results are observed in mouse efficacy studies with a Val-Cit linked ADC.

  • Potential Cause: Variable rates of premature payload release among individual mice or different study cohorts, leading to inconsistent tumor exposure and therapeutic outcomes.

  • Troubleshooting Steps:

    • Quantify Payload Release: Measure the levels of free payload in plasma from multiple mice at various time points to assess the variability of linker cleavage.

    • Switch to a More Stable Linker: Employing a more stable linker like Glu-Val-Cit can provide more consistent and predictable in vivo behavior, leading to more reliable efficacy data.[3]

    • Consider a Ces1c Knockout Mouse Model: For mechanistic studies, using a Ces1c knockout mouse model can help to dissect the specific contribution of this enzyme to linker instability and better predict human pharmacokinetics.[5]

Issue 3: ADC demonstrates aggregation and rapid clearance in pharmacokinetic studies.

  • Potential Cause: High hydrophobicity of the Val-Cit linker, especially when combined with a hydrophobic payload and a high drug-to-antibody ratio (DAR).[2]

  • Troubleshooting Steps:

    • Assess Aggregation: Use size exclusion chromatography (SEC) to quantify the level of aggregation in your ADC preparation.

    • Increase Hydrophilicity:

      • Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design.[6]

      • Switch to a more hydrophilic linker system like Glu-Val-Cit.[1]

    • Optimize DAR: Aim for a lower and more homogeneous DAR (e.g., 2 or 4) using site-specific conjugation methods to reduce hydrophobicity-driven clearance.[2]

Data Presentation

Table 1: Comparative Stability of Val-Cit and Modified Linkers in Mouse Plasma

Linker TypeKey ModificationPlasma Half-life in MicePrimary Cleavage Enzyme (Off-Target)Reference
Val-Cit (VCit)Standard dipeptide~2 daysCarboxylesterase 1c (Ces1c)[1]
Ser-Val-Cit (SVCit)Serine at P3 positionModerately increased vs. VCitCarboxylesterase 1c (Ces1c)[3]
Glu-Val-Cit (EVCit)Glutamic acid at P3 position~12 daysMinimal cleavage by Ces1c[1]

Table 2: Quantitative Comparison of ADC Stability in Human vs. Mouse Plasma

Linker TypeSpeciesIncubation Time% Payload Loss / % Intact ADCReference
Val-Cit ADCHuman28 daysNo significant degradation[7]
Val-Cit ADCMouse14 days>95% loss of conjugated drug[7]
Glu-Val-Cit (EVCit) ADCMouse14 daysAlmost no linker cleavage[7]
Val-Cit-PABC-MMAEHuman6 days<1% released MMAE[8]
Val-Cit-PABC-MMAEMouse6 days>20% released MMAE[8]

Experimental Protocols

Protocol 1: In Vitro Mouse Plasma Stability Assay

Objective: To determine the rate of payload release from an ADC in mouse plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC) with Val-Cit or modified linker

  • Control ADC with a known stable linker (optional)

  • Mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Analytical system (e.g., LC-MS/MS, HPLC)

Methodology:

  • Preparation: Pre-warm mouse plasma to 37°C. Prepare a stock solution of the ADC in PBS.

  • Incubation: Spike the ADC stock solution into the pre-warmed plasma to a final concentration (e.g., 100 µg/mL).[6]

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from the plasma sample.[4]

  • Quenching: Immediately stop the reaction by adding a protein precipitation solution like ice-cold acetonitrile or by snap-freezing at -80°C.[6]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant to quantify the amount of released payload using a validated analytical method such as LC-MS/MS. Alternatively, quantify the remaining intact ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or an enzyme-linked immunosorbent assay (ELISA).[2][4]

  • Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the ADC's half-life in plasma.[4]

Protocol 2: Cathepsin B Cleavage Assay

Objective: To confirm that a modified linker remains cleavable by the target lysosomal enzyme, cathepsin B.

Materials:

  • Test ADC (with modified linker)

  • Purified human liver cathepsin B enzyme[3]

  • Assay buffer (e.g., 10 mM MES-Na, 40 µM DTT, pH 5.0)[3]

  • Incubator at 37°C

  • Quenching solution

  • Analytical instruments (e.g., LC-MS, HPLC)

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the test ADC in the assay buffer.[4]

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of cathepsin B.[4]

  • Incubation: Incubate the reaction at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Stop the reaction and analyze the samples to measure the amount of released payload.

  • Data Interpretation: An increase in released payload over time confirms that the modified linker is still a substrate for cathepsin B. The cleavage rate can be compared to that of a standard Val-Cit linker.[3]

Visualizations

Linker_Cleavage_Pathway cluster_circulation Systemic Circulation (Mouse) cluster_modification Linker Modification Strategy cluster_tumor Tumor Cell Lysosome ADC_VC ADC-Val-Cit-Payload Ces1c Carboxylesterase 1c (Ces1c) ADC_VC->Ces1c Cleavage Free_Payload_Circulation Prematurely Released Payload Ces1c->Free_Payload_Circulation Releases Off_Target_Toxicity Off-Target Toxicity Free_Payload_Circulation->Off_Target_Toxicity ADC_EVC ADC-Glu-Val-Cit-Payload Ces1c_mod Carboxylesterase 1c (Ces1c) ADC_EVC->Ces1c_mod Resists Cleavage Stable_ADC Stable ADC in Circulation ADC_Internalized Internalized ADC Stable_ADC->ADC_Internalized Tumor Targeting Cathepsin_B Cathepsin B ADC_Internalized->Cathepsin_B Cleavage Free_Payload_Tumor Released Payload Cathepsin_B->Free_Payload_Tumor Releases Cell_Death Tumor Cell Death Free_Payload_Tumor->Cell_Death Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_results Results ADC_Stock Prepare ADC Stock Solution in PBS Incubate Spike ADC into Plasma Incubate at 37°C ADC_Stock->Incubate Plasma_Prep Pre-warm Mouse Plasma to 37°C Plasma_Prep->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Process Process Samples (e.g., Centrifugation) Quench->Process Analyze Analyze by LC-MS/MS or HIC Process->Analyze Data_Analysis Plot % Intact ADC vs. Time Analyze->Data_Analysis Half_Life Calculate Plasma Half-life (t½) Data_Analysis->Half_Life

References

Technical Support Center: Enhancing the Therapeutic Window of Val-Cit ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development and experimental application of Val-Cit containing Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This section addresses common issues encountered during ADC experiments and provides actionable solutions.

Issue 1: Rapid ADC Clearance and Poor Exposure in Preclinical Mouse Models

  • Question: We are observing rapid clearance and poor exposure of our Val-Cit ADC in our mouse xenograft model. What are the potential causes and how can we troubleshoot this?

  • Answer: Rapid clearance of Val-Cit ADCs in mice is a frequently encountered issue primarily due to the premature cleavage of the Val-Cit linker in mouse plasma.[1] This leads to off-target toxicity and reduced efficacy.

    • Potential Causes:

      • Linker Instability in Mouse Plasma: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[1][2] This leads to premature release of the payload before the ADC reaches the target tumor cells.[1]

      • High Hydrophobicity: Val-Cit linkers, particularly when conjugated with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC. This can lead to aggregation and rapid clearance by the liver.[1]

      • High Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity and lead to faster clearance.[1][3]

    • Troubleshooting Strategies:

      • Assess Linker Stability: Conduct an in vitro plasma stability assay to compare the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.[1]

      • Modify the Linker:

        • Incorporate a glutamic acid residue to create a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) tripeptide linker.[1][4][5] This has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c.[1][4]

        • Explore alternative dipeptides like valine-alanine (Val-Ala), which is less hydrophobic.[1][6]

        • Investigate novel linker designs such as the "Exo-Linker" which can enhance stability and hydrophilicity.

      • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to reduce hydrophobicity-driven clearance.[1][3] Site-specific conjugation methods can help achieve a uniform DAR.[1]

      • Increase Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to mask the hydrophobicity of the payload and improve solubility and plasma stability.

Issue 2: ADC Aggregation Observed During Formulation and Storage

  • Question: Our Val-Cit ADC is showing signs of aggregation. How can we address this?

  • Answer: ADC aggregation is often linked to the hydrophobicity of the linker-payload combination.[1][7] Aggregation can negatively impact efficacy, pharmacokinetics, and safety.[7]

    • Potential Causes:

      • Hydrophobic Linker and Payload: The p-aminobenzyl carbamate (PABC) moiety in the Val-Cit linker contributes to its hydrophobicity. When combined with a hydrophobic payload, this can lead to aggregation, especially at higher DARs.[1]

      • High DAR: Increasing the number of hydrophobic linker-payloads per antibody increases the overall hydrophobicity and propensity for aggregation.[1][3]

      • Inappropriate Buffer Conditions: The pH and ionic strength of the formulation buffer can influence ADC stability and aggregation.[8]

    • Troubleshooting Strategies:

      • Characterize Aggregation: Use size exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.[1]

      • Reduce Hydrophobicity:

        • Switch to a More Hydrophilic Linker: Consider the Val-Ala linker, which is less hydrophobic than Val-Cit and has been shown to reduce aggregation, allowing for higher DARs.[1][6]

        • Incorporate Hydrophilic Spacers: PEGylation of the linker can improve solubility.[1][8]

        • Utilize Hydrophilic Payloads: If possible, select a less hydrophobic cytotoxic agent.[1]

      • Optimize DAR: A lower DAR will generally result in less aggregation.[1][3] Evaluate the trade-off between DAR, efficacy, and aggregation in your specific model.

      • Formulation Development: Explore different buffer conditions (e.g., pH, excipients) to identify a formulation that minimizes aggregation and maintains stability.[1][8]

Issue 3: Off-Target Toxicity Observed in In Vivo Studies

  • Question: We are concerned about off-target toxicity with our Val-Cit ADC. What are the contributing factors and mitigation strategies?

  • Answer: Off-target toxicity is a significant concern and can be a dose-limiting factor for ADCs. With Val-Cit linkers, this often stems from premature payload release in circulation.[1][9]

    • Potential Causes:

      • Premature Linker Cleavage: Besides mouse Ces1c, human neutrophil elastase can also cleave the Val-Cit linker, leading to the release of the cytotoxic payload in the bloodstream and potential damage to healthy cells, such as hematopoietic cells.[9]

      • The "Bystander Effect" in Healthy Tissues: If a membrane-permeable payload is released prematurely, it can diffuse into and kill healthy bystander cells.[1][10]

      • Fc-mediated Uptake: The Fc region of the antibody can be recognized by Fc gamma receptors (FcγRs) on immune cells, leading to target-independent uptake and toxicity.[1][9]

    • Mitigation Strategies:

      • Enhance Linker Stability:

        • Linker Modification: Use more stable linkers like Glu-Val-Cit or explore novel designs that are less susceptible to cleavage by non-target proteases.[4] The glutamic acid-glycine-citrulline (EGCit) linker has shown resistance to human neutrophil elastase.[11][12]

        • Tandem-Cleavage Linkers: These incorporate a second cleavable moiety that sterically shields the Val-Cit linker from premature cleavage.[11][13]

      • Payload Selection:

        • Consider Membrane Permeability: For applications where a bystander effect is not desired or to limit off-target effects, a less membrane-permeable payload could be advantageous.[1][14]

      • Consider Non-cleavable Linkers: If appropriate for the payload, a non-cleavable linker, which releases the payload only after lysosomal degradation of the antibody, can be considered to minimize off-target release.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the intended cleavage mechanism for a Val-Cit linker?

    • A1: The Val-Cit linker is designed to be stable in systemic circulation and is intended to be cleaved by the lysosomal cysteine protease Cathepsin B, which is often upregulated in tumor cells.[2][15][] This cleavage occurs after the ADC is internalized into the target cancer cell and trafficked to the lysosome, leading to the release of the cytotoxic payload.[15][]

  • Q2: What is the "bystander effect" and how does it relate to Val-Cit ADCs?

    • A2: The bystander effect is the ability of an ADC's payload, once released from the target cell, to diffuse into and kill neighboring antigen-negative tumor cells.[14][15][17] This is particularly relevant for heterogeneous tumors. For ADCs with Val-Cit linkers, the released payload (e.g., MMAE) must be membrane-permeable to exert a bystander effect.[15][18] While beneficial for efficacy, a potent bystander effect can also lead to toxicity if the payload is released prematurely in healthy tissues.[10][19]

  • Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for a Val-Cit ADC?

    • A3: There is no single optimal DAR for all ADCs.[3] It is a balance between efficacy and safety. While a higher DAR can increase potency, it often leads to increased hydrophobicity, aggregation, faster clearance, and higher off-target toxicity.[3] For many Val-Cit ADCs, a DAR of 2 to 4 is often considered optimal to maintain a favorable therapeutic window.[3] It is crucial to experimentally determine the optimal DAR for each specific ADC.

  • Q4: Are there alternatives to the Val-Cit linker?

    • A4: Yes, several alternative cleavable and non-cleavable linkers are in development. Other peptide linkers include Val-Ala, which has better hydrophilicity.[6] Tetrapeptide linkers and novel designs like "Exo-Linkers" are also being explored to improve stability and efficacy.[20][15] Additionally, linkers that are sensitive to other tumor-specific conditions, such as low pH or different enzymes, are being investigated.[]

Data Summary

Table 1: Comparison of Different Linker Strategies on ADC Stability

Linker TypeKey ModificationAdvantageDisadvantageReference
Val-Cit Standard dipeptideWell-established, effective cleavage by Cathepsin B.Susceptible to premature cleavage by mouse Ces1c and human neutrophil elastase; can be hydrophobic.
Glu-Val-Cit (EVCit) Addition of Glutamic acidIncreased stability in mouse plasma, resistant to Ces1c.Still susceptible to human neutrophil elastase.[4][5]
Glu-Gly-Cit (EGCit) Glutamic acid and Glycine substitutionIncreased stability in mouse plasma and resistance to human neutrophil elastase.Newer technology, less data available.[11][12]
Val-Ala Alanine substitution for CitrullineLess hydrophobic than Val-Cit, reduces aggregation.May have different cleavage kinetics.[1][6]
PEGylated Linkers Incorporation of PEG spacersIncreased hydrophilicity, improved solubility and plasma half-life.May potentially hinder payload release if not designed properly.[1][8]
Exo-Linker Repositioning of the cleavable peptideEnhanced stability and hydrophilicity, allows for higher DAR.Novel technology, complex synthesis.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse).[9]

  • Materials:

    • Test ADC

    • Plasma from relevant species (e.g., human, mouse)[22]

    • 37°C incubator

    • Protein precipitation solution (e.g., acetonitrile with an internal standard)[9]

    • LC-MS/MS system for payload quantification or ELISA/HIC for intact ADC analysis[1]

  • Procedure:

    • Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species.[1][2]

    • Incubate the samples at 37°C.[1][2]

    • Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[1][9]

    • Immediately stop the reaction by protein precipitation or by freezing the samples.[9]

    • Analyze the samples by LC-MS to determine the average DAR or quantify the free payload.[2]

  • Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the half-life of the ADC in each plasma source. A significantly shorter half-life in mouse plasma compared to human plasma suggests susceptibility to Ces1c cleavage.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis

  • Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC.[8]

  • Materials:

    • ADC sample

    • SEC column suitable for monoclonal antibodies

    • HPLC system with a UV detector

    • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[8]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Prepare the ADC sample to a suitable concentration in the mobile phase.

    • Inject the ADC sample onto the column.

    • Elute with the mobile phase at a constant flow rate.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the HMW species and the monomeric ADC. Calculate the percentage of aggregation as (HMW peak area / total peak area) x 100.

Protocol 3: In Vitro Bystander Effect Assay

  • Objective: To measure the ability of the ADC's payload to kill neighboring antigen-negative cells.

  • Materials:

    • Antigen-positive (Ag+) cancer cell line

    • Antigen-negative (Ag-) cancer cell line (can be engineered to express a fluorescent protein like GFP for easy identification)

    • Test ADC

    • Cell culture reagents

    • Plate reader or flow cytometer for viability assessment

  • Procedure:

    • Co-culture the Ag+ and Ag- cells in various ratios in a multi-well plate.

    • Treat the co-cultures with serial dilutions of the ADC.

    • Incubate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

    • Assess the viability of the Ag- cell population (e.g., by quantifying the GFP signal or using a specific cell surface marker for flow cytometry).

  • Data Analysis: Plot the viability of the Ag- cells as a function of ADC concentration. A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

Visualizations

Intended_vs_Premature_Cleavage cluster_0 Intended Pathway (Tumor Microenvironment) cluster_1 Premature Cleavage Pathway (Systemic Circulation) ADC_circulating ADC in Circulation (Stable) ADC_internalized ADC Internalization (Target Cell) ADC_circulating->ADC_internalized Target Binding Lysosome Lysosomal Trafficking ADC_internalized->Lysosome Cleavage_CatB Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage_CatB Payload_release Payload Release Cleavage_CatB->Payload_release Apoptosis Tumor Cell Apoptosis Payload_release->Apoptosis ADC_circulating2 ADC in Circulation (Unstable) Premature_cleavage Premature Cleavage (e.g., Ces1c, Neutrophil Elastase) ADC_circulating2->Premature_cleavage Free_payload Free Payload in Circulation Premature_cleavage->Free_payload Off_target_toxicity Off-Target Toxicity Free_payload->Off_target_toxicity

Caption: Intended vs. premature cleavage of Val-Cit ADCs.

ADC_Aggregation_Workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Start: Val-Cit ADC Development issue Issue: ADC Aggregation Observed start->issue cause1 High Hydrophobicity (Linker/Payload) issue->cause1 cause2 High DAR issue->cause2 cause3 Suboptimal Formulation issue->cause3 solution1 Reduce Hydrophobicity: - Hydrophilic Linker (Val-Ala) - PEG Spacers - Hydrophilic Payload cause1->solution1 solution2 Optimize DAR: - Lower DAR (2-4) - Site-Specific Conjugation cause2->solution2 solution3 Optimize Formulation: - pH Screening - Add Excipients cause3->solution3 end Result: Stable & Efficacious ADC solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for ADC aggregation.

Bystander_Effect_Signaling cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC_bind ADC Binds to Target Antigen Internalization Internalization & Lysosomal Trafficking ADC_bind->Internalization Payload_release Payload Release (e.g., MMAE) Internalization->Payload_release Target_apoptosis Target Cell Apoptosis Payload_release->Target_apoptosis Payload_diffusion Payload Diffusion (Membrane Permeable) Payload_release->Payload_diffusion Bystander Effect Bystander_apoptosis Bystander Cell Apoptosis Payload_diffusion->Bystander_apoptosis

Caption: Mechanism of the ADC bystander effect.

References

Technical Support Center: Optimizing Val-Cit Linker Performance with PEG Spacers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the hydrophobicity of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs) through the use of polyethylene glycol (PEG) spacers.

Troubleshooting Guides

This section addresses common issues encountered during the development and handling of ADCs with Val-Cit linkers and the impact of PEGylation.

Issue 1: Significant aggregation observed immediately after conjugation reaction.

  • Question: I am observing a high percentage of aggregates in my ADC preparation immediately after conjugating a hydrophobic payload using a Val-Cit linker. What are the likely causes and how can I resolve this?

  • Answer: Immediate aggregation post-conjugation is a common problem when working with hydrophobic Val-Cit linkers and potent payloads. The increased surface hydrophobicity of the antibody upon conjugation promotes self-association.[1]

    Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
High Drug-to-Antibody Ratio (DAR) A higher DAR increases the number of hydrophobic moieties on the antibody surface, leading to greater aggregation.[1] Aim for a lower DAR (e.g., 2-4) initially to minimize aggregation and then optimize for efficacy.
Hydrophobic Nature of Linker-Payload The Val-Cit linker, especially with a p-aminobenzyl carbamate (PABC) spacer, is inherently hydrophobic.[2] Consider incorporating hydrophilic PEG spacers into the linker design to shield the hydrophobic payload and improve solubility.[3]
Conjugation Reaction Conditions High antibody concentration, elevated temperature, or the presence of organic co-solvents can induce protein stress and aggregation.[4] Perform the reaction at a lower antibody concentration (e.g., 5-10 mg/mL), reduce the reaction temperature (4°C to 25°C), and minimize the percentage of organic co-solvent.[4]
Suboptimal Buffer pH The pH of the conjugation buffer can affect both the reaction efficiency and the stability of the antibody.[4] Conduct a pH scouting study to find the optimal pH, typically between 6.0 and 8.0, that maintains antibody stability while allowing for efficient conjugation.[4]

Issue 2: Poor aqueous solubility and stability of the final ADC product.

  • Question: My purified Val-Cit ADC has poor solubility in aqueous buffers and shows instability over time, even at low temperatures. How can I improve this?

  • Answer: Poor solubility and long-term instability are often linked to the overall hydrophobicity of the ADC.

    Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inherent Hydrophobicity The cumulative hydrophobicity of the linker and payload can lead to poor solubility. The most effective solution is to incorporate hydrophilic spacers, such as PEG, into the linker design.[3] This increases the overall hydrophilicity of the ADC, improving its solubility and stability in aqueous solutions.[3]
Inadequate Formulation Buffer The storage buffer is critical for long-term stability. A suboptimal pH or lack of stabilizing excipients can lead to aggregation over time.[4] Conduct a formulation screening study to identify the optimal buffer conditions. This may include adjusting the pH (typically 5.0-6.5 for IgGs) and adding excipients like polysorbate 20 or 80 (surfactants) and sucrose or trehalose (cryo/lyoprotectants).[4]
High ADC Concentration Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation.[4] If possible, store the ADC at a lower concentration.

Frequently Asked Questions (FAQs)

Q1: Why are Val-Cit linkers prone to causing hydrophobicity issues in ADCs?

A1: The Val-Cit dipeptide itself, along with the commonly used p-aminobenzyl carbamate (PABC) self-immolative spacer, possesses a significant degree of hydrophobicity.[2] When multiple units of this linker-payload are conjugated to an antibody, they create hydrophobic patches on the antibody's surface, which can lead to intermolecular interactions and aggregation.[1]

Q2: How do PEG spacers address the hydrophobicity of Val-Cit linkers?

A2: Polyethylene glycol (PEG) is a hydrophilic polymer that, when incorporated into the linker, can effectively "shield" the hydrophobic payload.[3] This increases the overall water solubility of the ADC, which in turn can prevent the formation of aggregates and improve the pharmacokinetic profile by reducing non-specific interactions and leading to a longer circulation half-life.[3][5]

Q3: What is the impact of PEGylation on the Drug-to-Antibody Ratio (DAR)?

A3: By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody, thus achieving a higher DAR without compromising the biophysical properties of the ADC.[3]

Q4: Are there alternatives to PEG spacers for reducing the hydrophobicity of Val-Cit linkers?

A4: Yes, other strategies can be employed. One approach is to use a less hydrophobic dipeptide, such as Valine-Alanine (Val-Ala), which has been shown to reduce aggregation compared to Val-Cit, especially at higher DARs.[6][7] Another strategy is to introduce charged residues into the linker, such as a glutamic acid, to create a more hydrophilic tripeptide linker (e.g., Glu-Val-Cit).[8]

Q5: How does PEGylation affect the in vitro cytotoxicity of an ADC?

A5: The effect of PEGylation on in vitro cytotoxicity can vary. While PEGylation primarily aims to improve in vivo properties like pharmacokinetics and solubility, it can sometimes lead to a slight decrease in in vitro potency. This may be due to steric hindrance affecting the binding of the ADC to its target or the enzymatic cleavage of the linker.[9] However, in many cases, the in vitro activity remains comparable, and the in vivo benefits outweigh any minor reduction in in vitro potency.

Data Presentation

The following tables summarize quantitative data comparing ADCs with and without PEG spacers. Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Comparison of Aggregation and Drug-to-Antibody Ratio (DAR)

Linker TypeAntibody-PayloadAverage DARAggregation (%)Reference(s)
Val-CitTrastuzumab-MMAE~71.80%[6]
Val-AlaTrastuzumab-MMAE~7No obvious increase in dimeric peak[6]
Val-Cit-PAB-MMAEAnti-CD30 Antibody~4Up to 80%[10]
Glucuronide-MMAEAnti-CD30 Antibody~4<5%[10]

Table 2: Comparison of In Vitro Cytotoxicity (IC50)

Linker TypeAntibody-PayloadTarget Cell LineIC50 (ng/mL)Reference(s)
Cleavable (Val-Cit)Trastuzumab-MMAEHER2+ (SK-BR-3)10-50[3]
PEGylated (PEG4)Trastuzumab-MMAEHER2+ (NCI-N87)1.8[3]
Val-CitTrastuzumab-MMAEHER2+14.3 pmol/L[6]
β-galactosidase-cleavableTrastuzumab-MMAEHER2+8.8 pmol/L[6]

Experimental Protocols

Protocol 1: General Procedure for ADC Conjugation with a Val-Cit-PABC-Payload

This protocol outlines a general procedure for conjugating a maleimide-functionalized Val-Cit-PABC payload to a monoclonal antibody via cysteine residues.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

    • Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution at a molar excess (e.g., 10-fold).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Remove the excess reducing agent by performing a buffer exchange into a conjugation buffer (e.g., PBS, pH 7.0) using a desalting column or tangential flow filtration (TFF).

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized Val-Cit-PABC-payload in an organic co-solvent like DMSO to create a stock solution.

    • Slowly add the desired molar excess of the payload stock solution to the reduced antibody with gentle stirring.

    • Incubate the reaction at 4°C to 25°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

    • Incubate for an additional 20-30 minutes.

  • Purification:

    • Purify the ADC from unconjugated payload and other small molecules using Size Exclusion Chromatography (SEC) or TFF.

Protocol 2: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a framework for quantifying high molecular weight (HMW) species (aggregates) in an ADC sample.

  • Instrumentation and Column:

    • Use an HPLC or UPLC system equipped with a UV detector.

    • Select a suitable SEC column for protein separations (e.g., a column with a 200 Å pore size for mAbs and ADCs).[11]

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[4]

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.[2]

  • Chromatographic Run:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume of the prepared ADC sample (e.g., 20 µL).

    • Run the separation at a constant flow rate (e.g., 0.5 mL/min for an analytical column).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram. Aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight fragments.

    • Calculate the percentage of aggregates by dividing the area of the HMW peaks by the total area of all peaks.

Protocol 3: In Vitro Cytotoxicity MTT Assay

This protocol describes how to determine the IC50 of an ADC using a colorimetric MTT assay.[12]

  • Cell Seeding:

    • Seed target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.

    • Incubate the plate for 72-96 hours at 37°C with 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.

Mandatory Visualizations

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody reduction Reduction (e.g., TCEP) mAb->reduction 1. buffer_exchange Buffer Exchange reduction->buffer_exchange 2. conjugation Conjugation with Val-Cit-Payload buffer_exchange->conjugation 3. quenching Quenching (e.g., N-acetylcysteine) conjugation->quenching 4. purification Purification (SEC or TFF) quenching->purification 5. final_adc Purified ADC purification->final_adc Final Product ValCit_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc_circulating ADC in Circulation binding Binding to Tumor Antigen adc_circulating->binding internalization Internalization (Endocytosis) binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Cathepsin B Cleavage of Val-Cit lysosome->cleavage release Payload Release cleavage->release apoptosis Apoptosis release->apoptosis

References

Validation & Comparative

A Head-to-Head Comparison of Val-Cit and Val-Ala Linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. Among the most widely utilized cleavable linkers are the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). Both are designed for selective cleavage by lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells. This guide provides a comprehensive comparison of Val-Cit and Val-Ala linkers, supported by experimental data and detailed protocols to inform rational ADC design and development.

Mechanism of Action: Protease-Mediated Payload Release

Both Val-Cit and Val-Ala linkers are incorporated into ADCs to connect a potent cytotoxic payload to a monoclonal antibody (mAb). The fundamental principle behind their mechanism

A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody to the cytotoxic payload and significantly influencing its therapeutic index. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, and consequently, the ADC's efficacy, toxicity, and pharmacokinetic profile. This guide provides an objective in vivo comparison of these two major linker classes, supported by experimental data and detailed methodologies.

Mechanisms of Payload Release: A Tale of Two Linkers

The fundamental difference between cleavable and non-cleavable linkers lies in how they release the cytotoxic payload. Cleavable linkers are designed to be labile in the intracellular environment, utilizing enzymatic cleavage or chemical conditions to free the drug. In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the drug, which remains attached to its amino acid linker.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC Internalization Endosome_C Endosome ADC_C->Endosome_C Lysosome_C Lysosome Endosome_C->Lysosome_C Cleavage Enzymatic/Chemical Cleavage Lysosome_C->Cleavage Payload_C Released Payload Cleavage->Payload_C Target_C Cellular Target (e.g., DNA) Payload_C->Target_C Bystander Bystander Effect Payload_C->Bystander ADC_NC ADC Internalization Endosome_NC Endosome ADC_NC->Endosome_NC Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_NC Payload-Linker-Amino Acid Complex Degradation->Payload_NC Target_NC Cellular Target (e.g., DNA) Payload_NC->Target_NC

Caption: Intracellular processing of ADCs with cleavable vs. non-cleavable linkers.

In Vivo Performance: A Head-to-Head Comparison

The choice of linker has profound implications for the in vivo behavior of an ADC. The following sections summarize key performance metrics based on preclinical studies.

Efficacy in Xenograft Models

The efficacy of ADCs is typically evaluated in tumor xenograft models, where tumor growth inhibition (TGI) is the primary endpoint.

Linker TypeADC ExampleTargetPayloadXenograft ModelKey Efficacy Finding
Cleavable Trastuzumab-vc-MMAEHER2MMAEN87 Gastric CancerDemonstrated potent anti-tumor activity and bystander killing effect.
Non-cleavable Trastuzumab-mcc-DM1 (T-DM1)HER2DM1KPL-4 Breast CancerShowed significant tumor regression, with efficacy dependent on target expression.
Cleavable Inotuzumab ozogamicinCD22CalicheamicinCD22+ ALLResulted in complete tumor regressions in disseminated leukemia models.
Non-cleavable Gemtuzumab ozogamicinCD33CalicheamicinHL-60 AMLEfficacy is linked to the internalization and degradation of the ADC.
Toxicity and Maximum Tolerated Dose (MTD)

The toxicity profile often dictates the therapeutic window of an ADC. The MTD is a critical parameter determined in preclinical toxicology studies.

Linker TypeCommon ToxicitiesMTD Observation
Cleavable Off-target toxicities due to premature linker cleavage in circulation. Myelosuppression is common.Generally, a lower MTD may be observed due to less stability in plasma.
Non-cleavable On-target, off-tumor toxicities. Hepatotoxicity can be a concern.Often associated with a higher MTD due to greater stability and reduced off-target payload release.
Pharmacokinetics (PK)

The PK profile of an ADC determines its exposure and half-life in circulation.

Linker TypeADC Half-lifePayload ExposureKey PK Characteristic
Cleavable Generally shorter ADC half-life due to potential premature cleavage.Higher levels of free payload may be detected in plasma.PK profile can be more variable depending on the cleavage mechanism.
Non-cleavable Typically longer ADC half-life, closely mirroring the antibody.Minimal free payload in circulation; payload is primarily detected as the catabolite.More stable and predictable PK profile.

Experimental Protocols: A Methodological Overview

The data presented above are derived from standardized preclinical in vivo studies. Below are generalized protocols for key experiments.

In Vivo Efficacy (Xenograft) Study

A typical workflow for assessing in vivo efficacy is as follows:

A Tumor Cell Implantation B Tumor Growth (to ~100-200 mm³) A->B C Randomization into Treatment Groups B->C D ADC Administration (e.g., i.v.) C->D E Tumor Volume & Body Weight Monitoring D->E F Endpoint Analysis (TGI, Regressions) E->F

Caption: Standard workflow for an in vivo xenograft efficacy study.

  • Cell Line and Animal Model: Select a relevant cancer cell line and an appropriate immunodeficient mouse model (e.g., BALB/c nude or NSG).

  • Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (vehicle control, cleavable ADC, non-cleavable ADC).

  • Dosing: Administer the ADCs, typically via intravenous injection, at specified dose levels and schedules.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size or after a predetermined period. Tumor Growth Inhibition (TGI) is calculated.

Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use a relevant rodent or non-rodent species.

  • Dose Escalation: Administer single or multiple doses of the ADC in escalating dose cohorts.

  • Monitoring: Observe animals for clinical signs of toxicity, body weight changes, and mortality for a specified period (e.g., 14-28 days).

  • Analysis: Collect blood for hematology and clinical chemistry analysis. Conduct full necropsy and histopathological examination of tissues.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.

Pharmacokinetic Study
  • Animal Model: Typically conducted in rodents (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single intravenous dose of the ADC.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-dose.

  • Bioanalysis: Use methods like ELISA to measure total antibody and ADC concentrations, and LC-MS/MS to quantify the free payload and/or catabolites in plasma.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, and half-life using non-compartmental analysis.

Conclusion

The selection of a cleavable versus a non-cleavable linker is a critical decision in ADC design, with no single choice being universally superior.

  • Cleavable linkers can offer the advantage of a "bystander effect," where the released, membrane-permeable payload can kill adjacent, antigen-negative tumor cells. This can be particularly beneficial in tumors with heterogeneous antigen expression. However, this comes at the potential cost of lower stability and increased off-target toxicity.

  • Non-cleavable linkers provide greater stability in circulation, often leading to a better safety profile and more predictable pharmacokinetics. Their efficacy is tightly linked to antigen expression and lysosomal degradation, making them a more targeted, but potentially less broadly effective, option in heterogeneous tumors.

Ultimately, the optimal linker strategy depends on the specific target, the properties of the payload, and the characteristics of the tumor microenvironment. A thorough in vivo evaluation, as outlined in this guide, is essential to empirically determine the most promising ADC candidate for clinical development.

Validating Cathepsin B Cleavage Specificity of Novel Val-Cit Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has been a cornerstone in the design of antibody-drug conjugates (ADCs), prized for its selective cleavage by the lysosomal protease cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This targeted release of cytotoxic payloads enhances the therapeutic window of ADCs.[2] However, the quest for improved stability, specificity, and efficacy has led to the development of novel Val-Cit analogs. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed protocols to aid in their validation.

Comparative Performance of Cathepsin B-Cleavable Linkers

The cleavage efficiency of different dipeptide linkers by cathepsin B is a critical determinant of an ADC's potency. While comprehensive, standardized kinetic data (kcat and Km) for full ADC constructs are not always readily available in published literature, comparative analyses using model substrates offer valuable insights.[3][4]

Below is a summary of the relative cleavage performance of common Val-Cit analogs compared to the traditional Val-Cit linker.

Dipeptide LinkerKey FeaturesRelative Cleavage Rate by Cathepsin B (Compared to Val-Cit)
Val-Cit The benchmark cathepsin B-cleavable linker with high cleavage efficiency.[1]1x
Val-Ala Exhibits lower hydrophobicity, which can reduce ADC aggregation.[1]~0.5x[3]
Glu-Val-Cit A tripeptide linker designed for increased stability in mouse plasma, addressing a common challenge in preclinical evaluation.[1]Data not consistently available
cBu-Cit A peptidomimetic linker with a cyclobutane modification that demonstrates enhanced specificity for Cathepsin B over other proteases.[1]Data not consistently available
Phe-Lys Cleaved significantly faster than Val-Cit by isolated Cathepsin B. However, in lysosomal extracts, the cleavage rates are similar, suggesting the involvement of other proteases.~30x[3]

Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions, the nature of the conjugated payload, and the assay used.

Mechanism of Action: Cathepsin B-Mediated Payload Release

The cleavage of the Val-Cit linker by cathepsin B is the initiating step in a self-immolative cascade that liberates the cytotoxic payload. This process ensures that the drug is released in its fully active form within the target cell.

Cathepsin_B_Cleavage_Pathway Mechanism of Val-Cit-PABC Linker Cleavage ADC Antibody-Drug Conjugate (ADC) with Val-Cit-PABC Linker Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Acidic pH Cleavage Enzymatic Cleavage of Val-Cit Bond CathepsinB->Cleavage Recognizes & Cleaves Dipeptide UnstableIntermediate Unstable p-aminobenzyl alcohol Intermediate Cleavage->UnstableIntermediate SelfImmolation 1,6-Elimination (Self-Immolation) UnstableIntermediate->SelfImmolation Payload Active Cytotoxic Payload SelfImmolation->Payload Byproducts CO2 + Aromatic Remnant SelfImmolation->Byproducts Experimental_Workflow Experimental Workflow for Validating Cathepsin B Cleavage cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Interpretation Reagents Prepare Buffers and Substrate/ADC Solutions ActivateEnzyme Activate Cathepsin B with DTT Reagents->ActivateEnzyme InitiateReaction Initiate Reaction with Activated Enzyme ActivateEnzyme->InitiateReaction ReactionSetup Set up Reaction in 96-well Plate ReactionSetup->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate TimePoints Collect Aliquots at Various Time Points Incubate->TimePoints Kinetics Measure Fluorescence for Kinetic Parameters Incubate->Kinetics For fluorogenic substrates Quench Quench Reaction TimePoints->Quench LCMS Quantify Payload Release (LC-MS/MS) Quench->LCMS DataAnalysis Analyze Data and Determine Kinetic Constants LCMS->DataAnalysis Kinetics->DataAnalysis Compare Compare Performance of Val-Cit Analogs DataAnalysis->Compare

References

Val-Cit Linker Stability: A Comparative Analysis in Human vs. Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Antibody-Drug Conjugate Development

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), valued for its susceptibility to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells. This targeted release mechanism is engineered to minimize systemic toxicity and widen the therapeutic window. However, a critical factor in the preclinical development of ADCs is the pronounced difference in Val-Cit linker stability in plasma from different species, most notably between humans and mice. This guide provides an objective comparison of Val-Cit linker stability in human and mouse plasma, supported by experimental data and detailed methodologies, to inform the design and interpretation of preclinical studies.

A primary finding from numerous studies is that the Val-Cit linker demonstrates high stability in human plasma but is markedly less stable in mouse plasma.[1][2][3] This is not a minor variation but a fundamental difference in the enzymatic makeup of the plasma between the two species. The premature cleavage of the Val-Cit linker in mouse plasma can result in off-target toxicity and reduced efficacy in murine models, complicating the translation of preclinical findings to human clinical trials.[1]

The key enzyme responsible for the instability of the Val-Cit linker in mouse plasma is carboxylesterase 1c (Ces1c).[1][4] This enzyme, present in rodent plasma, can hydrolyze the amide bond within the Val-Cit-PABC (para-aminobenzyl carbamate) structure, leading to premature release of the cytotoxic payload.[4]

Quantitative Data on Linker Stability

The following table summarizes quantitative data from studies comparing the stability of ADCs with Val-Cit linkers in human and mouse plasma.

Linker TypeSpeciesIncubation Time% Intact ADC / % Payload ReleaseReference
Val-CitHuman28 daysNo significant degradation observed[2][5][6]
Val-CitMouse14 days>95% loss of conjugated payload[2][6]
Val-Cit ADCMouse-Half-life of approximately 2 days in vivo[3]
Glu-Val-Cit (EVCit)Human28 daysNo significant degradation observed[5]
Glu-Val-Cit (EVCit)Mouse14 daysAlmost no linker cleavage[1]

Signaling Pathways and Cleavage Mechanisms

The intended and unintended cleavage pathways for a Val-Cit linker are crucial to understanding its differential stability.

cluster_human Human Plasma (High Stability) cluster_mouse Mouse Plasma (Low Stability) ADC_Human ADC with Val-Cit Linker Tumor_Cell Tumor Cell (Internalization) ADC_Human->Tumor_Cell Circulation Lysosome Lysosome Tumor_Cell->Lysosome Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Payload_Release_H Payload Release (Intended) Cathepsin_B->Payload_Release_H Cleavage ADC_Mouse ADC with Val-Cit Linker Ces1c Carboxylesterase 1c (Ces1c) ADC_Mouse->Ces1c Circulation Payload_Release_M Premature Payload Release (Unintended) Ces1c->Payload_Release_M Cleavage Reduced_Efficacy Reduced Efficacy & Off-Target Toxicity Payload_Release_M->Reduced_Efficacy

Caption: Intended vs. Unintended Val-Cit Linker Cleavage.

Experimental Protocols

Accurate assessment of ADC stability in plasma is crucial for preclinical development. The most common methods are in vitro plasma stability assays analyzed by ELISA and liquid chromatography-mass spectrometry (LC-MS).[5][7]

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in human and mouse plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC) with a Val-Cit linker

  • Human plasma (citrate-anticoagulated)

  • Mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Analytical system (e.g., LC-MS/MS, ELISA)

Methodology:

  • Preparation: Pre-warm human and mouse plasma to 37°C. Prepare a stock solution of the ADC in PBS.

  • Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Incubate the samples at 37°C.[7]

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 3, 7, 14, 28 days).[6][7]

  • Quenching: Stop the reaction at each time point by adding a quenching solution.

  • Sample Processing: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant for analysis.[1]

  • Analysis:

    • Quantification of Intact ADC (ELISA-based):

      • Coat a 96-well plate with an antigen specific to the ADC's antibody.

      • Add plasma samples, allowing the intact ADC to bind to the antigen.

      • Use a labeled secondary antibody that binds to the payload to detect the intact ADC.

      • A substrate is added, and the resulting signal, which is proportional to the amount of intact ADC, is measured.[7]

    • Quantification of Free Payload (LC-MS/MS-based):

      • Precipitate proteins in the plasma samples using an organic solvent.

      • Collect the supernatant containing the free payload after centrifugation.

      • Quantify the concentration of the free payload using a validated LC-MS/MS method.[7]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life (t½) in each plasma type.[7]

cluster_workflow Experimental Workflow: In Vitro Plasma Stability Assay Start Start Preparation Prepare ADC Stock Pre-warm Plasma Start->Preparation Incubation Spike ADC into Human & Mouse Plasma Incubate at 37°C Preparation->Incubation Sampling Collect Aliquots at Defined Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Processing Protein Precipitation & Centrifugation Quenching->Processing Analysis Quantify Intact ADC (ELISA) or Free Payload (LC-MS/MS) Processing->Analysis Data_Analysis Plot Data vs. Time Calculate Half-life Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Plasma Stability Assay.

Conclusion and Recommendations

The significant instability of the Val-Cit linker in mouse plasma compared to human plasma is a critical consideration for ADC development. This discrepancy, driven by the activity of mouse carboxylesterase 1c, can lead to misleading results in preclinical efficacy and toxicity studies.

For researchers and drug development professionals, the following recommendations are crucial:

  • Thoroughly Characterize Stability: Always perform in vitro plasma stability assays using both human and mouse plasma early in the development process.

  • Consider Alternative Linkers: For preclinical studies in mice, utilizing ADCs with linkers designed to be stable in both human and mouse plasma, such as the Glu-Val-Cit (EVCit) linker, is highly recommended to obtain more translatable data.[4][5]

  • Interpret Murine Data with Caution: If using a Val-Cit linker in mouse models, be aware of the potential for premature payload release and its impact on the observed therapeutic window and toxicity profile.

References

The Bystander Effect: A Comparative Guide to Val-Cit-Payload Conjugates in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload for an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic efficacy. The valine-citrulline (Val-Cit) linker, a cathepsin B-cleavable dipeptide, is a widely utilized component in ADCs, designed to release its potent cargo within the lysosomal compartment of cancer cells. A key attribute of many Val-Cit-payload conjugates is their ability to induce a "bystander killing effect," a phenomenon where the released payload diffuses from the target antigen-positive cancer cell to kill neighboring antigen-negative tumor cells. This guide provides a comprehensive comparison of the bystander killing effect of different Val-Cit-payload conjugates, supported by experimental data and detailed methodologies.

The heterogeneity of tumors, characterized by varied antigen expression, poses a significant challenge to targeted therapies. The bystander effect is a crucial mechanism to overcome this limitation, enhancing the therapeutic reach of ADCs to eradicate a broader population of cancer cells within the tumor microenvironment.[1] The primary determinant of a payload's ability to mediate this effect is its physicochemical properties, particularly its membrane permeability upon release.

Mechanism of Val-Cit Linker Cleavage and Bystander Killing

The mechanism of action for a Val-Cit-payload ADC begins with the binding of the monoclonal antibody component to its specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome. Within the acidic environment of the lysosome, the enzyme cathepsin B, which is often upregulated in tumor cells, cleaves the Val-Cit dipeptide linker. This cleavage triggers a self-immolative cascade of the p-aminobenzyl carbamate (PAB) spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm.

If the released payload is membrane-permeable, it can then diffuse across the plasma membrane of the target cell into the extracellular space and subsequently be taken up by adjacent tumor cells, regardless of their antigen expression status, thereby inducing the bystander killing effect.

Bystander_Killing_Mechanism Mechanism of Val-Cit ADC Bystander Killing cluster_circulation Circulation cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC ADC in Circulation Binding 1. ADC binds to cell surface antigen ADC->Binding Internalization 2. Receptor-mediated endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Release 5. Payload Release (e.g., MMAE) Cleavage->Release Target_Apoptosis 6a. Target Cell Apoptosis Release->Target_Apoptosis Diffusion 6b. Permeable payload diffuses out of cell Release->Diffusion Uptake 7. Uptake by bystander cell Diffusion->Uptake Bystander_Apoptosis 8. Bystander Cell Apoptosis Uptake->Bystander_Apoptosis

Mechanism of Val-Cit ADC bystander killing.

Comparative Analysis of Val-Cit Payloads

The capacity of a Val-Cit conjugate to induce a potent bystander effect is intrinsically linked to the properties of its payload. Here, we compare several common payloads.

Payload ClassExample PayloadsKey Characteristics Affecting Bystander EffectGeneral Bystander Potential
Auristatins Monomethyl Auristatin E (MMAE)High membrane permeability due to its hydrophobic and neutral nature.[2]High
Monomethyl Auristatin F (MMAF)Low membrane permeability due to a charged C-terminal phenylalanine.[2]Low to None
Camptothecins SN-38Moderately permeable.Moderate
Deruxtecan (DXd)High membrane permeability.[3]High
Pyrrolobenzodiazepines (PBDs) PBD DimerHigh potency and membrane permeability.[1]High
Quantitative Assessment of Bystander Killing

The bystander effect is typically quantified using in vitro co-culture assays where antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then measured to determine the extent of bystander killing, often expressed as an IC50 value (the concentration of ADC that inhibits 50% of the bystander cell growth).

The following table summarizes representative data from various studies. It is important to note that these values are not directly comparable due to differences in experimental conditions (e.g., cell lines, co-culture ratios, incubation times).

Val-Cit-Payload ConjugateAntigen-Positive Cell LineAntigen-Negative Cell LineBystander Killing OutcomeReference
Trastuzumab-vc-MMAE N87 (HER2+)GFP-MCF7 (HER2-)Increased bystander killing with a higher ratio of Ag+ cells.[4][4]
Anti-CD30-vc-MMAE Karpas 299 (CD30+)Karpas-35R (CD30-)Induced remission in tumors with 70-80% CD30+ cells.[1][1]
Anti-CD30-vc-MMAF Karpas 299 (CD30+)Karpas-35R (CD30-)Killed only CD30+ cells, no significant bystander effect observed.[1][1]
Trastuzumab-DXd (DS-8201a) KPL-4 (HER2+)MDA-MB-468 (HER2-)Significant killing of both HER2+ and HER2- cells in co-culture.
Anti-CD30-PBD Karpas 299 (CD30+)Karpas-35R (CD30-)Induced remission in tumors with 40%, 70%, and 80% CD30+ cells, suggesting a very potent bystander effect.[1][1]

Experimental Protocols

Accurate assessment of the bystander killing effect is crucial for the preclinical evaluation of ADCs. The two most common in vitro methods are the co-culture bystander assay and the conditioned medium transfer assay.

In Vitro Co-Culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.

Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the free payload. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

  • Co-culture Seeding: Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with a serial dilution of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having a minimal direct effect on the Ag- monoculture.

  • Incubation: Incubate the plates for a period sufficient to observe cell death, typically 72-120 hours.

  • Analysis: Quantify the viability of the Ag- cell population using flow cytometry or high-content imaging to detect the fluorescent signal. The results are then used to calculate the IC50 for the bystander effect.

CoCulture_Workflow Co-Culture Bystander Assay Workflow Start Start Seed_Cells 1. Seed Ag+ and fluorescent Ag- cells in co-culture Start->Seed_Cells Add_ADC 2. Add serial dilutions of ADC Seed_Cells->Add_ADC Incubate 3. Incubate for 72-120 hours Add_ADC->Incubate Analyze 4. Analyze viability of fluorescent Ag- cells Incubate->Analyze Calculate_IC50 5. Calculate Bystander IC50 Analyze->Calculate_IC50 End End Calculate_IC50->End

Co-Culture Bystander Assay Workflow.
Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the culture medium from the antigen-positive cells and is capable of killing antigen-negative cells.

Methodology:

  • Prepare Conditioned Medium: Seed Ag+ cells and treat them with the ADC for 48-72 hours.

  • Collect Supernatant: Collect the culture supernatant, which now contains the released payload (conditioned medium).

  • Treat Ag- Cells: Add the conditioned medium to a separate culture of Ag- cells.

  • Incubation and Analysis: Incubate the Ag- cells for an additional 48-72 hours and then assess their viability using standard methods like MTT or CellTiter-Glo assays.

Conclusion

The bystander killing effect is a pivotal attribute of Val-Cit-payload ADCs, offering a significant therapeutic advantage in the treatment of heterogeneous tumors. The extent of this effect is primarily governed by the membrane permeability of the released payload. Payloads such as MMAE, DXd, and PBD dimers, which are highly permeable, demonstrate a potent bystander effect. In contrast, less permeable payloads like MMAF exhibit minimal to no bystander killing. The rigorous preclinical assessment of the bystander effect using standardized in vitro assays is essential for the rational design and selection of next-generation ADCs with an optimized therapeutic window.

References

Head-to-Head Comparison of Val-Cit and Glucuronide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology dictates the ADC's stability in circulation, its mechanism of payload release, and its overall therapeutic index. This guide provides a comprehensive, data-driven comparison of two prominent classes of cleavable linkers: the protease-sensitive valine-citrulline (Val-Cit) linker and the β-glucuronidase-labile glucuronide linker.

Mechanism of Action: Distinct Enzymatic Triggers

The fundamental difference between Val-Cit and glucuronide linkers lies in their cleavage mechanisms, which rely on distinct enzymes that are often overexpressed in the tumor microenvironment or within tumor cells.[1]

Val-Cit Linker: This dipeptide-based linker is designed to be a substrate for lysosomal proteases, most notably Cathepsin B.[1][2] Cathepsin B is a cysteine protease frequently upregulated in various cancer types.[1] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the acidic environment of the lysosome provides the optimal conditions for Cathepsin B to cleave the peptide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer, initiating the release of the cytotoxic payload.[2][3][4] Other lysosomal proteases such as Cathepsins L, S, and F can also cleave the Val-Cit linker.[4]

Glucuronide Linker: This linker incorporates a glucuronic acid moiety that is specifically cleaved by β-glucuronidase.[1][5] This enzyme is abundant in the lysosomal compartments of cells and can also be found at elevated levels in the tumor microenvironment of many solid tumors.[1][5] Following enzymatic cleavage of the glucuronide, a self-immolative cascade is triggered, leading to the release of the active cytotoxic payload.[1] The hydrophilic nature of the glucuronide moiety can also offer advantages in terms of ADC solubility and reduced aggregation, particularly with hydrophobic payloads.[6][7]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from comparative studies of Val-Cit and glucuronide linkers.

FeatureVal-Cit LinkerGlucuronide LinkerKey Considerations
Primary Cleavage Mechanism Enzymatic cleavage by Cathepsin B and other lysosomal proteases.[3][8]Enzymatic cleavage by β-glucuronidase.[5][8]Efficacy is dependent on the expression levels of the respective enzymes in the target tumor tissue.[8]
Plasma Stability (Human) Generally high, with a reported half-life of over 230 days in one study.[8][9]High stability.[6]Both linkers are designed for high stability in human circulation to minimize premature payload release.
Plasma Stability (Mouse) Significant instability due to susceptibility to cleavage by carboxylesterase 1c (Ces1c).[8][10]High stability.[8]The instability of the Val-Cit linker in mouse plasma is a critical factor for preclinical evaluation in rodent models, sometimes necessitating modified linkers like Glu-Val-Cit.[8][10]
Plasma Stability (Rat) A Val-Cit-PABC-MMAF conjugate showed a half-life of ~6 days.[9]A β-glucuronide-MMAF conjugate was reported to have an extrapolated half-life of 81 days.[8][9]Glucuronide linkers demonstrate higher stability in rat plasma compared to their Val-Cit counterparts.[9][11]
Hydrophilicity & Aggregation The Val-Cit-PAB moiety is relatively hydrophobic, which can contribute to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[8][]The glucuronide moiety is highly hydrophilic, which can improve the solubility of the ADC and reduce aggregation.[6][7][8]Increased hydrophilicity can lead to improved pharmacokinetics.[8] Glucuronide-linked conjugates have shown minimal aggregation (<5%) compared to up to 80% in dipeptide-linked ADCs in some studies.[]
Bystander Effect Capable of inducing a potent bystander effect with membrane-permeable payloads like MMAE.[13][14]As effective as Val-Cit in mediating bystander killing in vivo when delivering the same membrane-permeable payload (MMAE).[13][15]The bystander effect, the killing of neighboring antigen-negative cells, is crucial for efficacy in heterogeneous tumors.[13][15]
In Vitro Cytotoxicity (IC50) Highly potent, with low nanomolar to picomolar IC50 values against target-expressing cell lines.[1] A Val-Cit-MMAE ADC showed an IC50 of 14.3 pM against a HER2-positive cell line.[9][16]Also demonstrates high potency.[1] A glucuronide-MMAE ADC was reported to have an IC50 of 8.8 pM against the same HER2-positive cell line, suggesting potentially higher potency in this instance.[9][16]IC50 values are highly dependent on the payload, antibody, and target cell line.[1]
In Vivo Efficacy Has been clinically validated in several approved ADCs and can lead to significant tumor growth inhibition and regression.[1][]Can produce highly efficacious ADCs. In one head-to-head comparison in a xenograft model, ADCs with β-glucuronide linkers were more efficacious than those with Val-Cit linkers at the same DAR.[11][]Both linker types can be used to create highly effective ADCs. The choice may depend on the specific preclinical model and desired therapeutic window.

Mandatory Visualization

G cluster_val_cit Val-Cit Linker Cleavage Pathway cluster_glucuronide Glucuronide Linker Cleavage Pathway ADC_VC ADC-Val-Cit-PABC-Payload Internalization_VC Receptor-Mediated Endocytosis ADC_VC->Internalization_VC 1. Binding to Tumor Antigen Lysosome_VC Lysosome (Low pH) Cathepsin B Internalization_VC->Lysosome_VC 2. Trafficking Cleavage_VC Peptide Bond Cleavage Lysosome_VC->Cleavage_VC 3. Enzymatic Action Self_Immolation_VC PABC Self-Immolation Cleavage_VC->Self_Immolation_VC 4. Linker Fragmentation Payload_Release_VC Active Payload Self_Immolation_VC->Payload_Release_VC 5. Release ADC_Glu ADC-Glucuronide-Payload Internalization_Glu Receptor-Mediated Endocytosis ADC_Glu->Internalization_Glu 1. Binding to Tumor Antigen Lysosome_Glu Lysosome β-glucuronidase Internalization_Glu->Lysosome_Glu 2. Trafficking Cleavage_Glu Glycosidic Bond Cleavage Lysosome_Glu->Cleavage_Glu 3. Enzymatic Action Self_Immolation_Glu Self-Immolation Cascade Cleavage_Glu->Self_Immolation_Glu 4. Linker Fragmentation Payload_Release_Glu Active Payload Self_Immolation_Glu->Payload_Release_Glu 5. Release

Caption: Intracellular cleavage pathways of Val-Cit and glucuronide linkers.

G cluster_workflow Experimental Workflow for In Vitro Plasma Stability Assay Start Start: ADC Sample Incubation Incubate ADC in Plasma (e.g., Human, Mouse, Rat) at 37°C Start->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quench Quench Reaction (e.g., Acetonitrile Precipitation) Timepoints->Quench Analysis Analyze by LC-MS/MS or ELISA Quench->Analysis Data Quantify Intact ADC and Released Payload Analysis->Data End End: Determine Half-life Data->End

Caption: Workflow for assessing ADC plasma stability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADC performance.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of premature payload release from an ADC in plasma from different species.[8]

Methodology:

  • Preparation: Dilute the ADC to a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) from the desired species.

  • Incubation: Incubate the samples at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 3, 7, 14 days), withdraw aliquots of the plasma-ADC mixture.

  • Quenching: Immediately quench the reaction to stop enzymatic activity, for example, by adding 3 volumes of cold acetonitrile to precipitate plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the ADC and any released payload.

  • Analysis: Analyze the samples by a validated method such as liquid chromatography-mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA) to quantify the amount of intact ADC and/or the released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining over time and calculate the half-life of the ADC in plasma.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To determine the susceptibility and kinetics of linker cleavage by Cathepsin B.[18]

Methodology:

  • Enzyme Activation: Activate purified human Cathepsin B according to the manufacturer's instructions, typically in an assay buffer at an acidic pH (e.g., pH 5.0) containing a reducing agent like DTT.

  • Reaction Setup: Prepare reaction mixtures containing the activated Cathepsin B and the ADC construct in the assay buffer.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points, take aliquots from the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding a protease inhibitor or by rapid pH change.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.

  • Controls:

    • No-Enzyme Control: Incubate the ADC in the assay buffer without Cathepsin B to assess linker stability under the assay conditions.[18]

    • Inhibitor Control: Pre-incubate activated Cathepsin B with a known inhibitor to confirm that the observed cleavage is enzyme-specific.[18]

  • Kinetic Analysis (Optional): To determine kinetic constants (Km and kcat), perform the assay with varying substrate (ADC) concentrations and measure the initial reaction velocities.[18] Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.[18]

Protocol 3: Bystander Killing Assay (In Vitro)

Objective: To quantitatively evaluate the ability of an ADC to kill neighboring antigen-negative cells.[13][15]

Methodology:

  • Cell Line Preparation: Use two cell lines: an antigen-positive (Ag+) line that is the target of the ADC, and an antigen-negative (Ag-) line. The Ag- cells should be labeled, for example, with a fluorescent protein like GFP, to distinguish them from the Ag+ cells.

  • Co-culture Setup: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10). Also, seed monocultures of Ag+ and Ag- cells as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with a serial dilution of the ADC. Include an untreated control.

  • Incubation: Incubate the cells for a period sufficient to allow for ADC processing and payload diffusion (e.g., 72-120 hours).

  • Viability Assessment: Measure the viability of the Ag- cell population. If using fluorescently labeled Ag- cells, this can be done using flow cytometry or high-content imaging to specifically count the viable labeled cells. Alternatively, cell viability can be measured using assays such as MTT or CellTiter-Glo, with appropriate methods to distinguish between the two cell populations.[13]

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture treated with the ADC. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.[13] Calculate the IC50 values for the killing of Ag- cells in the co-culture to quantify the potency of the bystander effect.[13]

Conclusion

Both Val-Cit and glucuronide linkers are powerful tools in the design of effective and safe ADCs. The Val-Cit linker is a well-established and clinically validated platform, known for its efficient, protease-mediated payload release and its ability to induce a potent bystander effect.[3] However, its instability in mouse plasma is a significant consideration for preclinical development.[1]

The glucuronide linker offers several key advantages, including high plasma stability across different species and increased hydrophilicity, which can mitigate issues with ADC aggregation.[8][11] Its distinct cleavage mechanism by β-glucuronidase provides an alternative targeting strategy.[5] Preclinical data suggests that its capacity to mediate a bystander effect is comparable to that of the Val-Cit linker when paired with a membrane-permeable payload.[15]

Ultimately, the choice between a Val-Cit and a glucuronide linker will depend on the specific therapeutic target, the physicochemical properties of the payload, the intended preclinical models, and the desired overall profile of the ADC. A thorough in vitro and in vivo evaluation is essential to determine the optimal linker for any given ADC candidate.

References

The Crucial Balancing Act: How Linker Modifications Steer ADC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) is a multifaceted challenge. At the heart of this challenge lies the linker, the molecular bridge connecting a potent cytotoxic payload to a targeted monoclonal antibody. The linker's chemical architecture is not merely a tether; it is a critical determinant of the ADC's stability, safety, and ultimately, its pharmacokinetic (PK) profile. This guide provides an objective comparison of how different linker modifications—specifically cleavability and hydrophilicity—impact the in vivo fate of ADCs, supported by experimental data and detailed methodologies.

The fundamental role of the linker is to ensure the ADC remains intact in systemic circulation, preventing premature release of the toxic payload that could lead to off-target toxicity.[1] Conversely, upon reaching the tumor microenvironment, the linker must facilitate the efficient release of the payload to exert its cytotoxic effect.[2] This delicate balance between stability and payload release is profoundly influenced by the linker's properties.

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Release Strategies

The primary classification of linkers is based on their mechanism of payload release: cleavable and non-cleavable.[3]

Cleavable linkers are designed to be selectively degraded by specific triggers prevalent in the tumor microenvironment or within cancer cells, such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment (high glutathione concentration).[1] This targeted release mechanism can lead to a "bystander effect," where the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[]

Non-cleavable linkers , on the other hand, release the payload only after the complete lysosomal degradation of the antibody component.[1] This results in a payload-linker-amino acid complex, which is typically less membrane-permeable, thereby minimizing the bystander effect.[] However, this strategy often leads to greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[3]

The Hydrophilicity Factor: Enhancing In Vivo Performance

The hydrophobicity of many cytotoxic payloads can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[2] Introducing hydrophilic components into the linker, such as polyethylene glycol (PEG) chains, can significantly improve the ADC's pharmacokinetic properties.[2][5] Hydrophilic linkers can create a hydration shell around the ADC, which can reduce aggregation, decrease non-specific uptake by tissues like the liver, and prolong circulation half-life.[2][6] This enhanced stability and circulation time can lead to greater accumulation of the ADC at the tumor site and improved therapeutic efficacy.[6]

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters from preclinical studies, illustrating the impact of different linker modifications on ADC performance.

Linker TypeLinker ChemistryADC ModelAnimal ModelHalf-life (t½)Clearance (CL)Area Under the Curve (AUC)Reference
Cleavable Triglycyl peptide (CX)Anti-tumor ADC-DM1Mouse9.9 days0.7 mL/h/kg15,225 h·µg/mL[2]
Non-cleavable SMCCAnti-tumor ADC-DM1Mouse10.4 days0.7 mL/h/kg14,370 h·µg/mL[2]
Cleavable Val-Cit-PABCTrastuzumab-MMAEMouse---[7]
Cleavable Val-Ala-PABCTrastuzumab-MMAEMouseComparable to Val-CitComparable to Val-CitComparable to Val-Cit[7]
Hydrophilic (Pendant PEG) Amide-coupled with two pendant 12-unit PEG chainsTrastuzumab-DM1Mouse-Slower than linear PEGHigher than linear PEG[5]
Hydrophilic (Linear PEG) Amide-coupled with one linear 24-unit PEG chainTrastuzumab-DM1Mouse-Faster than pendant PEGLower than pendant PEG[5]
Hydrophilic (Auristatin Glycoside) MC-Val-Cit-PABCTrastuzumab-MMAU (DAR=4)Mouse--Higher than DAR=8[6]
Hydrophilic (Auristatin Glycoside) MC-Val-Cit-PABCTrastuzumab-MMAU (DAR=8)Mouse--31% lower than DAR=4[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ADC pharmacokinetics. Below are protocols for key experiments cited in this guide.

In Vivo Murine Pharmacokinetic Study

This protocol outlines the general procedure for evaluating the pharmacokinetic profile of an ADC in a mouse model.[8][9]

1. Animal Models and Dosing:

  • Species: Female BALB/c mice (or other appropriate strain), typically 6-8 weeks old.

  • Housing: Maintained under specific pathogen-free conditions with controlled temperature, humidity, and light-dark cycles. Ad libitum access to food and water.

  • Acclimatization: Animals are acclimated for at least one week prior to the study.

  • Dosing: The ADC is administered as a single intravenous (IV) bolus injection, typically via the tail vein, at a specified dose (e.g., 10 mg/kg).[10]

2. Blood Sampling:

  • Blood samples (approximately 30-50 µL) are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 72, and 168 hours) via submandibular or saphenous vein puncture.[8][10]

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation at 2,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.[8]

3. Sample Analysis:

  • The concentrations of total antibody, conjugated antibody (ADC), and free payload in the plasma samples are quantified using validated analytical methods such as ELISA and/or LC-MS/MS.[10]

4. Data Analysis:

  • Plasma concentration-time profiles are generated for each analyte.

  • Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) are calculated using non-compartmental analysis with software like WinNonlin.[11]

Quantification of Total Antibody by ELISA

This protocol describes a sandwich ELISA for the quantification of the total antibody component of an ADC in plasma samples.[12][13][14][15][16]

1. Plate Coating:

  • Coat a 96-well high-binding microplate with a capture antibody (e.g., anti-human IgG Fc specific antibody) diluted in coating buffer (e.g., 100 mM sodium carbonate, pH 9.5) overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Sample and Standard Incubation:

  • Prepare a standard curve using a known concentration of the unconjugated antibody.

  • Dilute plasma samples and standards in assay diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20).

  • Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Detection Antibody Incubation:

  • Add a horseradish peroxidase (HRP)-conjugated detection antibody (e.g., anti-human IgG kappa light chain specific antibody) diluted in assay diluent to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

5. Signal Development and Measurement:

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of the total antibody in the samples by interpolating their absorbance values from the standard curve.

Quantification of Free Payload by LC-MS/MS

This protocol details the quantification of the unconjugated (free) cytotoxic payload in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19][20]

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL plasma sample, add 200 µL of cold acetonitrile containing an internal standard (a stable isotope-labeled version of the payload).

  • Vortex for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the payload from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the payload and the internal standard.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the payload to the internal standard against the concentration of the calibration standards.

  • Quantify the free payload concentration in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows discussed, the following diagrams were generated using the DOT language.

ADC_Mechanism_of_Action cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_C ADC binds to a tumor cell Internalization_C Internalization into endosome/lysosome ADC_C->Internalization_C Cleavage Linker Cleavage (Enzymes, pH, GSH) Internalization_C->Cleavage Payload_Release_C Active Payload Released Cleavage->Payload_Release_C Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_C->Bystander_Effect ADC_NC ADC binds to a tumor cell Internalization_NC Internalization into lysosome ADC_NC->Internalization_NC Degradation Antibody Degradation Internalization_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Complex Released Degradation->Payload_Release_NC

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

PK_Workflow cluster_analysis Analytical Methods Dosing ADC Administration (IV Injection in Mice) Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis Plasma_Separation->Sample_Analysis ELISA ELISA for Total Antibody LCMS_Free LC-MS/MS for Free Payload LCMS_ADC LC-MS/MS for Conjugated ADC PK_Analysis Pharmacokinetic Analysis (Calculate t½, CL, AUC) ELISA->PK_Analysis LCMS_Free->PK_Analysis LCMS_ADC->PK_Analysis

Caption: General workflow for an in vivo ADC pharmacokinetic study.

Conclusion

The linker is a pivotal component in the design of antibody-drug conjugates, with its chemical properties directly influencing the therapeutic's pharmacokinetic profile, efficacy, and safety. The choice between a cleavable and a non-cleavable linker depends on the desired mechanism of action, the nature of the tumor, and the properties of the payload. Furthermore, the incorporation of hydrophilic moieties into the linker has emerged as a key strategy to improve the in vivo performance of ADCs by enhancing their stability and circulation time. A thorough understanding and careful optimization of linker chemistry, supported by robust preclinical pharmacokinetic studies, are essential for the successful development of the next generation of highly effective and well-tolerated ADCs.

References

A Comparative Analysis of In Vitro Potency for Val-Cit Linker-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-study comparison of the half-maximal inhibitory concentration (IC50) values for Antibody-Drug Conjugates (ADCs) utilizing the cleavable valine-citrulline (Val-Cit) linker. The Val-Cit linker is a widely adopted standard in ADC design, valued for its stability in circulation and its susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1] This targeted release mechanism is designed to unleash the potent cytotoxic payload within cancer cells, minimizing off-target toxicity.[1] This comparative analysis aims to equip researchers with data to make informed decisions in the design and development of next-generation ADCs.

Comparative In Vitro Potency of Val-Cit ADCs

The potency of an ADC is critically influenced by the choice of its cytotoxic payload. The following tables summarize the in vitro cytotoxicity (IC50 values) of ADCs constructed with a Val-Cit linker and various payloads across a range of cancer cell lines. It is important to exercise caution when directly comparing these values, as variations in the monoclonal antibody, drug-to-antibody ratio (DAR), and specific experimental conditions can influence the observed potency.[2]

Val-Cit-MMAE ADCs

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization.[3][4]

ADC TargetCancer Cell LineIC50 ValueReference
CD22DoHH2 (Non-Hodgkin Lymphoma)0.02 µg/mL[5]
CD22Granta 519 (Non-Hodgkin Lymphoma)Not specified, but effective[5]
HER2SK-BR-3 (Breast Cancer)5.13 ng/mL[6]
HER2SK-BR-3 (Breast Cancer)1.57 ng/mL[6]
HER2SK-BR-3 (Breast Cancer)2.53 ng/mL[6]
HER2SK-BR-3 (Breast Cancer)2.11 ng/mL[6]
Not SpecifiedSKBR3 (Breast Cancer)410.54 ± 4.9 nM[7]
Not SpecifiedHEK293 (Human Embryonic Kidney)482.86 ± 6.4 nM[7]
TrastuzumabNot specified14.3 pmol/L[3]
Val-Cit-PBD ADCs

Pyrrolobenzodiazepine (PBD) dimers are highly potent DNA-damaging agents.

ADC TargetCancer Cell LineIC50 RangeReference
HER2Various HER2-expressing cell lines10⁻¹¹ - 10⁻⁸ M[8]
Val-Cit-SN-38 ADCs

SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor.

ADC TargetCancer Cell LineIC50 ValueReference
Not SpecifiedCT26 (Colon Carcinoma)Similar to free SN-38[9]
Not SpecifiedHT29 (Colon Adenocarcinoma)1.32 µM (for free SN-38)[9]

Experimental Protocols

Accurate and reproducible assessment of ADC potency is fundamental to preclinical development. The following section details a standard methodology for determining the in vitro cytotoxicity of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to determine the dose-dependent cytotoxic effect of an ADC on cancer cell lines.[1][10]

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC constructs with Val-Cit linker

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[1]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells into separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1][10]

  • ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.[10]

  • Incubation: Incubate the plates for a predetermined period, typically 48 to 144 hours, at 37°C in a humidified incubator with 5% CO2.[1][10]

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for 1-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals. The plate should be shaken gently on an orbital shaker for a few minutes to ensure complete dissolution.[1][2]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).[2]

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in the evaluation of Val-Cit ADCs, the following diagrams are provided.

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (Ag+ and Ag- cells) treatment ADC Treatment cell_seeding->treatment adc_prep ADC Serial Dilution adc_prep->treatment incubation Incubation (48-144h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: A typical experimental workflow for determining the IC50 value of an ADC using the MTT assay.

signaling_pathway Mechanism of Action of Val-Cit ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Val-Cit ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Cathepsin B Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: The intracellular trafficking and payload release pathway of a Val-Cit linker-based ADC.

References

Safety Operating Guide

Navigating the Disposal of Acid-propionylamino-Val-Cit-OH: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of Acid-propionylamino-Val-Cit-OH, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] The disposal procedure for this compound is critically dependent on whether it is in its pure form or conjugated to a cytotoxic payload.

Hazard Identification and Risk Assessment

This compound is a component of ADCs, which are designed to deliver potent cytotoxic agents specifically to target cells. The Val-Cit moiety is designed to be cleaved by enzymes like cathepsin B, which are present in the lysosomes of cells.[2] While the unconjugated linker itself may not possess the high toxicity of the final ADC, it must be handled with care as a chemical substance.

The primary hazard consideration arises when this linker is conjugated to a cytotoxic molecule. In such cases, the resulting ADC must be treated as a hazardous substance, with disposal protocols dictated by the nature of the cytotoxic payload. For instance, if conjugated to a potent microtubule/tubulin inhibitor, the entire compound is considered highly toxic.

A comprehensive risk assessment should be conducted prior to any handling or disposal activities. This involves reviewing all available safety data, understanding the chemical properties of the substance, and considering its use in the specific experimental context.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound, especially when it is part of a larger, potentially cytotoxic conjugate. The following table summarizes the recommended PPE.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents dermal absorption of the compound. The outer glove should be changed immediately upon contamination.
Eye/Face Protection Safety goggles or a face shield.Protects against splashes and aerosols.
Lab Coat A disposable lab coat or a dedicated lab coat that does not leave the designated work area.Prevents contamination of personal clothing.
Respiratory Protection A certified chemical fume hood or a biological safety cabinet (BSC) should be used for all handling.Prevents inhalation of any aerosols or particulates.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials. This process emphasizes decontamination, segregation, and proper labeling to ensure safety and compliance.

Caption: Workflow for the safe disposal of this compound and associated waste.

1. Decontamination:

  • All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. Use a validated decontamination solution appropriate for the chemical nature of the compound and any conjugated payload.

2. Waste Segregation:

  • Segregate waste into the following categories:

    • Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and empty vials.

    • Liquid Waste: Includes any unused solutions or washings containing the compound.

    • Sharps Waste: Includes any contaminated needles or blades.

3. Containerization:

  • Use designated, leak-proof, and chemically resistant containers for each waste stream.

  • Do not overfill containers. Leave adequate headspace to prevent spills.

  • Ensure containers are securely sealed before labeling.

4. Labeling:

  • Clearly label all waste containers with the following information:

    • The full chemical name: "Waste: this compound" (and the name of any conjugated cytotoxic agent).

    • The primary hazard(s) (e.g., "Cytotoxic," "Chemical Waste").

    • The date of accumulation.

    • The laboratory and principal investigator's name.

5. Interim Storage:

  • Store sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

6. Final Disposal:

  • All waste contaminated with this compound must be disposed of through your institution's official hazardous waste management program.

  • Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste containers.

  • The generally accepted method for the final destruction of cytotoxic compounds is high-temperature incineration.[4]

Emergency Spill Protocol

In the event of a spill, immediate action is required to contain the material and protect personnel.

SpillResponse Evacuate Evacuate and Secure Area Alert Alert others and your supervisor Evacuate->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Decontaminate Decontaminate the spill area Contain->Decontaminate Dispose Dispose of cleanup materials as hazardous waste Decontaminate->Dispose Report Report the spill to EHS Dispose->Report

Caption: Step-by-step emergency protocol for spills involving this compound.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Personal Protection: Do not attempt to clean a spill without the proper PPE.

  • Containment: For liquid spills, use absorbent pads or other appropriate materials to contain the spill. For solid spills, carefully cover the material to avoid generating dust.

  • Decontamination: Clean the spill area using a validated decontamination solution.

  • Disposal of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic or chemical waste, following the protocol outlined above.

  • Reporting: Report the spill to your institution's EHS or safety officer.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS department for guidance tailored to your location and facilities.

References

Essential Safety and Operational Guide for Handling Acid-propionylamino-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents like Acid-propionylamino-Val-Cit-OH is paramount for both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the laboratory use of this cleavable antibody-drug conjugate (ADC) linker.

Chemical Identifier:

  • CAS Number: 2098907-84-5

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against accidental exposure and is non-negotiable when handling this compound, particularly in its powdered form.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against splashes of chemical solutions.[1][2][3]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][4]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended.[1][4] Gloves should be inspected before use and changed immediately if they become contaminated.[1]
Respiratory Protection Dust Respirator/MaskNecessary when weighing or handling the lyophilized powder to prevent the inhalation of fine particles.[1][2][4] Work should be conducted in a chemical fume hood or biosafety cabinet.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[2]

  • Conduct all manipulations of the solid compound within a certified chemical fume hood or a powder containment hood to avoid inhalation of airborne particles.[1][5]

  • Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound quickly and reseal the container tightly.

2. Solubilization:

  • The appropriate solvent will depend on the specific experimental requirements. For peptides, initial solvents can range from sterile water or buffers to small amounts of acetic acid or DMSO, depending on the amino acid composition.[6]

  • Add the solvent slowly and carefully to the solid to avoid splashing.

  • If necessary, sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.

3. Storage:

  • Lyophilized Powder: For long-term storage, keep the powder at -20°C or colder in a tightly sealed container, protected from light.[4]

  • In Solution: It is generally not recommended to store peptides in solution for extended periods.[4] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[4] Use sterile buffers at a pH of 5-6 to dissolve the peptide for storage.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air immediately.[2][7] If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.[2] Seek medical attention if irritation develops.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][7] Seek immediate medical attention.[2]
Spill For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning.[9] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[9] Report all spills to the laboratory supervisor.[10]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local environmental regulations.[1][6] Never dispose of this chemical down the drain or in regular trash.[6][9]

  • Solid Waste: Collect all contaminated materials, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[4][9]

  • Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[4][9]

  • Decontamination: For some liquid waste, chemical inactivation through hydrolysis with a 1 M HCl or 1 M NaOH solution for at least 24 hours may be an appropriate step before disposal, followed by neutralization.[11] Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.[11]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Solid Compound prep_setup->prep_weigh handle_solubilize Solubilize Compound prep_weigh->handle_solubilize Transfer solid storage_solid Store Solid at -20°C prep_weigh->storage_solid Return to storage handle_experiment Perform Experiment handle_solubilize->handle_experiment storage_solution Aliquot and Store Solution at -80°C handle_solubilize->storage_solution Unused solution disp_solid Solid Waste Container handle_experiment->disp_solid Contaminated solids disp_liquid Liquid Waste Container handle_experiment->disp_liquid Used solutions disp_pickup EHS Waste Pickup disp_solid->disp_pickup disp_liquid->disp_pickup

Caption: General experimental workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。